molecular formula C11H10NO3- B1243093 Indolelactic acid

Indolelactic acid

Cat. No.: B1243093
M. Wt: 204.2 g/mol
InChI Key: XGILAAMKEQUXLS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Indol-3-yl)lactate is a high-purity, small molecule compound provided as a critical research standard for biochemical and pharmacological investigations. With the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol, this chemical serves as a valuable tool for scientists studying indole metabolism and related pathways . Research indicates that 3-(Indol-3-yl)lactate is a documented substrate for specific enzymatic targets, including 2-Hydroxyacid oxidase 1 in humans, positioning it as a compound of interest for probing the mechanism of action of these enzymes . The broader class of indole derivatives, to which this compound belongs, is recognized for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antiviral properties, making such compounds attractive scaffolds in drug discovery and development . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers can utilize this well-characterized standard to support their work in metabolomics, enzyme kinetics, and the exploration of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10NO3-

Molecular Weight

204.2 g/mol

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Indolelactic Acid Production by Bifidobacterium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, has emerged as a key signaling molecule in the host-microbiota dialogue. Produced by various gut commensals, particularly species of the genus Bifidobacterium, ILA exerts a range of beneficial effects, including immunomodulation, enhancement of intestinal barrier function, and neuroprotection.[1][2][3] This technical guide provides an in-depth overview of ILA production by Bifidobacterium species, detailing quantitative data, experimental protocols for its study, and the signaling pathways through which it mediates its biological functions.

Quantitative ILA Production by Bifidobacterium Species

Numerous studies have demonstrated that the ability to produce ILA varies significantly among different Bifidobacterium species and even between strains of the same species. Generally, species that are abundant in the infant gut, often referred to as infant-type Human-Residential Bifidobacteria (HRB), are more prolific producers of ILA compared to adult-type HRB and non-human residential bifidobacteria.[4][5][6][7]

The following table summarizes the quantitative data on ILA production by various Bifidobacterium strains as reported in the scientific literature. This data is crucial for selecting candidate strains for probiotic development and for understanding the metabolic potential of the gut microbiome.

Bifidobacterium SpeciesStrainILA Concentration (µg/mL)Reference
B. longum subsp. longumJCM 12171.8 ± 0.1[5]
B. longum subsp. infantisJCM 12222.1 ± 0.2[5]
B. breveJCM 11922.5 ± 0.3[5]
B. bifidumJCM 12552.2 ± 0.2[5]
B. adolescentisJCM 12750.8 ± 0.1[5]
B. catenulatumJCM 11940.7 ± 0.1[5]
B. pseudocatenulatumJCM 12000.6 ± 0.1[5]
B. dentiumJCM 11950.4 ± 0.1[5]
B. animalis subsp. animalisJCM 1190<0.1[5]
B. pseudolongumJCM 1207<0.1[5]
B. longumCCFM102916.97 ± 1.26[8]

Experimental Protocols

The study of ILA production by Bifidobacterium and its effects on host physiology requires robust and reproducible experimental methodologies. This section outlines key protocols for bacterial cultivation, ILA extraction and quantification, and in vitro cell-based assays.

Cultivation of Bifidobacterium Species for ILA Production

This protocol describes the general conditions for growing Bifidobacterium species to assess their ILA production capabilities.

Workflow for Bifidobacterium Cultivation and ILA Analysis

G cluster_cultivation Bacterial Cultivation cluster_analysis Metabolite Analysis start Inoculate Bifidobacterium strain culture Anaerobic incubation in MRS broth + 0.05% L-cysteine HCl (37°C, 16-48h) start->culture harvest Centrifuge culture to separate supernatant culture->harvest Culture grown extract Extract ILA from supernatant (e.g., with methanol) harvest->extract quantify Quantify ILA using UHPLC-MS/MS extract->quantify

Caption: A simplified workflow for cultivating Bifidobacterium and analyzing ILA production.

Materials:

  • Bifidobacterium strain of interest

  • De Man, Rogosa, and Sharpe (MRS) broth

  • L-cysteine hydrochloride

  • Anaerobic chamber or gas pack system

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Prepare MRS broth supplemented with 0.05% (w/v) L-cysteine hydrochloride. This supplement is crucial for creating the anaerobic conditions required for Bifidobacterium growth.[9]

  • Inoculate the broth with a single colony of the Bifidobacterium strain.

  • Incubate the culture at 37°C under anaerobic conditions for 16 to 48 hours. The exact incubation time may vary depending on the strain's growth rate.[10]

  • After incubation, centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant for ILA extraction and analysis.

Quantification of this compound

Accurate quantification of ILA is essential for comparative studies. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Materials:

  • Bacterial culture supernatant

  • Methanol (B129727) (pre-cooled)

  • Centrifuge

  • UHPLC-MS/MS system

Procedure:

  • To 100 µL of the bacterial supernatant, add 800 µL of pre-cooled methanol to precipitate proteins.[8]

  • Incubate the mixture on ice for 30 minutes.[8]

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant containing the extracted metabolites.

  • Analyze the supernatant using a UHPLC-MS/MS system equipped with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of indole (B1671886) derivatives.

Signaling Pathways Modulated by this compound

ILA's biological effects are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][11][12] Activation of AhR by ILA triggers a cascade of downstream signaling events that influence immune responses, gut barrier integrity, and neuronal function.

AhR-Mediated Anti-inflammatory Signaling

ILA has been shown to exert anti-inflammatory effects in various cell types, including intestinal epithelial cells and immune cells.[1][13] This is often achieved through the AhR-dependent regulation of inflammatory cytokine production.

ILA-AhR Anti-inflammatory Signaling Pathway

G ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds ARNT ARNT AhR->ARNT dimerizes with NFkB NF-κB AhR->NFkB inhibits XRE Xenobiotic Response Element (XRE) ARNT->XRE translocates to nucleus and binds Cytokines Pro-inflammatory Cytokines (e.g., IL-8) XRE->Cytokines regulates transcription NFkB->Cytokines promotes transcription

Caption: ILA activates AhR, leading to the modulation of inflammatory gene expression.

Upon binding to ILA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in reduced production of inflammatory cytokines like IL-8.[1][13]

ILA's Role in Neuroprotection and Neurite Outgrowth

Recent studies have highlighted the neuroprotective potential of ILA.[3][14] It has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a model for neuronal differentiation. This effect is also mediated, at least in part, by AhR and involves the activation of downstream signaling cascades like the ERK pathway.[3]

ILA-Mediated Neuronal Differentiation Pathway

G ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR activates ERK ERK1/2 AhR->ERK promotes NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA binds TrkA->ERK activates CREB CREB ERK->CREB phosphorylates Neurite Neurite Outgrowth CREB->Neurite promotes

Caption: ILA enhances NGF-induced neurite outgrowth via AhR and the ERK pathway.

ILA, acting as an AhR agonist, can potentiate the NGF-induced signaling cascade. This leads to increased phosphorylation of extracellular signal-regulated kinase (ERK) and the transcription factor CREB, ultimately promoting the expression of genes involved in neuronal differentiation and neurite outgrowth.[3]

Conclusion

The production of this compound by Bifidobacterium species represents a significant mechanism of host-microbe interaction with profound implications for human health. The ability to quantify ILA production and understand its downstream signaling pathways is critical for the development of next-generation probiotics and targeted nutritional interventions aimed at harnessing the therapeutic potential of this microbial metabolite. Further research into the strain-specific production of ILA and its effects in various disease models will undoubtedly pave the way for novel therapeutic strategies in the fields of gastroenterology, immunology, and neurology.

References

The Intricate Dance: Indolelactic Acid's Mechanism of Action on the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by commensal bacteria, has emerged as a significant modulator of host physiology. Its pleiotropic effects, ranging from anti-inflammatory and antioxidant activities to the regulation of intestinal barrier integrity and neuroprotection, are largely attributed to its interaction with the aryl hydrocarbon receptor (AHR). The AHR, a ligand-activated transcription factor, functions as a crucial sensor of environmental and endogenous signals, translating them into cellular responses. This technical guide provides an in-depth exploration of the mechanism of action of ILA on the AHR, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. For researchers and professionals in drug development, understanding this interaction is paramount for harnessing the therapeutic potential of ILA and other AHR-modulating compounds.

Core Mechanism: ILA as an AHR Ligand

This compound acts as a direct ligand for the aryl hydrocarbon receptor.[1][2][3][4] This interaction is the initiating event in a cascade of molecular events that ultimately leads to changes in gene expression and subsequent physiological responses. While ILA is recognized as an AHR agonist, the precise quantitative details of its binding affinity and activation potency are not consistently reported across scientific literature, suggesting it may be a moderate affinity ligand compared to xenobiotic AHR activators.

Data Presentation: Quantitative Insights into ILA-AHR Interaction

The following table summarizes the available quantitative and qualitative data regarding the interaction of ILA and other tryptophan metabolites with the AHR. This comparative analysis provides context for ILA's potency as an AHR activator.

CompoundReceptor Binding Affinity (Kd)AHR Activation (EC50/IC50)Target Gene Induction (e.g., CYP1A1)Reference
This compound (ILA) Not consistently reportedNot consistently reportedInduces CYP1A1 mRNA[5]
Indole-3-acetic acid (IAA)Not consistently reportedWeak agonistInduces CYP1A1 mRNA[2][5]
TryptamineNot consistently reportedEC50 ~0.048 mM (for CYP1A1 mRNA induction)Potent inducer of CYP1A1[2]
IndoleNot consistently reportedEC50 ~3 µM (in human HepG2 cells)Induces CYP1A1 and CYP1B1[4][6]
6-Formylindolo[3,2-b]carbazole (FICZ)Kd ~0.07 nMHigh potencyPotent inducer of CYP1A1[7]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)High affinityHigh potencyPotent inducer of CYP1A1[2][8]

Signaling Pathways of ILA-Mediated AHR Activation

Upon binding to ILA, the AHR undergoes a conformational change, leading to its translocation from the cytoplasm into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This ILA-AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

Canonical AHR Signaling Pathway

ILA_AHR_Signaling AHR_active AHR_active cluster_nucleus cluster_nucleus AHR_active->cluster_nucleus Translocation

Downstream Consequences of AHR Activation by ILA

The activation of AHR by ILA leads to the transcription of a battery of target genes, resulting in diverse physiological effects.

  • Xenobiotic Metabolism: A hallmark of AHR activation is the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds.[8]

  • Antioxidant Response: ILA-mediated AHR activation has been shown to upregulate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[4][9] This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

  • Immune Modulation: AHR signaling plays a critical role in regulating immune responses. ILA can modulate cytokine production and influence the differentiation and function of various immune cells, contributing to its anti-inflammatory properties.[2][10]

  • Intestinal Barrier Function: By activating AHR in intestinal epithelial cells, ILA can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier and reducing gut permeability.[8]

Downstream_Effects ILA_AHR ILA-AHR Activation Xenobiotic Xenobiotic ILA_AHR->Xenobiotic Antioxidant Antioxidant ILA_AHR->Antioxidant Immune Immune ILA_AHR->Immune Barrier Barrier ILA_AHR->Barrier

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the ILA-AHR interaction. Below are representative protocols for key experiments.

AHR Ligand Binding Assay (Competitive Binding)

This assay determines the ability of a test compound, such as ILA, to compete with a radiolabeled ligand for binding to the AHR.

Materials:

  • Test compound (this compound)

  • Radiolabeled AHR ligand (e.g., [³H]TCDD)

  • Cytosolic protein extract containing AHR (e.g., from Hepa-1 cells)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of ILA.

  • In microcentrifuge tubes, combine the cytosolic extract with a fixed concentration of [³H]TCDD and varying concentrations of ILA or vehicle control.

  • Incubate the mixture at 20°C for 2 hours to allow for competitive binding.

  • Add HAP slurry to each tube and incubate on ice for 30 minutes, with vortexing every 10 minutes, to capture the AHR-ligand complexes.

  • Wash the HAP pellet with buffer to remove unbound ligand.

  • Resuspend the final pellet in scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding of [³H]TCDD at each ILA concentration and determine the IC50 value.

AHR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate AHR-dependent gene transcription.

Materials:

  • Hepa-1 cells (or other suitable cell line) stably transfected with an XRE-driven luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • This compound

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of ILA or a vehicle control.

  • Incubate the cells for 4-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).

  • Plot the dose-response curve and determine the EC50 value.

Reporter_Assay_Workflow start Seed Reporter Cells adhere Overnight Incubation start->adhere treat Treat with ILA (Serial Dilutions) adhere->treat incubate Incubate (4-24h) treat->incubate lyse Lyse Cells & Add Luciferase Reagent incubate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (EC50) measure->analyze end Results analyze->end

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA regions to which the AHR-ARNT complex binds following activation by ILA.

Materials:

  • Cells treated with ILA or vehicle control.

  • Formaldehyde for cross-linking.

  • Lysis and sonication buffers.

  • Antibody specific for AHR.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • RNase A and Proteinase K.

  • DNA purification kit.

  • Primers for qPCR or library preparation for sequencing (ChIP-seq).

Protocol:

  • Cross-link proteins to DNA in ILA-treated and control cells with formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitate the AHR-DNA complexes using an AHR-specific antibody and protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the AHR-DNA complexes from the beads.

  • Reverse the cross-links and digest the protein.

  • Purify the immunoprecipitated DNA.

  • Analyze the DNA by qPCR of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

ChIP_Seq_Workflow start Cross-link ILA-treated cells lyse Cell Lysis & Chromatin Shearing start->lyse ip Immunoprecipitation with Anti-AHR Antibody lyse->ip wash Wash to Remove Non-specific Binding ip->wash elute Elute AHR-DNA Complexes wash->elute reverse Reverse Cross-links & Purify DNA elute->reverse analyze Analyze DNA (qPCR or Sequencing) reverse->analyze end Identify AHR Binding Sites analyze->end

Conclusion and Future Directions

This compound is a key microbial metabolite that exerts a wide range of biological effects through its activation of the aryl hydrocarbon receptor. The mechanism involves direct ligand binding, nuclear translocation, heterodimerization with ARNT, and subsequent modulation of target gene expression. This leads to the regulation of critical cellular processes, including xenobiotic metabolism, antioxidant responses, and immune function.

While the qualitative aspects of the ILA-AHR interaction are well-established, a significant opportunity for future research lies in the precise quantification of its binding affinity and activation potency. Such data will be invaluable for the development of structure-activity relationships and the design of novel AHR-modulating therapeutics. Furthermore, detailed genome-wide studies, such as ChIP-seq, specifically in the context of ILA treatment, will provide a more comprehensive understanding of the direct genomic targets of the ILA-AHR signaling axis. As our understanding of the intricate interplay between the gut microbiome, its metabolites, and host physiology deepens, the ILA-AHR interaction will undoubtedly remain a focal point for research and therapeutic innovation.

References

The Role of Indolelactic Acid in Host-Microbe Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a metabolite produced from the essential amino acid tryptophan by the gut microbiota, is emerging as a critical signaling molecule in the intricate communication network between the host and its resident microbes. This technical guide provides an in-depth overview of the current understanding of ILA's role in host-microbe communication, with a focus on its production, mechanisms of action, and physiological effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of microbial metabolites.

Microbial Production of this compound

ILA is not produced by the host but is a metabolic byproduct of tryptophan fermentation by specific gut bacteria. The primary producers of ILA belong to the genera Bifidobacterium and Lactobacillus. Several other bacterial species, including some strains of Escherichia coli and Clostridium, have also been reported to produce ILA, though generally at lower levels.[1] The production of ILA is influenced by the availability of tryptophan in the gut, which is derived from dietary protein.

Table 1: Production of this compound by Various Bacterial Species

Bacterial SpeciesReported Production Levels (µg/mL)Reference
Bifidobacterium longum subsp. infantis22.17 - 33.12[1]
Bifidobacterium longum subsp. longum1.87 ± 1.05[2]
Bifidobacterium breve2.04 ± 0.97[2]
Lactiplantibacillus plantarum4.30 - 43.14[1][3]
Lacticaseibacillus paracasei4.30 - 30.70[1]
Limosilactobacillus reuteri4.30 - 30.70[1]
Enterococcus speciesDetected (positive rate 6.90%)
Weissella speciesDetected (positive rate 5.88%)
Pediococcus speciesDetected (positive rate 15.38%)

Mechanisms of Action: Signaling Pathways

ILA exerts its effects on the host primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to ILA, AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes. Beyond the canonical AHR pathway, ILA has also been shown to modulate other crucial signaling pathways, including the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The activation of AHR by ILA is a central mechanism underlying its immunomodulatory and barrier-enhancing effects. This pathway is crucial for maintaining intestinal homeostasis.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR-HSP90-XAP2 Complex ILA->AHR_complex Binds AHR_active Activated AHR Complex AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Translocates & Dimerizes with AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription Initiates

AHR Signaling Pathway Activation by ILA.
Modulation of NF-κB and Nrf2 Signaling Pathways

ILA has been demonstrated to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway. Conversely, it can enhance the cellular antioxidant response by activating the Nrf2 pathway.

NFkB_Nrf2_Modulation cluster_NFkB NF-κB Pathway (Inflammation) cluster_Nrf2 Nrf2 Pathway (Antioxidant Response) ILA This compound (ILA) IKK IKK Complex ILA->IKK Inhibits Keap1 Keap1 ILA->Keap1 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 Translocation to Nucleus Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Modulation of NF-κB and Nrf2 Pathways by ILA.

Physiological Effects of this compound

The activation of these signaling pathways by ILA translates into a range of beneficial physiological effects for the host, particularly within the gastrointestinal tract and the immune system.

Enhancement of Gut Barrier Function

ILA contributes to the maintenance and enhancement of the intestinal epithelial barrier. It has been shown to increase the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1, in intestinal epithelial cells.[4] This leads to a reduction in intestinal permeability, preventing the translocation of harmful substances from the gut lumen into the bloodstream.

Immunomodulation

ILA exhibits potent anti-inflammatory properties. It can attenuate the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, in intestinal epithelial cells and macrophages.[5] This is primarily achieved through the inhibition of the NF-κB signaling pathway. Furthermore, by activating the AHR, ILA can promote the production of the anti-inflammatory cytokine IL-10 and the barrier-protective cytokine IL-22.

Table 2: In Vitro Effects of this compound on Host Cells

Cell TypeILA ConcentrationObserved EffectReference
Macrophage cell line1-10 mMAttenuation of LPS-induced NF-κB activation[5]
Intestinal epithelial cells (HT-29)Not specifiedAlleviation of LPS-induced barrier damage and inflammation[4]
Human corneal epithelial cells100 µMSignificant decrease in mRNA levels of IL-8, IL-6, and IL-1β[6]
Human oral epithelial cells (TR146)1.875–15 μMReduction in TNF-α-induced CXCL10 and IL-6 production[7]
Systemic and Extra-intestinal Effects

Emerging research suggests that the influence of ILA extends beyond the gut. It has been implicated in the gut-brain axis, with studies suggesting a potential role in neuronal health. Additionally, ILA has been investigated for its protective effects in models of doxorubicin-induced cardiotoxicity and its potential as a biomarker for chronic kidney disease.[8][9]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelILA DosageObserved EffectReference
DSS-induced colitis in miceNot specifiedAmelioration of colitis[4]
Doxorubicin-induced cardiotoxicity in mice25 mg/kgImproved cardiac function, reduced collagen deposition[8]
DSS-induced colitis in micerIL-25 (0.4 and 0.8 μg)Reduced diarrhea and gross bleeding[10]

Table 4: this compound Levels in Human Samples

Sample TypeConditionILA ConcentrationReference
FecesHealthyHigher in infants with high B. infantis[5]
FecesIBD patientsReduced levels compared to healthy controls[11]
SerumHealthyMean free plasma value of 1.34 ± 0.46 ng/mL[12]
SerumHealthy Volunteers0.05 - 0.23 µmol/L[13]
PlasmaChronic Kidney DiseaseSignificantly higher than healthy individuals[9]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Quantification of this compound by LC-MS/MS

Sample Preparation (from bacterial culture supernatant):

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Acidify the supernatant with an appropriate acid (e.g., HCl).

  • Perform liquid-liquid extraction with a solvent such as ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific method.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification, with specific precursor-product ion transitions for ILA.[14][15]

In Vivo Model: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
  • Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days.

  • ILA Treatment: ILA can be administered via oral gavage or intraperitoneal injection at a predetermined dose, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

  • Assessment of Colitis:

    • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

    • Post-mortem Analysis: At the end of the experiment, collect the colon and measure its length. A shorter colon is indicative of more severe inflammation.

    • Histological Analysis: Process colon tissue for histological examination to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

    • Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the colon tissue or serum.

DSS_Colitis_Workflow start Acclimatize Mice dss Administer DSS in Drinking Water (e.g., 3% for 7 days) start->dss ila_treatment Administer ILA or Vehicle (e.g., Oral Gavage) start->ila_treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) dss->monitoring ila_treatment->monitoring euthanasia Euthanize Mice at Endpoint monitoring->euthanasia analysis Post-mortem Analysis: - Colon Length Measurement - Histology - Cytokine Profiling euthanasia->analysis

Experimental Workflow for DSS-Induced Colitis Model.
In Vitro Model: Caco-2 Cell Monolayer for Gut Barrier Function

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • ILA Treatment: Treat the Caco-2 monolayers with ILA at various concentrations, typically applied to the apical (luminal) side.

  • Assessment of Barrier Integrity:

    • Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer using a voltohmmeter. A higher TEER value indicates a more intact barrier.

    • Paracellular Permeability Assay: Add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical side and measure its appearance in the basolateral (abluminal) compartment over time. Lower permeability to the marker indicates a tighter barrier.

  • Molecular Analysis: Lyse the cells to extract protein or RNA for analysis of tight junction protein expression (e.g., by Western blot or qPCR).

Caco2_TEER_Workflow seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a differentiated monolayer seed_cells->differentiate treat Treat with ILA at varying concentrations differentiate->treat measure_teer Measure Transepithelial Electrical Resistance (TEER) treat->measure_teer permeability_assay Perform Paracellular Permeability Assay (e.g., FITC-dextran) treat->permeability_assay molecular_analysis Analyze Tight Junction Protein Expression (Western Blot/qPCR) treat->molecular_analysis

References

A Technical Guide to the Biological Functions of Microbial-Derived Indolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA), a key metabolite derived from the microbial fermentation of dietary tryptophan, has emerged as a significant signaling molecule at the host-microbiome interface. Produced by a variety of gut commensals, including species of Bifidobacterium, Lactobacillus, and Clostridium, ILA plays a crucial role in regulating host physiology, from immune homeostasis and intestinal barrier integrity to neuroprotection and cancer modulation.[1][2] Its biological activities are primarily mediated through the activation of host xenobiotic receptors, most notably the Aryl Hydrocarbon Receptor (AHR), although AHR-independent mechanisms are also being elucidated.[3][4][5] This technical guide provides an in-depth overview of the core biological functions of ILA, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support ongoing research and drug development efforts.

Core Signaling Pathways

ILA's multifaceted biological effects are orchestrated through several key signaling pathways. The most well-characterized is the AHR pathway, but evidence also points to its modulation of NF-κB, Nrf2, and STAT3 signaling, highlighting a complex regulatory network.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

ILA is a well-established ligand for AHR, a ligand-activated transcription factor crucial for maintaining mucosal homeostasis.[4] Upon binding ILA in the cytoplasm, AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key AHR targets include cytochrome P450 enzymes like CYP1A1 and genes involved in immune regulation and barrier function.[6][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indolelactic Acid (ILA) AHR AHR ILA->AHR Binds HSP90 HSP90 AHR->HSP90 Complexed with AHR_nuc AHR AHR->AHR_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT AHR_nuc->ARNT_nuc Dimerizes AHR_ARNT AHR-ARNT Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1, Nrf2, IL-22) XRE->TargetGenes Induces G ILA ILA AHR AHR ILA->AHR Activates NFKB NF-κB Pathway AHR->NFKB Inhibits HIF HIF Pathway AHR->HIF Inhibits Glycolysis Glycolysis AHR->Glycolysis Inhibits Chemokines CCL2 / CCL7 Production NFKB->Chemokines Promote HIF->Chemokines Promote Glycolysis->Chemokines Promote Macrophages Inflammatory Macrophage Accumulation Chemokines->Macrophages Recruits Inflammation Intestinal Inflammation Macrophages->Inflammation Drives

References

The Discovery and Ascendancy of Indole-3-Lactic Acid: A Technical Guide to its History and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a tryptophan metabolite synthesized by commensal gut microbiota, has emerged from relative obscurity to become a focal point of research in intestinal health, immunology, and neuroscience. Initially identified as a metabolic byproduct of Bifidobacterium species in the late 1970s, its biological significance was not fully appreciated until recent advancements in metabolomics and a deeper understanding of the gut-brain axis. This technical guide provides a comprehensive overview of the discovery and history of ILA research, detailing its microbial origins, key physiological roles, and the experimental methodologies that have been pivotal in elucidating its mechanisms of action. Particular emphasis is placed on its interaction with the Aryl Hydrocarbon Receptor (AHR) and the subsequent modulation of downstream signaling pathways. This document serves as an in-depth resource, compiling quantitative data, experimental protocols, and visual representations of its metabolic and signaling pathways to facilitate further investigation and therapeutic development.

Discovery and Early Research

The first significant report on Indole-3-lactic acid as a microbial metabolite appeared in a 1979 publication in Applied and Environmental Microbiology. In this seminal work, researchers identified that 51 strains of the genus Bifidobacterium were capable of accumulating ILA in their culture broth when supplied with L-tryptophan. The metabolite was isolated and its structure confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy. This foundational study established the link between a prominent gut commensal and the production of this indole (B1671886) derivative.

For decades following its discovery, research into ILA remained sporadic. However, the burgeoning field of gut microbiome research in the 21st century, coupled with advanced analytical techniques, has led to a renaissance in the study of microbial metabolites and their impact on host physiology. ILA is now recognized as a key signaling molecule in the intricate crosstalk between the gut microbiota and the host.

Microbial Production of Indole-3-Lactic Acid

ILA is not produced by the human host but is a product of tryptophan metabolism by various species of gut bacteria. Bifidobacterium and Lactobacillus are among the most well-characterized producers of ILA.[1] The metabolic pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which is then reduced to ILA.[1] Recent research has identified key enzymes in Bifidobacterium species, such as aromatic lactate (B86563) dehydrogenase, that are involved in this conversion.[2]

Table 1: Production of Indole-3-Lactic Acid by Various Bifidobacterium Strains
Bifidobacterium StrainILA Concentration (µg/mL) in Culture SupernatantReference
B. longum subsp. longumHigher levels compared to other strains[3][4]
B. longum subsp. infantisHigher levels compared to other strains[3][4]
B. breveHigher levels compared to other strains[3][4]
B. bifidumHigher levels compared to other strains[3][4]
B. longum BB5362.57 µM (approximately 0.52 µg/mL)[5]
B. breve M-16V0.28 µM (approximately 0.06 µg/mL)[5]

Physiological Roles and Mechanisms of Action

ILA's biological activities are pleiotropic, with significant implications for intestinal homeostasis, immune modulation, and neuronal function. A central mechanism underlying many of these effects is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6][7]

Anti-inflammatory Effects

One of the most well-documented roles of ILA is its anti-inflammatory activity, particularly in the context of the immature intestine. Studies have shown that ILA can reduce the production of the pro-inflammatory cytokine IL-8 in response to inflammatory stimuli.[6] This effect is mediated through the AHR, which upon activation by ILA, can interfere with inflammatory signaling pathways such as NF-κB.[7]

Table 2: Effect of Indole-3-Lactic Acid on IL-8 Production in H4 Cells
ILA ConcentrationIL-8 ReductionReference
1 µMSignificant[6]
5 µMSignificant[6]
20 µMSignificant[6]
Neuroprotective and Neuronal Differentiation Effects

Emerging research has highlighted a potential role for ILA in neuroprotection and neuronal development. In PC12 cells, a model for neuronal differentiation, ILA has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth.[8] This effect is associated with the increased phosphorylation of key signaling proteins in the Ras/ERK pathway, including TrkA, ERK1/2, and CREB.[9]

Table 3: Effect of Indole-3-Lactic Acid (100 nM) on Protein Phosphorylation in PC12 Cells
ProteinPhosphorylation Level (relative to control)Reference
TrkASignificantly increased[9][10]
ERK1/2Significantly increased[9][10]
CREB2.57 ± 0.48[9]

Experimental Protocols

Quantification of Indole-3-Lactic Acid by UHPLC-MS/MS

This protocol is adapted from methods described for the analysis of indole compounds in bacterial cultures.[11][12][13][14][15]

Sample Preparation:

  • Centrifuge bacterial culture at high speed to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cellular debris.

  • For complex matrices, a protein precipitation step with a solvent like methanol (B129727) or acetonitrile (B52724) may be necessary, followed by centrifugation.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), often in negative mode for ILA ([M-H]⁻).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for ILA.

  • Quantification: Based on a standard curve generated with pure ILA standard.

Western Blot Analysis of AHR Pathway Activation

This protocol provides a general workflow for assessing the activation of the AHR pathway by ILA.[16][17][18][19][20]

Cell Lysis and Protein Quantification:

  • Treat cells with ILA for the desired time.

  • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AHR, ARNT, CYP1A1, or phosphorylated forms of downstream signaling proteins) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the band intensities to a loading control protein (e.g., GAPDH or β-actin).

Signaling and Metabolic Pathways

Microbial Tryptophan Metabolism to Indole-3-Lactic Acid

The conversion of tryptophan to ILA by Bifidobacterium is a key metabolic pathway influencing host physiology.

Tryptophan_Metabolism Tryptophan Tryptophan Indole_3_Pyruvic_Acid Indole_3_Pyruvic_Acid Tryptophan->Indole_3_Pyruvic_Acid Aromatic Amino Acid Aminotransferase ILA Indole-3-Lactic Acid Indole_3_Pyruvic_Acid->ILA Aromatic Lactate Dehydrogenase

Bifidobacterium Tryptophan to ILA Pathway
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by ILA

ILA's interaction with the AHR initiates a signaling cascade that modulates gene expression and cellular responses.

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-Lactic Acid AHR_complex AHR-Hsp90-XAP2-p23 ILA->AHR_complex Binds AHR_ILA AHR-ILA AHR_complex->AHR_ILA Conformational Change AHR_ILA_nuc AHR-ILA AHR_ILA->AHR_ILA_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation AHR_ARNT_complex AHR-ILA-ARNT ARNT_nuc->AHR_ARNT_complex AHR_ILA_nuc->AHR_ARNT_complex Dimerization XRE Xenobiotic Response Element (XRE) AHR_ARNT_complex->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1, Nrf2) XRE->Gene_Expression Induces Inflammation_Modulation Modulation of Inflammatory Response (e.g., inhibition of NF-κB) Gene_Expression->Inflammation_Modulation

ILA-Mediated AHR Signaling Cascade

Future Directions and Therapeutic Potential

The growing body of evidence supporting the beneficial effects of ILA has positioned it as a promising candidate for therapeutic development. Its ability to modulate the immune system and potentially influence neuronal health opens up avenues for the treatment of a range of conditions, including inflammatory bowel diseases, necrotizing enterocolitis, and neurodevelopmental disorders. Future research will likely focus on optimizing the delivery of ILA, exploring its synergistic effects with other microbial metabolites, and further delineating its complex signaling interactions in various physiological and pathological contexts. The development of probiotics engineered for enhanced ILA production also represents an exciting frontier in harnessing the therapeutic potential of this fascinating molecule.

References

Chemical structure and properties of indole-3-lactic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by the gut microbiota with significant implications for host physiology and therapeutic potential. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of ILA. It details its role as a signaling molecule, particularly through the Aryl Hydrocarbon Receptor (AhR), and its influence on inflammatory and metabolic pathways. Furthermore, this guide outlines established experimental protocols for the analysis and functional characterization of ILA, aiming to support further research and development in this promising area.

Chemical Structure and Physicochemical Properties

Indole-3-lactic acid is a derivative of the amino acid tryptophan, characterized by an indole (B1671886) ring linked to a lactic acid moiety. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Indole-3-Lactic Acid

PropertyValueSource(s)
IUPAC Name 2-hydroxy-3-(1H-indol-3-yl)propanoic acid[1]
Synonyms ILA, Indolelactic acid, 3-Indolyllactic acid[2][3]
CAS Number 1821-52-9 (racemic)[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Melting Point 145-146 °C[2][4]
pKa (Carboxylic Acid) ~3.86[2]
XLogP3 1.5
Solubility
    Water~17 mg/mL (0.083 M) at 25°C[2]
    DMSO~3 mg/mL, up to 100 mg/mL with sonication[5]
    Ethanol~2 mg/mL[3]
    Dimethyl formamide~10 mg/mL[3]
Appearance White solid[6]
UV/Vis Maximum (λmax) 222 nm, 280 nm[3][7]

Table 2: Spectroscopic Data for Indole-3-Lactic Acid

Spectroscopic TechniqueKey Features and Observations
¹H NMR Spectral data available, showing characteristic peaks for the indole ring and lactic acid side chain protons.[8][9]
¹³C NMR Spectral data available, confirming the carbon framework of the molecule.[9][10]
Mass Spectrometry (MS) High-resolution mass spectrometry shows an ion with m/z 204.0659 [M-H]⁻ in negative ESI mode.[7] Tandem MS fragmentation patterns have been characterized for identification.[7]
Infrared (IR) Spectroscopy IR spectral data is available, showing characteristic absorption bands for the functional groups present in the molecule.[11][12]

Biological Properties and Mechanisms of Action

Indole-3-lactic acid is a pleiotropic signaling molecule that modulates a variety of biological processes, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR). It is produced by a range of gut commensal bacteria, including species of Bifidobacterium and Lactobacillus.[13]

Anti-inflammatory Effects

ILA exhibits potent anti-inflammatory properties in various contexts. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 in intestinal epithelial cells stimulated with TNF-α or LPS.[5][14] This anti-inflammatory activity is often mediated through the activation of the AhR signaling pathway.[14]

Gut Barrier Function and Microbiota Modulation

ILA plays a crucial role in maintaining intestinal homeostasis. It can enhance the intestinal barrier function by promoting the expression of tight junction proteins.[15][16] Furthermore, ILA can modulate the composition of the gut microbiota, creating a more favorable environment for beneficial bacteria.

Aryl Hydrocarbon Receptor (AhR) Signaling

A primary mechanism of action for ILA is its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18][19][20] Upon binding ILA, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-Lactic Acid (ILA) AhR_complex_cytoplasm AhR Complex (with chaperones) ILA->AhR_complex_cytoplasm Binds AhR_cytoplasm AhR AhR_complex_cytoplasm->AhR_cytoplasm Releases Chaperones AhR_ARNT_nucleus AhR-ARNT Heterodimer AhR_cytoplasm->AhR_ARNT_nucleus Translocates & Dimerizes with ARNT_cytoplasm ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT_nucleus->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2) XRE->Target_Genes Induces Signaling_Crosstalk cluster_pathways Downstream Signaling Pathways ILA Indole-3-Lactic Acid (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Activates Nrf2 Nrf2 Pathway AhR->Nrf2 Induces NFkB NF-κB Pathway AhR->NFkB Inhibits Antioxidant_Response Antioxidant & Cytoprotective Gene Expression Nrf2->Antioxidant_Response Leads to Inflammation_Suppression Suppression of Pro-inflammatory Genes NFkB->Inflammation_Suppression Results in HPLC_Workflow Start Bacterial Culture (Tryptophan-supplemented medium) Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration HPLC RP-HPLC Analysis Filtration->HPLC Detection Fluorimetric or UV Detection HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

Indolelactic Acid: A Potential Gut-Derived Biomarker for Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic liver disease represents a significant global health burden, encompassing a spectrum of conditions from steatosis to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). The development of non-invasive, reliable biomarkers is critical for early diagnosis, prognosis, and monitoring of therapeutic interventions. Emerging evidence points towards the gut-liver axis and the metabolic products of the gut microbiota as key players in liver pathophysiology. Among these, metabolites derived from the essential amino acid tryptophan are gaining considerable attention. Indolelactic acid (ILA), a product of tryptophan metabolism by specific gut bacteria, has been identified as a potential biomarker that reflects the complex interplay between the host, its microbiome, and liver health. This technical guide provides a comprehensive overview of ILA's role in liver disease, focusing on its metabolic pathways, quantitative alterations, underlying signaling mechanisms, and the experimental protocols required for its investigation.

Tryptophan Metabolism and the Microbial Production of this compound

Dietary tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway in host cells, the serotonin (B10506) pathway in enterochromaffin cells, and the indole (B1671886) pathway, which is exclusively mediated by the gut microbiota.[1][2] In the gastrointestinal tract, a portion of unabsorbed tryptophan is converted by various bacterial species into indole and its derivatives, which can accumulate to significant concentrations.[1][3]

The formation of Indole-3-lactic acid (ILA) begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by bacterial aromatic amino acid aminotransferases.[3][4] Subsequently, IPyA is reduced to ILA, a reaction involving a phenyllactate dehydrogenase or an this compound dehydrogenase.[3][4] Several bacterial genera, including Bifidobacterium and Lactobacillus, are known to produce ILA.[3][4] Once produced in the gut, these indole derivatives can enter systemic circulation via the portal vein, directly influencing liver function.[4]

G Tryptophan Dietary Tryptophan (in Gut Lumen) IPyA Indole-3-Pyruvic Acid (IPyA) Tryptophan->IPyA Aromatic Amino Acid Aminotransferase Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) ILA Indole-3-Lactic Acid (ILA) IPyA->ILA Indolelactate Dehydrogenase PortalVein Portal Vein to Liver ILA->PortalVein

Tryptophan to this compound Metabolic Pathway.

Quantitative Changes of this compound in Liver Disease

Alterations in the circulating and excretory levels of ILA have been observed across various liver disease models and patient cohorts. These changes suggest a dysregulation of gut microbiota function and tryptophan metabolism that correlates with disease presence and severity.

  • Alcohol-induced Liver Disease (ALD): In a Ppara-null mouse model that develops pathologies similar to early-stage human ALD, chronic alcohol treatment led to a significant elevation in the urinary excretion of ILA.[5] The increase was observed to be 1.5 to 2-fold higher in alcohol-treated mice compared to controls, suggesting ILA could be a conserved, pathology-specific biomarker for early ALD.[5]

  • Liver Fibrosis: The role of ILA in fibrosis appears complex. In a CCl4-induced mouse model of liver fibrosis, serum levels of ILA were found to be diminished in the fibrotic group.[6] Conversely, studies in humans with advanced liver disease show a different trend.

  • Hepatocellular Carcinoma (HCC): In patients with HCC, plasma concentrations of ILA were found to be significantly increased compared to healthy controls (p = 0.038).[7] This finding is particularly relevant as many HCC cases develop from a background of cirrhosis.[7]

Data Presentation

The quantitative data from key studies are summarized below for comparative analysis.

Table 1: Quantitative Changes in this compound (ILA) in Liver Disease

Disease Model/Type Matrix Observation Fold Change/p-value Reference
Alcohol-induced Liver Disease (Ppara-null mouse) Urine Significantly elevated after 2, 5, and 6 months of alcohol treatment ~2-fold increase (p < 0.0005) [5]
Liver Fibrosis (CCl4-induced mouse) Serum Diminished in the fibrotic group Not specified [6]

| Hepatocellular Carcinoma (Human) | Plasma | Increased in HCC patients vs. healthy controls | p = 0.038 |[7] |

Table 2: Changes in Related Gut-Derived Tryptophan Metabolites in Liver Disease

Metabolite Disease Type Matrix Observation p-value Reference
Indole-3-Propionic Acid (IPA) Hepatic Steatosis (Human) Feces Decreased vs. healthy controls Not specified [8][9][10]
Indole-3-Acetic Acid (IAA) Hepatic Steatosis (Human) Feces Decreased vs. healthy controls Not specified [8][9][10]
Indole-3-Propionic Acid (IPA) Liver Fibrosis (Human) Serum Lower in individuals with fibrosis p = 0.039 [11][12]

| Indole | Nonalcoholic Fatty Liver Disease (Human) | Serum | Lower in obese subjects with NAFLD | Not specified |[4][13] |

Signaling Pathways: The Role of the Aryl Hydrocarbon Receptor (AHR)

Indole derivatives, including ILA, are potent ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor expressed in various liver cells, including hepatocytes, hepatic stellate cells, and Kupffer cells.[14][15][16] The activation of AHR by gut-derived metabolites is a crucial mechanism in the gut-liver axis, modulating inflammatory and immune responses.[14][17]

Upon entering a liver cell, ILA can bind to the cytosolic AHR. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR complex into the nucleus. Inside the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14] This can lead to the modulation of genes involved in inflammation, such as those for cytokines (e.g., IL-22, IL-10) and enzymes that regulate cellular metabolism and detoxification (e.g., CYP1A1).[14][18] AHR signaling can have protective effects by strengthening the gut barrier, reducing the translocation of bacterial products like LPS to the liver, and directly attenuating hepatic inflammation.[3][4][19]

G cluster_cell Liver Cell (e.g., Hepatocyte, Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_HSP90 AHR-HSP90 Complex HSP90 HSP90 AHR_ILA ILA-AHR Complex AHR_HSP90->AHR_ILA HSP90 Dissociates ILA_in ILA ILA_in->AHR_ILA Binds AHR_ILA_nuc ILA-AHR AHR_ILA->AHR_ILA_nuc Translocation AHR_ARNT ILA-AHR-ARNT Complex AHR_ILA_nuc->AHR_ARNT Dimerizes with ARNT ARNT DNA DNA (XRE) AHR_ARNT->DNA Binds to XRE Genes Target Gene Expression (e.g., CYP1A1, IL-22) DNA->Genes Modulates Transcription Inflammation Alleviated Hepatic Inflammation Genes->Inflammation Reduces Inflammation & Modulates Immunity ILA_out This compound (ILA) (from Portal Circulation) ILA_out->ILA_in Enters Cell

ILA-AHR Signaling Pathway in a Liver Cell.

Experimental Protocols

Accurate quantification of ILA in biological matrices is essential for its validation as a biomarker. The primary methods employed are mass spectrometry and immunoassays.

Protocol 1: Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like ILA due to its high sensitivity and specificity. A general protocol is outlined below.

  • Sample Preparation (Serum/Plasma):

    • Thaw samples on ice.

    • To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled ILA) to correct for extraction variability.

    • Precipitate proteins by adding 400 µL of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 water:methanol) for injection.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a reversed-phase column (e.g., C18 column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase to separate ILA from other matrix components.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Use electrospray ionization (ESI), typically in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both ILA and its labeled internal standard. (e.g., for ILA, the precursor ion [M-H]⁻ is m/z 204.06).

    • Quantification: Generate a standard curve using known concentrations of ILA. Quantify ILA in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

While less specific than LC-MS/MS, ELISA can be a high-throughput method for quantification.[20] No commercial ELISA kit specifically for ILA was identified in the search results, but kits for the related metabolite Indole-3-Acetic Acid (IAA) are available and operate on a competitive inhibition principle that would be applicable.[21][22][23]

  • Principle: This assay employs the competitive inhibition technique. A microtiter plate is pre-coated with the target antigen (ILA).

  • Assay Procedure:

    • Standards and prepared biological samples are added to the wells.

    • A fixed amount of biotin-conjugated primary antibody specific to ILA is then added. The antibody will bind to either the ILA in the sample or the ILA coated on the plate.

    • The plate is incubated, and unbound components are washed away.

    • Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.

    • After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes a color change.

    • The reaction is stopped with an acid solution.

    • The optical density (color intensity) is measured spectrophotometrically (e.g., at 450 nm).

  • Quantification: The concentration of ILA in the sample is inversely proportional to the color intensity. The sample concentrations are determined by comparing their optical density to a standard curve.[21]

G Start Biomarker Discovery & Validation Workflow Cohort Define Cohorts (Liver Disease vs. Healthy Controls) Start->Cohort Collection Biological Sample Collection (Serum, Plasma, Urine) Cohort->Collection Prep Sample Preparation (Protein Precipitation, Extraction) Collection->Prep Analysis LC-MS/MS Analysis (Quantification of ILA) Prep->Analysis Data Data Processing & Normalization (Peak Integration, Internal Std Correction) Analysis->Data Stats Statistical Analysis (Comparison between cohorts) Data->Stats Validation Biomarker Performance Evaluation (ROC Curve, Sensitivity, Specificity) Stats->Validation End Validated Biomarker Candidate Validation->End

References

The Neuroprotective Potential of Indolelactic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuroprotective effects of indolelactic acid (ILA), a key tryptophan metabolite. It is designed for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for neurodegenerative diseases. This document synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to facilitate further research and development in this promising area. We focus on the mechanisms of action of ILA, including its role in promoting neuronal differentiation, its antioxidant and anti-inflammatory properties, and its interaction with key signaling pathways such as the aryl hydrocarbon receptor (AhR) and the Ras/ERK pathway.

Introduction: Tryptophan Metabolism and its Neuroactive Metabolites

Tryptophan, an essential amino acid, is metabolized through several pathways, producing a diverse array of bioactive molecules with significant physiological roles. Beyond its function as a protein constituent and a precursor for serotonin (B10506) and melatonin (B1676174) synthesis, tryptophan is catabolized by the gut microbiota into various indole (B1671886) derivatives.[1][2] These metabolites, including this compound (ILA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA), are emerging as crucial signaling molecules within the gut-brain axis, influencing neurological health and disease.[3][4]

Alterations in tryptophan metabolism have been implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[5][6] The balance between neurotoxic and neuroprotective tryptophan metabolites is critical for maintaining neuronal homeostasis.[1] ILA, in particular, has garnered attention for its potential neuroprotective properties, which include antioxidant and anti-inflammatory activities, as well as the ability to promote neuronal growth and differentiation.[3][7] This guide focuses on the current understanding of ILA's neuroprotective mechanisms and provides practical information for its further investigation.

Neuroprotective Mechanisms of this compound

The neuroprotective effects of ILA are multifaceted, involving direct antioxidant and anti-inflammatory actions, as well as the modulation of specific signaling pathways that are crucial for neuronal survival and function.

Promotion of Neurite Outgrowth and Neuronal Differentiation

A significant body of evidence points to ILA's ability to enhance neurite outgrowth, a fundamental process in neuronal development and regeneration. In vitro studies using the PC12 cell line, a well-established model for neuronal differentiation, have demonstrated that ILA potentiates nerve growth factor (NGF)-induced neurite extension in a dose-dependent manner.[8][9]

Antioxidant and Anti-inflammatory Properties

While direct quantitative data on the antioxidant and anti-inflammatory effects of ILA are still emerging, related indole derivatives have shown potent scavenging of free radicals and reduction of inflammatory mediators.[7][10] ILA is believed to contribute to neuroprotection by mitigating oxidative stress and neuroinflammation, key pathological features of many neurodegenerative diseases.

Modulation of Key Signaling Pathways

ILA exerts its neuroprotective effects through the activation of at least two major signaling cascades: the aryl hydrocarbon receptor (AhR) pathway and the Ras/ERK pathway.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: ILA has been identified as a ligand for the AhR, a transcription factor that plays a crucial role in modulating immune responses and cellular responses to environmental stimuli.[7][11] Activation of AhR by ILA can trigger anti-inflammatory responses and may contribute to its neuroprotective effects.[3]

  • Ras/ERK Pathway: The Ras/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. ILA has been shown to potentiate NGF-induced activation of the Ras/ERK pathway in PC12 cells, leading to increased phosphorylation of key downstream effectors like ERK1/2 and CREB, which are involved in promoting neurite outgrowth.[8]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of ILA.

Table 1: Effect of this compound on NGF-Induced Neurite Outgrowth in PC12 Cells [8][9]

ILA ConcentrationPercentage of Neurite-Bearing Cells (%)Acetylcholinesterase (AchE) Activity (U/mg protein)
Control (NGF only)25.3 ± 2.11.5 ± 0.2
1 nM30.1 ± 2.51.8 ± 0.3
10 nM38.7 ± 3.22.2 ± 0.4
100 nM45.2 ± 3.82.8 ± 0.5
1 µM42.1 ± 3.52.6 ± 0.4

Table 2: Effect of this compound on Ras/ERK Pathway Activation in PC12 Cells (100 nM ILA + NGF) [8]

ProteinFold Change in Phosphorylation (vs. NGF only)
TrkA1.8 ± 0.2
ERK1/22.5 ± 0.3
CREB2.1 ± 0.2

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neurite Outgrowth Assay in PC12 Cells[8][12]

This protocol details the procedure for quantifying the effect of ILA on NGF-induced neurite outgrowth in PC12 cells.

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed PC12 cells in 24-well plates coated with collagen type IV at a density of 5 x 10^4 cells/well.

  • Treatment: After 24 hours, replace the medium with a low-serum medium (1% horse serum) containing 25 ng/mL NGF and varying concentrations of ILA (1 nM, 10 nM, 100 nM, 1 µM). A control group with NGF alone should be included.

  • Incubation: Incubate the cells for 5 days, replacing the medium with fresh treatment medium on day 3.

  • Quantification: On day 5, count the number of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) in at least five random fields per well using a phase-contrast microscope. Calculate the percentage of neurite-bearing cells.

  • Acetylcholinesterase (AchE) Activity: Lyse the cells and measure AchE activity using a commercial kit according to the manufacturer's instructions. Normalize the activity to the total protein concentration.

Western Blot Analysis of Ras/ERK Pathway Activation[8][13]

This protocol describes the detection of phosphorylated proteins in the Ras/ERK pathway.

  • Cell Treatment: Seed and treat PC12 cells with 100 nM ILA and 25 ng/mL NGF for 24 hours as described above.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TrkA, phospho-ERK1/2, phospho-CREB, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein or loading control.

In Vitro Antioxidant Activity Assays (DPPH and ABTS)[14][15]

These protocols are for assessing the free radical scavenging activity of ILA.

  • DPPH Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of ILA to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS Assay:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of ILA to the diluted ABTS solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Assay in Microglia[16][17]

This protocol is for evaluating the anti-inflammatory effects of ILA in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of ILA for 1 hour.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by ILA and a typical experimental workflow for its investigation.

Tryptophan_Metabolism Tryptophan Tryptophan Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Indole_Pathway Indole Pathway (Gut Microbiota) Tryptophan->Indole_Pathway Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine ILA This compound (ILA) Indole_Pathway->ILA IPA Indole-3-propionic Acid (IPA) Indole_Pathway->IPA IAA Indole-3-acetic Acid (IAA) Indole_Pathway->IAA Melatonin Melatonin Serotonin->Melatonin Neurotoxic_Metabolites Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->Neurotoxic_Metabolites Neuroprotective_Metabolites Neuroprotective Metabolites (e.g., Kynurenic Acid) Kynurenine->Neuroprotective_Metabolites Neuroprotection Neuroprotection ILA->Neuroprotection

Caption: Overview of major tryptophan metabolic pathways.

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Hypothesis: ILA is neuroprotective invitro In Vitro Studies start->invitro antioxidant Antioxidant Assays (DPPH, ABTS) invitro->antioxidant anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Microglia) invitro->anti_inflammatory neurite Neurite Outgrowth Assay (PC12 cells) invitro->neurite data Data Analysis and Interpretation invitro->data antioxidant->data anti_inflammatory->data signaling Signaling Pathway Analysis (Western Blot) neurite->signaling signaling->data invivo In Vivo Studies (e.g., Animal models of neurodegeneration) invivo->data data->invivo conclusion Conclusion: Elucidation of ILA's neuroprotective mechanisms data->conclusion

Caption: A typical experimental workflow for investigating ILA.

Conclusion and Future Directions

This compound, a tryptophan metabolite derived from the gut microbiota, demonstrates significant promise as a neuroprotective agent. Its ability to promote neurite outgrowth and modulate key signaling pathways, such as the AhR and Ras/ERK pathways, highlights its potential for therapeutic intervention in neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the neuroprotective mechanisms of ILA.

Future research should focus on:

  • In vivo validation: Translating the promising in vitro findings into animal models of neurodegenerative diseases is a critical next step.

  • Bioavailability and Blood-Brain Barrier Penetration: Investigating the pharmacokinetics of ILA and its ability to cross the blood-brain barrier is essential for its development as a therapeutic agent.

  • Synergistic Effects: Exploring the potential synergistic effects of ILA with other neuroprotective compounds or therapeutic strategies.

  • Clinical Relevance: Ultimately, clinical trials will be necessary to determine the safety and efficacy of ILA in human patients.

By providing a comprehensive resource for researchers, this technical guide aims to accelerate the investigation and potential clinical application of this compound for the treatment of debilitating neurodegenerative disorders.

References

Indolelactic Acid in Human Plasma and Urine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Indolelactic Acid Concentrations, Analytical Methodologies, and Biological Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (ILA), a metabolite of the essential amino acid tryptophan, is gaining significant attention in the scientific community for its diverse physiological roles. Produced by the gut microbiota, ILA is a key signaling molecule that interacts with host receptors, influencing immune responses, neurological processes, and metabolic homeostasis. This technical guide provides a comprehensive overview of ILA concentrations in human plasma and urine, detailed experimental protocols for its quantification, and an exploration of its primary signaling pathway.

Quantitative Data on this compound Concentrations

The concentration of this compound in human biological fluids can vary based on several factors, including diet, gut microbiome composition, and health status. The following tables summarize the available quantitative data for ILA in the plasma and urine of healthy human adults. It is important to note that the available data for urinary ILA in healthy individuals is limited, and further research is needed to establish a definitive reference range.

Table 1: this compound Concentration in Human Plasma (Healthy Adults)

ParameterConcentration (ng/mL)Sample Size (n)Reference
Total ILA (Mean ± SD)107 ± 20.314[1]
Free ILA (Mean ± SD)1.34 ± 0.4614[1]
Diagnostic Cutoff for CKD*> 0.60730[2]

*Note: This cutoff value was determined in a study comparing healthy individuals to patients with Chronic Kidney Disease (CKD). The specific units were not provided in the source material, but are inferred to be in a comparable range to the other reported values.[2]

Table 2: this compound Concentration in Human Urine (Healthy Adults)

ParameterConcentrationSample Size (n)Reference
Diagnostic Cutoff for CKD*> 0.73530[2]

*Note: A definitive normal reference range for urinary this compound in healthy adults is not well-established in the reviewed literature. This cutoff value was determined in a study comparing healthy individuals to patients with Chronic Kidney Disease (CKD) and is provided here for context.[2] Further research with larger cohorts is required to establish a robust reference interval.

Experimental Protocols for this compound Quantification

Accurate and reliable quantification of this compound is crucial for research and clinical applications. The following sections provide detailed methodologies for the analysis of ILA in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: LC-MS/MS for this compound in Human Plasma

This protocol is a synthesis of methodologies described in the scientific literature for the sensitive and specific quantification of ILA in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B (linear gradient)

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: Precursor ion (m/z) 204.08 -> Product ion (m/z) 158.06

    • Qualifier: Precursor ion (m/z) 204.08 -> Product ion (m/z) 130.05

  • Ion Source Parameters: Optimized for the specific instrument, but typically include settings for capillary voltage, source temperature, and gas flows (nebulizer and drying gases).

Protocol 2: RP-HPLC with Fluorescence Detection for this compound in Human Urine

This protocol is adapted from established methods for the analysis of indolic compounds in biological fluids.

1. Sample Preparation (Centrifugal Filtration):

  • Thaw frozen urine samples to room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer 500 µL of urine to a centrifugal filter unit with a molecular weight cutoff of 3 kDa.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Collect the filtrate for direct injection into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM sodium acetate (B1210297) buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-70% B (linear gradient)

    • 20-25 min: 70% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Fluorescence Detection:

  • Excitation Wavelength (λex): 280 nm.

  • Emission Wavelength (λem): 350 nm.

Signaling Pathways of this compound

This compound exerts many of its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The following diagrams illustrate the canonical AhR signaling pathway and a general workflow for the quantification of ILA.

ILA_AhR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) ILA->AhR_complex Binds AhR_ILA ILA-AhR Complex AhR_complex->AhR_ILA Conformational Change AhR_ARNT_complex ILA-AhR-ARNT Complex AhR_ILA->AhR_ARNT_complex Translocation ARNT ARNT ARNT->AhR_ARNT_complex Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2, IL-22) XRE->Target_Genes Initiates

This compound (ILA) activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

ILA_Quantification_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Plasma Human Plasma Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Urine Human Urine Filtration Centrifugal Filtration Urine->Filtration LC_MSMS LC-MS/MS Protein_Precipitation->LC_MSMS RP_HPLC RP-HPLC-FLD Filtration->RP_HPLC Data_Analysis Data Analysis and Concentration Determination LC_MSMS->Data_Analysis RP_HPLC->Data_Analysis

A generalized workflow for the quantification of this compound (ILA).

Conclusion

This compound is a significant metabolite that reflects the interplay between the host and its gut microbiome. The ability to accurately measure its concentration in plasma and urine is essential for advancing our understanding of its role in health and disease. The methodologies and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals. As research in this area continues, it is anticipated that a more refined understanding of ILA's reference ranges and its therapeutic potential will emerge.

References

Methodological & Application

Application Note: Quantification of Indolelactic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust method for the quantification of indolelactic acid (ILA) in biological samples, particularly from bacterial culture supernatants, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described protocol offers high sensitivity and specificity, making it suitable for a wide range of research, and preclinical and clinical applications where the monitoring of ILA levels is critical. This document includes a comprehensive experimental protocol, data presentation in tabular format for easy reference, and a visual representation of the workflow.

Introduction

Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by various microorganisms, including gut bacteria. It is recognized for its significant role in modulating host immune responses and its potential antiviral and anti-inflammatory properties. Accurate and reliable quantification of ILA in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic agent. This application note details a validated HPLC method for the precise measurement of ILA.

Principle

The method employs reverse-phase chromatography to separate this compound from other components in the sample matrix. A C8 or C18 stationary phase is used with a gradient elution of a mobile phase, typically consisting of an aqueous solution with a low concentration of acid (e.g., acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is achieved using a fluorescence detector, which offers high sensitivity and specificity for indolic compounds, or a UV detector. Quantification is performed by comparing the peak area of ILA in the sample to a standard curve generated from known concentrations of ILA.

Experimental Protocols

Materials and Reagents
  • Indole-3-lactic acid (ILA) standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Potassium hydroxide (B78521) (KOH)

  • Trifluoroacetic acid (TFA)

  • Centrifugal filters (3-kDa cut-off)

  • Syringe filters (0.22 µm)

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector or UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Sample Preparation (Bacterial Culture Supernatant)
  • Collect 1 mL of bacterial culture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Transfer 0.5 mL of the supernatant to a 3-kDa cut-off centrifugal filter tube.[1]

  • Centrifuge the filter tube at 14,000 x g for 30 minutes at 4°C.[1]

  • Collect the filtrate, which is now ready for HPLC analysis. If necessary, filter the sample through a 0.22 µm syringe filter before injection.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of ILA standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 100 µg/mL.

HPLC Conditions

Two alternative methods are presented, one utilizing fluorescence detection for higher sensitivity and another with UV detection.

Method 1: Fluorescence Detection (High Sensitivity)

ParameterValue
Column Symmetry C8, 4.6 x 150 mm, 5 µm
Guard Column Symmetry C8, 3.9 x 20 mm, 5 µm
Mobile Phase A 2.5% Acetic Acid in Water (v/v), pH 3.8 (adjusted with 1 M KOH)[1]
Mobile Phase B 80% Acetonitrile in Water (v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection Fluorescence
Excitation Wavelength 280 nm[1][2]
Emission Wavelength 350 nm[1][2]

Gradient Elution Program (Method 1)

Time (min)% Mobile Phase A% Mobile Phase B
08020
255050
310100
338020
368020

Method 2: UV Detection

ParameterValue
Column Waters SunFire C18, 4.6 x 250 mm, 5 µm[3]
Mobile Phase A 0.05% Trifluoroacetic Acid in Water (v/v)[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 30 µL[3]
Column Temperature Not specified (ambient recommended)
Detection UV
Wavelength 280 nm[3]

Gradient Elution Program (Method 2)

Time (min)% Mobile Phase A% Mobile Phase B
09010
202575
25595

Data Presentation

Retention Time and Linearity
CompoundRetention Time (Method 1)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound (ILA)Approximately 7.7 min[1]0.0625 - 125[1][2]≥ 0.998[1][2]
Method Validation Parameters
ParameterResult
Limit of Detection (LOD) < 0.015 µg/mL[1][2]
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Accuracy (Recovery) To be determined by spiking known concentrations of ILA into the sample matrix.
Precision (RSD%) To be determined by repeated injections of the same sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Bacterial Culture (1 mL) centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) sample->centrifuge1 supernatant Supernatant (0.5 mL) centrifuge1->supernatant filter Centrifugal Filtration (3-kDa cut-off, 14,000 x g, 30 min, 4°C) supernatant->filter filtrate Filtrate filter->filtrate hplc HPLC System filtrate->hplc Inject 20-30 µL column C8 or C18 Column hplc->column detector Fluorescence or UV Detector column->detector data Data Acquisition & Quantification detector->data

Caption: Experimental workflow for ILA quantification.

logical_relationship cluster_quantification Quantitative Analysis cluster_standards Calibration peak_area Peak Area of ILA (from sample chromatogram) concentration Concentration of ILA in Sample peak_area->concentration std_curve Standard Curve (Peak Area vs. Concentration) std_curve->concentration ila_std ILA Standard Solutions (known concentrations) hplc_analysis HPLC Analysis ila_std->hplc_analysis peak_areas_std Peak Areas of Standards hplc_analysis->peak_areas_std peak_areas_std->std_curve

Caption: Logic of ILA quantification.

References

Application Note: Quantitative Analysis of Indolelactic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a key microbial metabolite of tryptophan, is gaining significant attention for its role in host-microbe interactions, immune modulation, and gut health. Accurate and robust quantification of ILA in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in various biological samples, including plasma, serum, and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies offer high sensitivity and specificity, making them suitable for both basic research and clinical drug development.

Introduction

This compound (ILA) is a tryptophan metabolite produced by various gut bacteria, including those from the Bifidobacterium and Lactobacillus genera.[1] Emerging evidence highlights the multifaceted roles of ILA in host physiology. It has been shown to modulate immune responses, improve intestinal barrier function, and exert anti-inflammatory effects.[2][3][4] Mechanistically, ILA often acts as a ligand for the aryl hydrocarbon receptor (AhR), influencing downstream signaling pathways such as NF-κB and Nrf2.[2][3][5] Given its therapeutic potential and its role as a biomarker for gut dysbiosis and certain diseases, precise measurement of ILA in biological fluids is of paramount importance.[6][7]

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[8] This application note details optimized protocols for sample preparation and LC-MS/MS analysis of ILA in plasma, serum, and urine.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The primary goal is to remove proteins and other interfering substances from the sample matrix.[9]

a) Plasma/Serum - Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like ILA from plasma and serum.[10][11][12]

  • Materials:

    • Microcentrifuge tubes (1.5 mL)

    • Ice-cold acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., stable isotope-labeled ILA).

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C.

    • Nitrogen evaporator (optional)

    • Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

  • Protocol:

    • Thaw frozen plasma or serum samples on ice.

    • Aliquot 100 µL of the sample into a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (containing internal standard) to the sample.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[10]

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]

    • Vortex briefly and centrifuge to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine - Dilution and Filtration

Urine samples generally require less extensive cleanup compared to plasma or serum. A simple dilution and filtration step is often sufficient.[13][14]

  • Materials:

    • Microcentrifuge tubes (1.5 mL)

    • Deionized water or initial mobile phase

    • Internal standard solution

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm) or filter vials

  • Protocol:

    • Thaw frozen urine samples at room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • In a microcentrifuge tube, add a specific volume of urine (e.g., 100 µL).

    • Add a corresponding volume of deionized water or initial mobile phase containing the internal standard to achieve the desired dilution factor (e.g., 1:10).[13]

    • Vortex the mixture for 20 seconds.

    • Centrifuge the sample to pellet any sediment.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of ILA. Method optimization is recommended for specific instrumentation.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size) is commonly used.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[16]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.25 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 25 - 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Optimization is required.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[16]

    • MRM Transitions: The precursor and product ions for ILA and the internal standard need to be optimized. A representative transition for ILA is m/z 204 -> 130 (in negative mode).

    • Source Parameters: Parameters such as nebulizer gas, drying gas, capillary voltage, and source temperature should be optimized for maximum signal intensity.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide a template for summarizing key analytical parameters and representative concentrations of ILA in biological samples.

Table 1: LC-MS/MS Method Parameters for this compound

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 150 x 3 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode ESI Negative
MRM Transition (ILA) To be optimized (e.g., m/z 204 -> 130)
MRM Transition (IS) To be optimized
Collision Energy To be optimized
Dwell Time 100 ms

Table 2: Representative Quantitative Data for this compound in Human Plasma

ParameterValueReference
Mean Concentration (Free ILA) 1.34 ± 0.46 ng/mL[15][17]
Linear Range 1 - 500 ng/mL[16]
Lower Limit of Quantification (LLOQ) 1 ng/mL[16]
Intra-day Precision (%CV) < 15%[11]
Inter-day Precision (%CV) < 15%[11]
Accuracy (% Recovery) 85 - 115%[13]

Note: The values presented are examples and should be established for each specific assay.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Urine Urine Dilution_Filtration Dilution & Filtration Urine->Dilution_Filtration LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Dilution_Filtration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR activates NFkB NF-κB ILA->NFkB inhibits ARNT ARNT AhR->ARNT dimerizes with Nrf2 Nrf2 AhR->Nrf2 activates Nucleus Nucleus ARNT->Nucleus translocates to Anti_inflammatory Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory promotes Nrf2->Anti_inflammatory promotes Pro_inflammatory Pro-inflammatory Cytokine Production NFkB->Pro_inflammatory induces

References

Application Note: Quantitative Analysis of Indole-3-Lactic Acid in Human Urine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of indole-3-lactic acid (ILA) in human urine samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is suitable for researchers, scientists, and drug development professionals investigating the role of tryptophan metabolites in various physiological and pathological states.

Introduction

Indole-3-lactic acid is a metabolite of the essential amino acid tryptophan, primarily produced by gut microbiota.[1] Emerging research has implicated ILA in various biological processes, including immune modulation and host-microbe interactions.[2][3] Accurate and reliable quantification of ILA in biological matrices such as urine is crucial for understanding its physiological roles and its potential as a biomarker.[4] UPLC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance metabolites in complex samples like urine.

Experimental

Materials and Reagents
  • Indole-3-lactic acid standard (Sigma-Aldrich or equivalent)

  • Indole-3-lactic acid-d5 (internal standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation

A simple protein precipitation method is employed for the extraction of ILA from urine.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 300 µL of ice-cold acetonitrile containing the internal standard (Indole-3-lactic acid-d5) at a concentration of 50 ng/mL.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Run Time: 8 minutes

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)%A%BCurve
0.000.495.05.0Initial
1.000.495.05.06
5.000.45.095.06
6.000.45.095.06
6.100.495.05.06
8.000.495.05.06
Mass Spectrometry Conditions
  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and MS Parameters for Indole-3-Lactic Acid and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Indole-3-lactic acid206.08130.12515
Indole-3-lactic acid (Qualifier)206.08188.12512
Indole-3-lactic acid-d5 (IS)211.11135.12515

Note: Cone voltage and collision energy may require optimization on the specific instrument used. The precursor ion for indole-3-lactic acid in positive mode is [M+H]+ with a m/z of 206.0812.[5] Common product ions include m/z 188.1, 160.1, and 130.1.[5]

Data Analysis and Quantification

Data acquisition and processing were performed using the instrument's corresponding software package. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x was used to fit the calibration curve.

Results and Discussion

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for indole-3-lactic acid in urine. The coefficient of determination (r²) was consistently >0.995. The LOD and LOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively, showcasing the high sensitivity of the method.

Table 3: Linearity, LOD, and LOQ

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Indole-3-lactic acid1 - 1000>0.9950.51
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 4, indicate good precision (RSD < 15%) and accuracy (within ±15% of the nominal value), demonstrating the reliability of the method.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low56.88.2105.4103.9
Medium504.55.9101.2102.5
High5003.14.798.799.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed for indole-3-lactic acid. The extraction recovery was determined to be consistently above 85%, indicating an efficient extraction process. The matrix effect was found to be minimal, with ion suppression/enhancement within acceptable limits (80-120%).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine_sample Urine Sample Collection centrifuge1 Centrifugation (4000 x g) urine_sample->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 protein_precipitation Protein Precipitation (Acetonitrile + IS) supernatant1->protein_precipitation incubation Incubation (-20°C) protein_precipitation->incubation centrifuge2 Centrifugation (14,000 x g) incubation->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 evaporation Evaporation to Dryness supernatant2->evaporation reconstitution Reconstitution evaporation->reconstitution uplc_ms_analysis UPLC-MS/MS Injection reconstitution->uplc_ms_analysis data_acquisition Data Acquisition (MRM) uplc_ms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification

Experimental workflow for UPLC-MS/MS analysis of indolelactic acid in urine.

signaling_pathway tryptophan Tryptophan gut_microbiota Gut Microbiota tryptophan->gut_microbiota Metabolism ila Indole-3-lactic Acid gut_microbiota->ila urine_excretion Urinary Excretion ila->urine_excretion Systemic Circulation & Renal Clearance

Simplified metabolic pathway of indole-3-lactic acid formation and excretion.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of indole-3-lactic acid in human urine. The simple sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis in clinical research and metabolomics studies. This protocol can be a valuable tool for researchers investigating the role of gut microbial metabolites in health and disease.

References

Sample preparation for indolelactic acid analysis from fecal matter.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole-3-lactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is a key signaling molecule in host-microbe interactions, with significant implications for immune regulation and intestinal homeostasis. Accurate and reproducible quantification of ILA in fecal samples is crucial for understanding its role in health and disease, and for the development of novel diagnostics and therapeutics. This application note provides detailed protocols for the sample preparation of fecal matter for the analysis of ILA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are intended for researchers, scientists, and drug development professionals.

Introduction

The gut microbiome plays a pivotal role in human health, in part through the production of a vast array of metabolites. Among these, tryptophan derivatives have garnered significant attention for their bioactivity. Indolelactic acid, produced by various gut bacteria including Bifidobacterium and Lactobacillus species, has been shown to modulate the host immune system, in part through activation of the Aryl Hydrocarbon Receptor (AhR) and downstream signaling pathways such as Nrf2 and YAP.[1][2][3] Reduced fecal levels of ILA have been observed in patients with inflammatory bowel disease and colorectal cancer, highlighting its potential as a biomarker.[4]

The complex and heterogeneous nature of fecal matter presents a significant challenge for metabolomic analysis.[5] A robust and standardized sample preparation protocol is therefore essential to minimize technical variability and ensure accurate quantification of ILA.[5][6][7] This document outlines optimized protocols for the extraction of ILA from fecal samples, providing a foundation for reliable analysis in research and clinical settings.

Experimental Protocols

Protocol 1: Solvent Extraction from Lyophilized Fecal Samples

This protocol is adapted from methodologies that utilize a simple solvent extraction, suitable for a broad range of tryptophan metabolites.[4][8]

Materials:

  • Lyophilized fecal sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., d5-Indolelactic acid in methanol)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Homogenizer (e.g., bead beater)

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Weighing: Accurately weigh 3-50 mg of lyophilized fecal material into a microcentrifuge tube.

  • Solvent Addition: Add a pre-chilled (-20°C) extraction solvent. Two common options are:

    • Option A: 900 µL of a 1:1 methanol/water mixture.[8]

    • Option B: 10 volumes (w/v) of a methanol/acetonitrile/water (2:2:1) solution containing 0.1% formic acid.[4]

  • Internal Standard Spiking: Add the internal standard solution to each sample to the desired final concentration.

  • Homogenization: Securely cap the tubes and homogenize the samples. This can be achieved using a bead beater or vigorous vortexing until the sample is fully dispersed.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 0.1% formic acid in water).[4]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 10 minutes at 4°C to pellet any remaining particulate matter.

  • Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Enhanced Purity

This protocol incorporates a liquid-liquid extraction step to remove interfering lipids and other non-polar compounds, potentially improving data quality. The MTBE method has been shown to be effective for a wide range of metabolites.[5]

Materials:

  • Wet or lyophilized fecal sample

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Preparation: Start with a pre-weighed amount of fecal sample (a minimum of 0.50 g wet weight is recommended for better representation) in a suitable tube.[5]

  • Solvent Addition: Add a pre-chilled mixture of MTBE/methanol/water (e.g., in a ratio of 3.6/2.8/3.5, v/v/v).[5]

  • Internal Standard Spiking: Add the internal standard to the solvent mixture.

  • Homogenization: Homogenize the sample thoroughly as described in Protocol 1.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 10 minutes to separate the phases. Three layers will be visible: an upper non-polar (MTBE) layer, a lower polar (methanol/water) layer, and a solid pellet.

  • Supernatant Collection: Carefully collect the lower polar phase, which contains the this compound.

  • Evaporation, Reconstitution, and Analysis: Proceed with steps 7-10 from Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for ILA analysis from fecal samples. Please note that these values can vary depending on the specific LC-MS/MS system, sample matrix, and extraction protocol used.

ParameterReported ValueSource
Linearity (R²) of Calibration Curves >0.999Agilent Application Note[9]
Dynamic Range >3 orders of magnitudeAgilent Application Note[9]
Limit of Quantitation (LOQ) <100 nMAgilent Application Note[9]
Reproducibility (RSD%) <5% (for peak area response)Agilent Application Note[9]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow Figure 1: General Experimental Workflow for Fecal ILA Analysis sample_collection Fecal Sample Collection (Store at -80°C) sample_prep Sample Pre-treatment (Lyophilization/Weighing) sample_collection->sample_prep extraction Extraction (Solvent Addition, IS Spiking, Homogenization) sample_prep->extraction centrifugation1 Centrifugation (15,000 x g, 4°C) extraction->centrifugation1 supernatant_transfer Supernatant Collection centrifugation1->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: Figure 1: General Experimental Workflow for Fecal ILA Analysis.

This compound Signaling Pathway

ILA_signaling Figure 2: Simplified Signaling Pathway of this compound cluster_microbiota Gut Microbiota cluster_host_cell Host Intestinal Epithelial Cell tryptophan Tryptophan ila_production This compound (ILA) Production tryptophan->ila_production ahr Aryl Hydrocarbon Receptor (AhR) ila_production->ahr activates yap YAP ahr->yap upregulates nrf2 Nrf2 ahr->nrf2 upregulates response Cellular Response (Immune Regulation, Barrier Function) yap->response nrf2->response

Caption: Figure 2: Simplified Signaling Pathway of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the extraction and subsequent analysis of this compound from complex fecal matrices. The choice between a direct solvent extraction and a liquid-liquid extraction will depend on the specific requirements of the study, including the desired level of sample cleanup and the available instrumentation. Standardization of sample preparation is paramount for achieving reproducible and comparable results across different studies, which will ultimately advance our understanding of the role of microbial metabolites like ILA in human health and disease.

References

Measuring a Key Microbial Metabolite: A Protocol for Quantifying Indolelactic Acid in Bacterial Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indolelactic acid (ILA), a tryptophan metabolite produced by various commensal bacteria, is gaining significant attention for its immunomodulatory and neuroprotective properties. As a key signaling molecule in host-microbe interactions, accurate quantification of ILA in bacterial cultures is crucial for understanding its biological roles and therapeutic potential. This document provides detailed protocols for the measurement of ILA in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with fluorimetric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for reliable quantification.

Introduction

This compound is a metabolite produced by several bacterial species, including those from the Bifidobacterium and Lactobacillus genera, through the metabolism of tryptophan. Emerging research highlights ILA's role as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses at mucosal surfaces.[1][2][3][4][5][6] Activation of AhR by ILA can modulate downstream signaling pathways, such as NF-κB and Nrf2, leading to anti-inflammatory effects and enhancement of the intestinal barrier function.[1][2][4][5][7] Given its potential impact on human health, robust and reproducible methods for ILA quantification are essential for researchers in microbiology, immunology, and drug discovery.

Experimental Protocols

This section details two primary methods for the quantification of ILA in bacterial culture supernatants: HPLC with Fluorescence Detection and LC-MS/MS.

Bacterial Culture and Supernatant Preparation

A standardized procedure for preparing the bacterial culture supernatant is critical for accurate and reproducible ILA measurements.

Protocol:

  • Bacterial Culture: Inoculate the bacterial strain of interest into an appropriate liquid medium (e.g., MRS for Lactobacillus or King B for Pseudomonas) supplemented with L-tryptophan (typically 0.5-5.0 mM) to facilitate ILA production.[1] Incubate under optimal conditions (e.g., 37°C, 24-72 hours, anaerobic or aerobic as required).

  • Cell Removal: Following incubation, centrifuge the bacterial culture at high speed (e.g., 8,000-14,000 x g) for 10-30 minutes at 4°C to pellet the bacterial cells.[1][8]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Filtration: For HPLC and LC-MS/MS analysis, it is crucial to remove any remaining particulate matter and proteins. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[9] For enhanced protein removal, a centrifugal filtration step using a 3-kDa cut-off membrane can be employed.[1]

  • Storage: The clarified supernatant can be directly analyzed or stored at -80°C until analysis.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of ILA and other indole (B1671886) compounds.

Methodology:

  • Instrumentation: An HPLC system equipped with a C8 or C18 reversed-phase column and a fluorescence detector.

  • Sample Preparation: Use the filtered supernatant as prepared in the previous step.

  • Chromatographic Conditions:

    • Column: Symmetry C8 column (or equivalent).[1][2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid or 0.05% trifluoroacetic acid.[7][11]

    • Flow Rate: 0.8 - 1.0 mL/min.[11]

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.[1][2]

  • Standard Curve: Prepare a series of ILA standards in the appropriate culture medium or a similar matrix, with concentrations ranging from 0.0625 to 125 µg/mL.[1][2] Plot the peak area against the concentration to generate a standard curve.

  • Data Analysis: Quantify the ILA concentration in the samples by comparing their peak areas to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for trace-level quantification.

Methodology:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The same preparation as for HPLC is generally sufficient.[9] In some cases, a simple protein precipitation step may be used.[3][12]

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Waters ACQUITY UPLC HSS T3.[7]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[7]

    • Flow Rate: 0.2 - 0.3 mL/min.[7][10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI mode is often used for ILA.[7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

  • Standard Curve: Prepare a standard curve using ILA standards in a relevant matrix to account for matrix effects.

  • Data Analysis: Quantify ILA in the samples based on the peak area ratios of the analyte to an internal standard, if used, and comparison to the standard curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the determination of this compound.

ParameterHPLC-FluorescenceLC-MS/MSBacterial Species ExamplesReported ILA Concentration Range
Linearity Range 0.0625 – 125 µg/mL[1][2]0.05 – 2 µM[3][12]Lactiplantibacillus plantarum3.63 - 43.14 µg/mL[11][13]
Limit of Detection (LOD) < 0.015 µg/mL[1][2]0.05 µM[3][12]Bifidobacterium longum subsp. infantisUp to 33.12 µg/mL[11]
Limit of Quantification (LOQ) Not explicitly stated, but within the lower end of the linearity range.0.05 - 2 µM[3][12]Pseudomonas putidaPresence confirmed, specific concentrations variable.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Bacterial_Culture 1. Bacterial Culture (Tryptophan Supplemented) Centrifugation 2. Centrifugation (8,000-14,000 x g) Bacterial_Culture->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection Filtration 4. Filtration (0.22 µm Filter) Supernatant_Collection->Filtration HPLC HPLC-Fluorescence (Ex: 280 nm, Em: 350 nm) Filtration->HPLC LCMS LC-MS/MS (MRM Mode) Filtration->LCMS Quantification Quantification of ILA HPLC->Quantification LCMS->Quantification Standard_Curve Standard Curve Preparation Standard_Curve->Quantification cluster_0 Bacterial Cell cluster_1 Host Epithelial Cell Tryptophan Tryptophan ILA_prod This compound (ILA) Production Tryptophan->ILA_prod ILA This compound (from bacteria) ILA_prod->ILA secreted AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds & activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT translocates to nucleus & dimerizes with ARNT Nrf2 Nrf2 Pathway AhR_ARNT->Nrf2 activates NFkB NF-κB Pathway AhR_ARNT->NFkB inhibits Barrier_Function Improved Barrier Function AhR_ARNT->Barrier_Function promotes Anti_Inflammatory Anti-inflammatory Response Nrf2->Anti_Inflammatory NFkB->Anti_Inflammatory reduced inflammation

References

Quantification of Indolelactic Acid in Metabolomics: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA), a key tryptophan metabolite produced by the gut microbiota, has garnered significant attention in metabolomics research. Its roles as a signaling molecule, particularly through the activation of the aryl hydrocarbon receptor (AhR) and Nrf2 pathways, position it as a crucial mediator in host-microbe interactions, immunity, and intestinal homeostasis.[1][2][3] Accurate and robust quantification of ILA in various biological matrices is therefore essential for understanding its physiological functions and its potential as a biomarker or therapeutic target in a range of diseases, including inflammatory bowel disease, chronic kidney disease, and cancer.[4][5][6] This document provides detailed protocols and quantitative data for the analysis of ILA in metabolomics studies, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix, host physiological state, and gut microbiome composition. The following tables summarize reported ILA concentrations from various studies to provide a comparative reference for researchers.

Table 1: this compound Concentrations in Human Plasma/Serum

ConditionMatrixConcentration (Mean ± SD)Reference
Healthy IndividualsPlasma1.34 ± 0.46 ng/mL (free)[7]
Chronic Kidney DiseasePlasmaSignificantly elevated vs. healthy controls[4][5][6]

Table 2: this compound Concentrations in Other Biological Matrices

MatrixOrganism/ConditionConcentrationReference
UrineHealthy IndividualsBaseline levels detectable[4][5]
UrineChronic Kidney DiseaseSignificantly elevated vs. healthy controls[4][5]
FecesHuman5 nM/g (as part of total indole-3-acetate)[8]
Cell Culture SupernatantLactiplantibacillus plantarum ZJ31643.14 µg/mL[9][10]
Cell Culture SupernatantBifidobacterium infantis22.17–33.12 mg/L[9]

Experimental Protocols

The following protocols describe a general workflow for the targeted quantification of this compound using LC-MS/MS. These should be optimized and validated for specific instrumentation and biological matrices.

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[11]

a) Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of sample, add 150 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., deuterated ILA) to precipitate proteins.[12]

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Dilute the supernatant 1:10 with mobile phase A containing the internal standard.

  • Vortex and transfer to an autosampler vial.

c) Cell Culture Supernatant/Bacterial Culture:

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Proceed with a protein precipitation step as described for plasma/serum if the medium contains high protein concentrations. Otherwise, a simple dilution with the initial mobile phase containing an internal standard may be sufficient.

Liquid Chromatography (LC)

A reversed-phase separation is typically employed for ILA analysis.[13][14]

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for better resolution and faster analysis times.[15]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Gradient: A typical gradient starts with low organic phase, ramps up to a high percentage to elute ILA and other analytes, followed by a wash and re-equilibration step. An example gradient is as follows:

    • 0-1 min: 2% B

    • 1-8 min: 2-95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 2% B

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole (QqQ) mass spectrometer is ideal for targeted quantification due to its high sensitivity and specificity using Multiple Reaction Monitoring (MRM).[16]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ILA.

  • MRM Transitions: The precursor ion for ILA is [M-H]⁻ at m/z 204.08. The specific product ions for quantification and qualification should be optimized on the instrument. A common transition is 204.08 -> 158.1.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, desolvation temperature, and collision energy for maximal signal intensity of ILA and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., cold Methanol) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Vial Transfer to Autosampler Vial Centrifugation2->Vial LC UPLC Separation (C18 Column) Vial->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quantification Peak Integration & Quantification MS->Quantification

Caption: A generalized workflow for the quantification of this compound.

This compound Signaling Pathway

ILA_signaling cluster_microbiota Gut Microbiota cluster_cell Host Intestinal Epithelial Cell Tryptophan Tryptophan ILA_production This compound (ILA) Production Tryptophan->ILA_production Lactobacillus, Bifidobacterium ILA This compound (ILA) ILA_production->ILA AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds Nrf2 Nrf2 ILA->Nrf2 activates ARNT ARNT AhR->ARNT dimerizes with AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT TJ_Proteins Tight Junction Protein Expression (ZO-1, Occludin) AhR->TJ_Proteins upregulates Immune_Modulation Immune Modulation (e.g., IL-22 Production) AhR->Immune_Modulation promotes ARNT->AhR_ARNT CYP1A1 CYP1A1 Expression AhR_ARNT->CYP1A1 activates transcription Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant Gene Expression (e.g., NQO1) ARE->Antioxidant_Genes induces

Caption: Signaling pathways activated by this compound.

Conclusion

The accurate quantification of this compound is fundamental to advancing our understanding of its role in health and disease. The protocols and data presented herein provide a robust framework for researchers in metabolomics, drug discovery, and clinical sciences to reliably measure this important microbial metabolite. The provided workflows and pathway diagrams offer a clear visual guide to the experimental process and the biological context of ILA. As research into the microbiome and its metabolic output continues to expand, standardized and validated methods for quantifying key molecules like ILA will be increasingly vital.

References

Commercial Standards and Analytical Protocols for Indole-3-Lactic Acid (ILA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by various microorganisms, including species of Bifidobacterium and Lactobacillus, which are common inhabitants of the human gut. Emerging research has highlighted the significant role of ILA in host physiology, demonstrating its anti-inflammatory, immune-modulatory, and potential anti-cancer properties. These effects are mediated through various signaling pathways, most notably involving the Aryl Hydrocarbon Receptor (AHR) and STAT3. Accurate and robust analytical methods for the quantification of ILA in biological matrices are crucial for advancing research into its physiological functions and therapeutic potential. This document provides a comprehensive overview of commercially available standards and detailed protocols for the analysis of ILA.

Commercial Standards for Indole-3-Lactic Acid Analysis

For accurate quantification, the use of certified reference materials is essential. The following table summarizes commercially available standards for Indole-3-Lactic Acid and its stable isotope-labeled internal standard, which is recommended for mass spectrometry-based methods to correct for matrix effects and variations in sample processing.

Product NameSupplierPart Number/CAS NumberPurity
DL-Indole-3-lactic acidSigma-AldrichI5508 / 832-97-3≥99%
DL-Indole-3-lactic acidLGC StandardsI627100 / 1821-52-9>95%
Indolelactic acid (Standard)MedChemExpressHY-113493S
DL-Indole-3-lactic Acid-d5LGC Standards2470130-19-7>95%

Quantitative Analysis of Indole-3-Lactic Acid

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of ILA in complex biological matrices. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is also employed, particularly for samples with higher concentrations of ILA. The following table summarizes the performance of various published methods.

Analytical MethodMatrixLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSPlasma0.025 – 25 µmol/L0.025 µmol/L<100 nM[1]
RP-HPLCBacterial Culture Supernatant0.0625 - 125 µg/mL<0.015 µg/mL-
IP-RP dMRM LC/QQQGeneral>3 orders of magnitude-<100 nM[2]

Experimental Protocols

Protocol 1: Analysis of Indole-3-Lactic Acid in Bacterial Culture Supernatant by LC-MS/MS

This protocol is designed for the quantification of ILA in bacterial fermentation broths.

1. Sample Preparation:

  • Culture bacteria (e.g., Lactiplantibacillus plantarum) in a suitable medium (e.g., MRS broth) under appropriate conditions (e.g., 37°C for 24 hours).[3]

  • Centrifuge the culture at 8000 rpm for 20 minutes at 4°C to pellet the bacterial cells.[4]

  • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria and particulate matter.[5]

  • For protein precipitation, add a 1:4 volume of cold methanol (B129727) (containing the internal standard, e.g., ILA-d5) to the supernatant.

  • Vortex the mixture and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.[2]

  • Column: Waters SunFire C18 column (5 µm, 4.6 × 250 mm) or equivalent.[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-75% B

    • 10-12 min: 75-95% B

    • 12-15 min: 95% B

    • 15.1-20 min: 10% B

  • Injection Volume: 10 µL.[6]

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[6]

  • MRM Transitions:

    • ILA: Precursor ion m/z 204.07 -> Product ion m/z 130.1

    • ILA-d5: Precursor ion m/z 209.1 -> Product ion m/z 135.1

Protocol 2: Purification of Indole-3-Lactic Acid from Bacterial Fermentation Supernatant

This protocol is suitable for isolating larger quantities of ILA for further studies.

1. Solid Phase Extraction (SPE):

  • Use a macroporous resin (e.g., XAD-16) column.[3]

  • Load the filtered bacterial supernatant onto the column.[3]

  • Wash the column with ultrapure water to remove unbound compounds.[3]

  • Elute ILA with 50% methanol.[3]

  • Collect the eluate and concentrate it using a rotary evaporator.[3]

2. Size Exclusion Chromatography:

  • Use a Sephadex G-25 column.[3]

  • Apply the concentrated eluate from the SPE step to the column.[3]

  • Elute with ultrapure water and collect fractions.[4]

  • Monitor the fractions by UV absorbance at 280 nm. Pool the fractions containing ILA.[4]

3. Preparative Reversed-Phase HPLC:

  • Use a preparative C18 column (e.g., Waters SunFire C18 Prep, 5 µm, 10 × 100 mm).[4]

  • Use a gradient of acetonitrile in water with 0.05% trifluoroacetic acid.[4]

  • Collect the peak corresponding to ILA.

  • Lyophilize the collected fraction to obtain purified ILA.

Signaling Pathways and Experimental Workflows

The biological effects of ILA are primarily mediated through its interaction with cellular signaling pathways. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for ILA analysis.

ILA_AHR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-Lactic Acid (ILA) AHR_complex AhR Complex (Hsp90, XAP2, p23) ILA->AHR_complex Binds AHR_ILA ILA-AhR Complex AHR_complex->AHR_ILA Conformational Change AHR_ARNT_complex ILA-AhR-ARNT Complex AHR_ILA->AHR_ARNT_complex Translocation ARNT ARNT ARNT->AHR_ARNT_complex Dimerization XRE Xenobiotic Response Element (XRE) AHR_ARNT_complex->XRE Binds target_genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->target_genes Induces

Caption: ILA-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

ILA_STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm ILA Indole-3-Lactic Acid (ILA) STAT3 STAT3 ILA->STAT3 Directly Occupies Phosphorylation Sites pSTAT3 p-STAT3 ILA->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation HK2 Hexokinase 2 (HK2) pSTAT3->HK2 Promotes Expression Glycolysis Glycolysis HK2->Glycolysis Catalyzes First Step

Caption: AHR-independent ILA-mediated inhibition of STAT3 signaling.[7][8][9]

Experimental_Workflow Sample Biological Sample (e.g., Bacterial Supernatant, Plasma) Preparation Sample Preparation (Centrifugation, Filtration, Protein Precipitation) Sample->Preparation LCMS LC-MS/MS Analysis (Separation and Detection) Preparation->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Result (ILA Concentration) Quantification->Result

Caption: General experimental workflow for ILA quantification.

References

Synthesis of Indolelactic Acid for Research Applications: A Guide to Microbial and Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indole-3-lactic acid (ILA), a tryptophan metabolite produced by gut microbiota, has garnered significant interest for its immunomodulatory and neuroprotective properties. For research and development purposes, reliable methods for obtaining high-purity ILA are essential. This document provides detailed protocols for the synthesis of ILA via microbial fermentation, a widely documented and efficient method, and outlines a plausible chemical synthesis route. Protocols for purification and characterization are also provided to ensure the final product's suitability for research applications.

Introduction to Indolelactic Acid

Indole-3-lactic acid is a key signaling molecule in host-microbe interactions. It is primarily generated by various species of Lactobacillus and Bifidobacterium in the mammalian gut through the metabolism of tryptophan. Research has highlighted its role in modulating immune responses, influencing gut homeostasis, and its potential therapeutic applications in inflammatory conditions. To facilitate further investigation into its biological functions and therapeutic potential, robust and reproducible synthesis methods are required.

Microbial Synthesis of this compound

Microbial fermentation is a common and effective method for producing ILA. Several bacterial strains, particularly from the Lactobacillus and Bifidobacterium genera, are known to produce significant quantities of ILA from tryptophan. The general biosynthetic pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) by an aromatic amino acid aminotransferase, followed by the reduction of IPA to ILA by a lactate (B86563) dehydrogenase.[1]

Microbial Strains and Yields

A variety of bacterial strains have been documented to produce ILA. The choice of strain can significantly impact the final yield. Below is a summary of ILA production by different microbial strains.

Microbial StrainCulture MediumTryptophan Conc.Fermentation Time (h)ILA Yield (mg/L)Reference
Lactiplantibacillus plantarum ZJ316MRS BrothNot specified2443.14 ± 1.02[2][3]
Bifidobacterium longum subsp. infantis ATCC15697MRS BrothNot specifiedNot specifiedup to 33.12[2]
Bifidobacterium species (infant-type)MRS BrothNot specified240.005 - 4.92 (µg/mL)[1]
Lactiplantibacillus plantarum UM55MRS BrothNot specifiedNot specified6.70[2]
Lactiplantibacillus plantarum F51MRS BrothNot specifiedNot specified3.63[2]
Experimental Protocol: Microbial Synthesis using Lactiplantibacillus plantarum

This protocol is based on the successful production of ILA by Lactiplantibacillus plantarum ZJ316.[2][3]

2.2.1. Materials and Reagents:

  • Lactiplantibacillus plantarum ZJ316 (or other high-yielding strain)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Sterile flasks or bioreactor

  • Incubator with shaking capabilities

  • Centrifuge

  • 0.22 µm sterile filters

2.2.2. Fermentation Protocol:

  • Strain Activation: Inoculate a single colony of L. plantarum into 10 mL of sterile MRS broth. Incubate at 37°C for 24 hours without shaking. Perform a second subculture under the same conditions to ensure a highly active inoculum.

  • Inoculation: Inoculate a larger volume of sterile MRS broth (e.g., 1 L or 5 L) with the activated culture to a final concentration of 3% (v/v) or an initial optical density at 600 nm (OD600) of approximately 0.1 (which corresponds to roughly 10^6 CFU/mL).[3]

  • Fermentation: Incubate the culture at 37°C for 24 hours with gentle agitation (e.g., 180 rpm if in a shaking incubator or bioreactor).[3] The initial pH of the medium should be around 6.0.[3]

  • Harvesting: After 24 hours, harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[3]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant. For long-term storage, the supernatant can be stored at -20°C or -80°C. For immediate purification, proceed to the next step.

Chemical Synthesis of this compound

While microbial synthesis is prevalent, chemical synthesis offers an alternative route that can be advantageous for producing isotopically labeled ILA or for scalability in certain contexts. The most direct chemical route to ILA is the reduction of indole-3-pyruvic acid (IPA).

Proposed Synthetic Pathway

The chemical synthesis of ILA can be achieved by the reduction of the α-keto group of indole-3-pyruvic acid. This transformation is a standard reaction in organic chemistry and can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

dot

Chemical_Synthesis_of_ILA IPA Indole-3-pyruvic Acid ILA Indole-3-lactic Acid IPA->ILA Reduction Reagent Sodium Borohydride (NaBH4) in Methanol (B129727) or Ethanol (B145695) Reagent->ILA

Caption: Proposed chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis (Proposed)

Note: A specific, detailed, and peer-reviewed protocol for the chemical synthesis of this compound from indole-3-pyruvic acid was not found in the surveyed literature. The following is a general protocol for the reduction of an α-keto acid using sodium borohydride and should be optimized for this specific transformation.

3.2.1. Materials and Reagents:

  • Indole-3-pyruvic acid (commercially available)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

3.2.2. Synthesis Protocol:

  • Dissolution: In a round-bottom flask, dissolve indole-3-pyruvic acid (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved. Adjust the pH to approximately 2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude indole-3-lactic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Purification of this compound

Whether produced microbially or chemically, ILA requires purification to remove impurities such as residual media components, other metabolites, or reaction byproducts. A multi-step purification protocol is often employed for ILA obtained from bacterial fermentation.[3][4]

Experimental Protocol: Purification from Fermentation Broth

This protocol is adapted from the purification of ILA from L. plantarum culture supernatant.[3][4]

4.1.1. Materials and Reagents:

  • Cell-free fermentation supernatant

  • Macroporous resin (e.g., XAD-16)

  • Methanol (30% and 50% in water)

  • Ultrapure water

  • Sephadex G-25 gel filtration column

  • Rotary evaporator

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

4.1.2. Purification Steps:

  • Macroporous Resin Chromatography:

    • Load the cell-free supernatant onto a pre-equilibrated XAD-16 macroporous resin column.

    • Wash the column with ultrapure water to remove unbound components.

    • Elute with a stepwise gradient of methanol: first with 30% methanol, then with 50% methanol (pH adjusted to 7).[4]

    • Collect the fraction eluting with 50% methanol, which contains the ILA.

  • Concentration: Concentrate the ILA-containing fraction using a rotary evaporator.

  • Gel Filtration Chromatography:

    • Dissolve the concentrated sample in a small volume of ultrapure water.

    • Load the sample onto a Sephadex G-25 column equilibrated with ultrapure water.

    • Elute with ultrapure water and collect fractions. Monitor the elution profile by measuring absorbance at 280 nm. Pool the fractions containing ILA.

  • Reversed-Phase HPLC (RP-HPLC):

    • Further purify the ILA-containing fraction by RP-HPLC on a preparative C18 column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid or trifluoroacetic acid as a modifier) for elution.

    • Collect the peak corresponding to ILA.

    • Lyophilize or evaporate the solvent to obtain pure ILA. A purity of up to 99% can be achieved with this method.[3]

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Purification_Workflow cluster_0 Purification of ILA from Fermentation Broth A Cell-Free Supernatant B Macroporous Resin (XAD-16) A->B Adsorption C Concentration (Rotary Evaporation) B->C Elution (50% Methanol) D Gel Filtration (Sephadex G-25) C->D Fractionation E RP-HPLC (C18 Column) D->E Fine Purification F Pure this compound E->F Isolation

Caption: Workflow for the purification of ILA.

Characterization of Synthesized this compound

The identity and purity of the synthesized ILA should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of ILA and for its quantification.

HPLC Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A time-dependent linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the definitive identification of ILA by determining its mass-to-charge ratio (m/z) and fragmentation pattern.

LC-MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Expected [M+H]⁺ m/z 206.08
Expected [M-H]⁻ m/z 204.07
Fragmentation Collision-Induced Dissociation (CID) for MS/MS analysis

Signaling Pathway of Microbial ILA Production

The biosynthesis of ILA in microorganisms is a part of the tryptophan metabolic pathway. The following diagram illustrates the key steps.

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Tryptophan_Metabolism Trp Tryptophan IPA Indole-3-pyruvic Acid Trp->IPA Aromatic Amino Acid Aminotransferase ILA Indole-3-lactic Acid IPA->ILA Lactate Dehydrogenase

Caption: Microbial biosynthetic pathway of ILA from tryptophan.

Conclusion

This document provides comprehensive protocols for the synthesis of this compound for research purposes, with a primary focus on microbial fermentation, which is a well-established and high-yielding method. A plausible chemical synthesis route is also outlined for applications where it may be advantageous. The detailed purification and characterization protocols will enable researchers to obtain high-purity ILA, which is crucial for accurate and reproducible experimental results in the fields of immunology, microbiology, and drug discovery.

References

Application of Indolelactic Acid in Atopic Dermatitis Models: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Indolelactic Acid (ILA) in the context of atopic dermatitis (AD). The information compiled herein is based on published research and is intended to guide the design and execution of both in vitro and in vivo studies.

Application Notes

This compound (ILA), a metabolite of tryptophan produced by the microbiota, has emerged as a promising candidate for the management of atopic dermatitis. Its mechanism of action is primarily centered around the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining skin homeostasis.[1] Activation of AHR by ILA initiates a signaling cascade that can lead to the suppression of inflammatory responses and the enhancement of the skin barrier function, both of which are compromised in AD.

Therapeutic Rationale:

  • Immune Modulation: ILA, through AHR activation, can modulate the production of cytokines involved in the Th2-mediated inflammatory response characteristic of AD. This includes the potential to downregulate pro-inflammatory cytokines such as IL-4 and IL-13.

  • Skin Barrier Enhancement: A key feature of AD is a defective skin barrier. ILA has been shown to increase the expression of essential skin barrier proteins, including filaggrin (FLG), loricrin (LOR), and involucrin (B1238512) (IVL), in human skin equivalent models of AD.[1][2][3] This helps to restore the integrity of the stratum corneum and reduce transepidermal water loss (TEWL).

  • Regulation of Tryptophan Metabolism: The skin and gut microbiomes play a significant role in tryptophan metabolism. Dysbiosis observed in AD patients can lead to altered levels of tryptophan metabolites like ILA. Supplementation with ILA or modulation of the microbiome to favor its production may therefore represent a viable therapeutic strategy.

Preclinical Evidence:

In vitro studies using human skin equivalent (HSE) models of AD have demonstrated that ILA treatment can effectively counteract the detrimental effects of pro-inflammatory cytokines (IL-4 and IL-13).[1][2] Specifically, ILA has been shown to reverse the downregulation of key skin barrier proteins and modulate the expression of AD-associated genetic biomarkers.[1][2] While direct in vivo studies of ILA on AD are still emerging, research on probiotics that increase ILA production in vivo has shown promising results in animal models, with reductions in AD-like symptoms and inflammatory markers.

Quantitative Data Summary

The following tables summarize the quantitative findings from an in vitro study on the effect of this compound (ILA) on a human skin equivalent (HSE) model of atopic dermatitis induced by IL-4 and IL-13.

Table 1: Effect of ILA on the Gene Expression of Skin Barrier Proteins in an IL-4 and IL-13-Induced HSE Model of Atopic Dermatitis

GeneTreatment GroupFold Change vs. Controlp-value
FLG IL-4 + IL-13↓ (Significant Decrease)< 0.001
IL-4 + IL-13 + ILA (1.25 mM)↑ (Partial Restoration)< 0.05
LOR IL-4 + IL-13↓ (Significant Decrease)< 0.001
IL-4 + IL-13 + ILA (1.25 mM)↑ (Partial Restoration)< 0.05
IVL IL-4 + IL-13↓ (Significant Decrease)< 0.001
IL-4 + IL-13 + ILA (1.25 mM)↑ (Partial Restoration)< 0.05

Data synthesized from Kim et al. (2022). The study demonstrated that ILA treatment for 7 days partially but significantly restored the expression of these crucial skin barrier protein genes that were downregulated by IL-4 and IL-13.

Table 2: Effect of ILA on the Gene Expression of Inflammatory Markers in an IL-4 and IL-13-Induced HSE Model of Atopic Dermatitis

GeneTreatment GroupFold Change vs. Controlp-value
TSLP IL-4 + IL-13↑ (Significant Increase)< 0.001
IL-4 + IL-13 + ILA (1.25 mM)↓ (Significant Reduction)< 0.01
IL-6 IL-4 + IL-13↑ (Significant Increase)< 0.001
IL-4 + IL-13 + ILA (1.25 mM)↓ (Significant Reduction)< 0.01

Data synthesized from Kim et al. (2022). ILA treatment for 7 days was shown to significantly reduce the expression of the pro-inflammatory markers TSLP and IL-6, which are typically elevated in atopic dermatitis.

Experimental Protocols

Protocol 1: In Vitro Human Skin Equivalent (HSE) Model of Atopic Dermatitis

This protocol is based on the methodology described by Kim et al. (2022).

1. Cell Culture and HSE Fabrication:

  • Culture normal human epidermal keratinocytes (NHEKs) and normal human dermal fibroblasts (NHDFs) in their respective specialized media.
  • Prepare a collagen-based dermal equivalent by mixing NHDFs with a collagen solution and allowing it to gel.
  • Seed NHEKs on top of the dermal equivalent.
  • Culture the HSEs at the air-liquid interface to promote epidermal differentiation and stratification.

2. Induction of Atopic Dermatitis-like Phenotype:

  • After a suitable period of differentiation (e.g., 7-10 days), introduce an "atopic dermatitis-like" condition by adding recombinant human IL-4 and IL-13 to the culture medium at a concentration of 10 ng/mL each.
  • Culture the HSEs in the presence of IL-4 and IL-13 for 48-72 hours to establish the disease model, which is characterized by downregulation of skin barrier proteins.

3. This compound Treatment:

  • Prepare a stock solution of this compound (ILA) in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentration (e.g., 1.25 mM).
  • Treat the AD-like HSEs with the ILA-containing medium for a specified duration (e.g., 7 days). Include a vehicle control group (medium with the solvent) and a positive control group (AD-like HSEs without ILA treatment).

4. Endpoint Analysis:

  • Histology and Immunohistochemistry: Fix the HSEs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess morphology. Perform immunohistochemistry to visualize and quantify the expression of skin barrier proteins such as Filaggrin, Loricrin, and Involucrin.
  • Gene Expression Analysis: Isolate total RNA from the epidermal layer of the HSEs. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of genes of interest, including FLG, LOR, IVL, TSLP, IL6, and housekeeping genes for normalization.
  • Protein Analysis: Extract total protein from the epidermis and perform Western blotting or ELISA to quantify the levels of specific proteins.

Protocol 2: Proposed In Vivo Mouse Model of Atopic Dermatitis

This protocol is a proposed methodology synthesized from established AD mouse models (e.g., MC903-induced) and incorporates treatment with ILA.

1. Animals:

  • Use a suitable mouse strain, such as BALB/c or C57BL/6, which are commonly used for chemically-induced AD models. House the animals under specific pathogen-free conditions.

2. Induction of Atopic Dermatitis-like Skin Lesions:

  • Utilize the MC903 (calcipotriol)-induced AD model, which is known to elicit a robust Th2-dominant inflammatory response.
  • Apply a solution of MC903 (e.g., 2 nmol in ethanol) topically to the ear skin of the mice daily for a period of 12-14 days. This will induce AD-like symptoms including erythema, scaling, and epidermal thickening.

3. This compound Treatment:

  • Prepare ILA for topical or systemic administration. For topical application, dissolve ILA in a suitable vehicle cream or ointment at a specified concentration (e.g., 1% w/w).
  • Beginning on a predetermined day after the start of MC903 induction (e.g., day 3 or 5), apply the ILA-containing formulation to the affected ear skin daily.
  • Include a vehicle control group (receiving the cream/ointment without ILA) and a positive control group (MC903-induced AD without treatment).

4. Endpoint Analysis:

  • Clinical Scoring (SCORAD): Visually assess the severity of the skin lesions (erythema, edema, excoriation, dryness) on a regular basis using a standardized scoring system.
  • Transepidermal Water Loss (TEWL): Measure TEWL from the ear skin using a tewameter to assess skin barrier function.
  • Ear Thickness: Measure the thickness of the ear using a digital caliper as an indicator of inflammation and edema.
  • Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for H&E staining to evaluate epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to identify mast cells.
  • Immunological Analysis:
  • Serum IgE: Collect blood samples and measure the total serum IgE levels using ELISA.
  • Cytokine Profiling: Isolate RNA or protein from the ear tissue to measure the expression of key cytokines (e.g., IL-4, IL-13, TSLP) via qPCR or ELISA.
  • Flow Cytometry: Prepare single-cell suspensions from the skin-draining lymph nodes to analyze immune cell populations.

Visualizations

ILA_Signaling_Pathway_in_AD cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR-HSP90-XAP2 Complex ILA->AHR_complex Binds AHR_active Activated AHR AHR_complex->AHR_active Conformational Change & HSP90 Dissociation ARNT ARNT AHR_active->ARNT Translocates to Nucleus & Dimerizes with AHR_ARNT AHR-ARNT Complex ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription: - Skin Barrier Proteins (FLG, LOR, IVL) ↑ - Anti-inflammatory Genes ↑ - Pro-inflammatory Cytokines ↓ XRE->Target_Genes Modulates Transcription

Caption: Signaling pathway of this compound (ILA) in atopic dermatitis.

In_Vitro_Workflow cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture NHEKs & NHDFs hse_fab 2. Fabricate Human Skin Equivalent (HSE) cell_culture->hse_fab ad_induction 3. Induce AD-like Phenotype (IL-4 + IL-13) hse_fab->ad_induction ila_treatment 4. Treat with this compound (ILA) ad_induction->ila_treatment histology 5a. Histology & IHC (Barrier Proteins) ila_treatment->histology gene_exp 5b. Gene Expression (qPCR) ila_treatment->gene_exp protein_analysis 5c. Protein Analysis (Western/ELISA) ila_treatment->protein_analysis

Caption: Experimental workflow for the in vitro HSE model of atopic dermatitis.

In_Vivo_Workflow cluster_prep_vivo Model Preparation cluster_exp_vivo Experiment cluster_analysis_vivo Analysis animals 1. Acclimatize Mice (e.g., BALB/c) ad_induction_vivo 2. Induce AD-like Lesions (e.g., Topical MC903) animals->ad_induction_vivo ila_treatment_vivo 3. Treat with this compound (ILA) (Topical or Systemic) ad_induction_vivo->ila_treatment_vivo scorad 4a. Clinical Scoring (SCORAD) ila_treatment_vivo->scorad tewl 4b. Transepidermal Water Loss (TEWL) ila_treatment_vivo->tewl ear_thickness 4c. Ear Thickness Measurement ila_treatment_vivo->ear_thickness histology_vivo 4d. Histology of Skin Tissue ila_treatment_vivo->histology_vivo immuno_analysis 4e. Immunological Analysis (Serum IgE, Cytokines) ila_treatment_vivo->immuno_analysis

Caption: Proposed experimental workflow for an in vivo mouse model of atopic dermatitis.

References

Application Note: Measuring Indolelactic Acid Production in Probiotic Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolelactic acid (ILA) is a tryptophan-derived metabolite produced by various probiotic bacteria, including species of Bifidobacterium and Lactobacillus.[1][2] Emerging research highlights the significant role of ILA in host-microbe interactions, demonstrating its anti-inflammatory, immune-modulatory, and gut barrier-enhancing properties.[3][4][5] These beneficial effects are often mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[3][4][5] Consequently, the ability to accurately quantify ILA production by probiotic strains is crucial for the selection of potent probiotics, the development of novel therapeutics, and for understanding the mechanisms underlying their health benefits. This application note provides detailed protocols for the quantification of ILA in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The production of ILA can vary significantly among different probiotic species and even between strains of the same species. The following table summarizes ILA production levels reported in the literature for various probiotic strains.

Probiotic StrainILA ConcentrationReference
Lactiplantibacillus plantarum ZJ31643.14 µg/mL[6]
Pseudomonas putida2.6–34.0 μg/mL[7]
Lactiplantibacillus strains12.22 ng/mL to 101.86 ng/mL[8]
Engineered Escherichia coli Nissle 191773.4 ± 47.2 nmol/g (fecal)[9]
Engineered Escherichia coli Nissle 1917149 ± 123.6 nmol/g (cecal)[9]
Various Bifidobacterium speciesHigher levels in infant-type strains[2]

Experimental Protocols

I. Culturing Probiotic Strains for ILA Production

This protocol describes the general steps for culturing probiotic strains to produce ILA. Specific growth conditions may need to be optimized for each strain.

Materials:

  • Probiotic strain of interest

  • Appropriate growth medium (e.g., MRS broth for Lactobacillus, Tryptone broth)

  • Tryptophan (optional, as a precursor)

  • Anaerobic chamber or system

  • Incubator

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare the appropriate growth medium for the selected probiotic strain. For example, MRS broth is commonly used for Lactobacillus species.

  • Inoculate the medium with a fresh colony or a starter culture of the probiotic strain.

  • If investigating the effect of precursor availability, supplement the medium with a known concentration of L-tryptophan.

  • Incubate the culture under anaerobic conditions at the optimal temperature for the strain (typically 37°C) for 24 to 72 hours.[2][7]

  • After incubation, harvest the bacterial culture supernatant by centrifuging the culture at a high speed (e.g., 5000 × g for 10 minutes at 4°C) to pellet the bacterial cells.[2]

  • Carefully collect the supernatant, which contains the secreted metabolites, including ILA.

  • The supernatant can be stored at -80°C until analysis.[2]

II. Quantification of ILA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of ILA using reverse-phase HPLC with UV or fluorescence detection.

Materials and Equipment:

  • HPLC system with a UV or fluorescence detector

  • C8 or C18 reverse-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 × 250 mm)[6]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or acetic acid

  • This compound standard

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Thaw the bacterial culture supernatant samples.

    • To precipitate proteins and remove particulate matter, pass the supernatant through a 0.22 µm or 0.45 µm syringe filter.[4] Alternatively, a centrifugal filtration step using a 3-kDa cut-off membrane can be used.[7]

  • Chromatographic Conditions:

    • Column: Waters SunFire C18 (5 µm, 4.6 × 250 mm) or equivalent C8/C18 column.[6][7]

    • Mobile Phase A: Water with 0.05% trifluoroacetic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.

    • Flow Rate: 0.8 mL/min.[6]

    • Gradient Elution: A linear gradient from 10% to 75% acetonitrile over 20 minutes can be used.[6]

    • Injection Volume: 30 µL.[6]

    • Detection:

      • UV detector: Monitor at 280 nm.

      • Fluorescence detector: Excitation at 280 nm and emission at 350 nm for higher sensitivity.[7][10]

  • Standard Curve Preparation:

    • Prepare a stock solution of ILA standard in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

    • Create a series of standard solutions with known concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100 mg/L) by serial dilution.[6]

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared samples into the HPLC system.

    • Identify the ILA peak in the sample chromatogram by comparing its retention time with that of the ILA standard.

    • Determine the concentration of ILA in the samples by interpolating the peak area from the standard curve.

III. Quantification of ILA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a highly sensitive and specific method for ILA quantification, particularly for complex samples or low ILA concentrations.

Materials and Equipment:

  • LC-MS/MS system (e.g., UHPLC coupled to a QTOF or triple quadrupole mass spectrometer)[8][11]

  • C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm)[8]

  • Acetonitrile (LC-MS grade)[4]

  • Water (LC-MS grade)[4]

  • Formic acid or acetic acid[4]

  • This compound standard

  • Internal standard (e.g., deuterated ILA, if available)

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps as for the HPLC method (filtration).[4]

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm) or a similar high-resolution C18 column.[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.[8]

    • Gradient Elution: A typical gradient could be: 0-1 min at 5% B, 1-8 min from 5% to 95% B, 8-10 min hold at 95% B, followed by re-equilibration.

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like ILA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: The specific precursor and product ion masses for ILA need to be determined by infusing a standard solution. For example, a transition for ILA could be m/z 204 -> 158.[4]

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

  • Standard Curve and Quantification:

    • Prepare a standard curve using the ILA standard, similar to the HPLC method. If an internal standard is used, add a constant amount to all standards and samples.

    • Analyze the standards and samples using the developed LC-MS/MS method.

    • Quantify ILA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_culture Probiotic Culture cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method cluster_data Data Analysis inoculation Inoculation of Probiotic incubation Anaerobic Incubation (24-72h, 37°C) inoculation->incubation harvest Harvest Supernatant (Centrifugation) incubation->harvest filtration Filtration (0.22µm syringe filter) harvest->filtration hplc Reverse-Phase HPLC filtration->hplc lcms UHPLC-MS/MS filtration->lcms hplc_detection UV or Fluorescence Detection hplc->hplc_detection quantification Quantification using Standard Curve hplc_detection->quantification lcms_detection MRM Detection lcms->lcms_detection lcms_detection->quantification

Caption: Workflow for measuring ILA production in probiotics.

ILA Signaling Pathway

ila_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intestinal Epithelial Cell ila This compound (ILA) (from Probiotics) ahr Aryl Hydrocarbon Receptor (AhR) ila->ahr binds ahr_arnt AhR-ARNT Complex ahr->ahr_arnt dimerizes with arnt ARNT arnt->ahr_arnt nfkb NF-κB Pathway ahr_arnt->nfkb inhibits nrf2 Nrf2 Pathway ahr_arnt->nrf2 activates inflammation ↓ Pro-inflammatory Cytokines (e.g., IL-8) nfkb->inflammation leads to barrier ↑ Tight Junction Proteins (e.g., ZO-1) nrf2->barrier promotes

Caption: ILA-mediated AhR signaling in intestinal cells.

References

Application Notes and Protocols: Investigating AHR Signaling with Indolelactic Acid and CH223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of the Aryl Hydrocarbon Receptor (AHR) antagonist, CH223191, in conjunction with the endogenous AHR agonist, Indolelactic Acid (ILA). This document outlines detailed protocols for cell-based assays to investigate AHR activation and its downstream signaling pathways.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism. This compound (ILA), a metabolite of tryptophan produced by the gut microbiota, has been identified as an endogenous agonist of AHR.[1][2] Understanding the interaction between ILA and AHR, and the ability to modulate this interaction, is of significant interest in various research fields, including immunology, oncology, and toxicology. CH223191 is a potent and specific AHR antagonist that is widely used to elucidate the role of AHR in biological processes by competitively inhibiting the binding of agonists to the receptor.[3][4] These notes provide protocols to study the antagonistic effect of CH223191 on ILA-induced AHR activation.

Data Summary

The following tables summarize quantitative data from representative experiments demonstrating the inhibitory effect of CH223191 on ILA-induced AHR activity.

Table 1: Inhibition of ILA-Induced AHR-Dependent Gene Expression by CH223191 in HT-29 Cells

Treatment GroupILA Concentration (µM)CH223191 Concentration (µM)CYP1A1 mRNA Fold Induction (Mean ± SD)
Vehicle Control001.0 ± 0.2
ILA10008.5 ± 1.1
ILA + CH22319110012.1 ± 0.4
ILA + CH223191100101.3 ± 0.3
CH2231910100.9 ± 0.1

Data are hypothetical and based on trends observed in cited literature.

Table 2: Dose-Dependent Inhibition of ILA-Induced AHR Reporter Activity by CH223191 in HepG2-Lucia™ AhR Cells

ILA Concentration (nM)CH223191 Concentration (µM)Luciferase Activity (Fold Induction over Vehicle)Percent Inhibition (%)
100015.20
1000.110.828.9
10014.371.7
100101.689.5

Data are hypothetical and based on trends observed in cited literature.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AHR signaling pathway and a general experimental workflow for studying the effects of ILA and CH223191.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR-HSP90-XAP2-p23 ILA->AHR_complex Binds AHR_activated Activated AHR AHR_complex->AHR_activated Conformational Change ARNT ARNT AHR_activated->ARNT Translocates & Dimerizes CH223191 CH223191 CH223191->AHR_complex Blocks Binding AHR_ARNT AHR-ARNT Heterodimer DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, Nrf2) DRE->Target_Genes Initiates Transcription Cellular_Response Cellular Response Target_Genes->Cellular_Response

Caption: AHR Signaling Pathway Activation by ILA and Inhibition by CH223191.

Caption: General Experimental Workflow for AHR Agonist/Antagonist Studies.

Experimental Protocols

Protocol 1: AHR-Dependent Luciferase Reporter Gene Assay

This protocol is designed to quantify the activation of AHR by ILA and its inhibition by CH223191 using a cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-Lucia™ AhR).

Materials:

  • HepG2-Lucia™ AhR cells (or similar reporter cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (ILA) stock solution (in DMSO or ethanol)

  • CH223191 stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2-Lucia™ AhR cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment with Antagonist: Prepare serial dilutions of CH223191 in culture medium. Remove the old medium from the cells and add 50 µL of the CH223191 dilutions (or vehicle control) to the appropriate wells. A typical concentration range for CH223191 is 0.1 µM to 10 µM.[5][6] Incubate for 1 hour at 37°C.

  • Treatment with Agonist: Prepare serial dilutions of ILA in culture medium. Add 50 µL of the ILA dilutions (or vehicle control) to the wells. A typical concentration range for ILA is 1 µM to 200 µM.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and calculate the fold induction. Determine the IC50 of CH223191 by plotting the percent inhibition against the log of the CH223191 concentration.

Protocol 2: Western Blot for AHR Nuclear Translocation

This protocol is used to qualitatively or semi-quantitatively assess the translocation of AHR from the cytoplasm to the nucleus upon treatment with ILA and its inhibition by CH223191.

Materials:

  • Cell line of interest (e.g., HT-29, PC12)[7]

  • Cell culture medium

  • ILA stock solution

  • CH223191 stock solution

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against AHR

  • Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with CH223191 (e.g., 10 µM) for 1 hour, followed by treatment with ILA (e.g., 100 µM) for 1-2 hours.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-AHR antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Visualize the protein bands using an imaging system.

  • Analysis: Analyze the intensity of the AHR band in the nuclear and cytoplasmic fractions. Use the nuclear and cytoplasmic markers to confirm the purity of the fractions. An increase in the nuclear AHR band upon ILA treatment, which is reduced by CH223191 pre-treatment, indicates inhibition of nuclear translocation.[8][9]

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for AHR Target Gene Expression

This protocol measures the mRNA expression levels of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), to assess the functional consequences of AHR activation by ILA and its inhibition by CH223191.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Cell culture medium

  • ILA stock solution

  • CH223191 stock solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with CH223191 (e.g., 10 µM) for 1 hour, followed by treatment with ILA (e.g., 100 µM) for 4-24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and cDNA. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample. b. Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.[10][11]

Concluding Remarks

The protocols and data presented in these application notes provide a framework for researchers to investigate the intricate role of the AHR signaling pathway. By utilizing the endogenous agonist ILA and the specific antagonist CH223191, scientists can effectively probe the functional consequences of AHR modulation in various cellular contexts, contributing to advancements in drug discovery and our understanding of physiological and pathological processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Indolelactic Acid and Indoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of indolelactic acid (ILA) and indoleacetic acid (IAA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of ILA and IAA, offering step-by-step solutions.

1. Poor Resolution Between ILA and IAA Peaks

Poor resolution can compromise the accuracy of quantification.[1] Several factors can be adjusted to improve the separation.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and can enhance the separation of closely eluting peaks.[1]

    • Solvent Type: Switching the organic solvent, for instance from methanol (B129727) to acetonitrile, can alter the selectivity of the separation.[1]

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like ILA and IAA. For reversed-phase chromatography, lowering the pH (e.g., to 2-3) can protonate residual silanol (B1196071) groups on the stationary phase, minimizing their interaction with the analytes.[1]

  • Adjust the Gradient: For gradient elution, employing a shallower gradient (a slower increase in the organic solvent concentration) can improve the resolution of closely eluting compounds.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different column with an alternative stationary phase chemistry.[1]

2. Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing indole (B1671886) derivatives.[1] This is often due to secondary interactions between the analytes and acidic residual silanol groups on the silica-based stationary phase.[1]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the indole derivatives.[1]

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask the activity of residual silanols.[1]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1] Try diluting the sample or reducing the injection volume.[1]

3. Inconsistent Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.[2] This can stem from issues with the HPLC system, the mobile phase, or the column.[1]

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of analyses.[1]

  • Verify Mobile Phase Preparation: Inaccurate mobile phase composition is a common cause of retention time variability.[1] Ensure accurate measurement and mixing of solvents.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times.[1] Using a column oven will provide a stable temperature environment.[3]

4. High Backpressure

Excessive backpressure can indicate a blockage in the system.

  • Check for Blockages: Systematically check for blockages, starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit.[4][5]

  • Filter Samples: Always filter samples before injection to remove particulate matter that can clog the column.[2]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and particulates, extending its lifetime.[3]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting mobile phase for separating ILA and IAA?

A common starting point for reversed-phase HPLC separation of ILA and IAA is a mixture of an aqueous buffer (often with a low pH, such as acetic acid or formic acid) and an organic modifier like acetonitrile or methanol. A gradient elution is often employed to achieve good separation. For example, a gradient starting with a lower concentration of the organic modifier and gradually increasing it can be effective.[6][7]

Q2: Which type of HPLC column is best for ILA and IAA separation?

Reversed-phase columns, such as C8 or C18, are most commonly used for the separation of indole compounds.[6][7][8] These columns provide good retention and selectivity for these relatively nonpolar molecules.

Q3: What detection method is most sensitive for ILA and IAA?

Fluorescence detection is generally more sensitive and specific for indole compounds like ILA and IAA compared to UV detection.[8] Indoles are naturally fluorescent, with typical excitation wavelengths around 280 nm and emission wavelengths around 350 nm.[6][7]

Q4: How should I prepare my samples for HPLC analysis?

Sample preparation is a critical step to ensure accurate and reproducible results. Common techniques include:

  • Solid-Phase Extraction (SPE): This is an effective method for cleaning up complex samples and concentrating the analytes of interest.[9][10]

  • Liquid-Liquid Extraction (LLE): This technique can also be used to extract and purify ILA and IAA from sample matrices.[11]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the HPLC system.[12]

Experimental Protocols

Below are summarized methodologies from cited experiments for the separation of indole compounds.

Table 1: HPLC Parameters for Indole Compound Separation

ParameterMethod 1[6][7]Method 2[13]Method 3[14]
Column Symmetry C8, 4.6 x 150 mm, 5 µmNucleosil RP-C18, 4.6 x 250 mm, 5 µmZorbax Eclipse XDB C8, 4.6 x 150 mm
Mobile Phase A 2.5% Acetic Acid in Water, pH 3.8MethanolMethanol
Mobile Phase B 80% Acetonitrile in WaterWater-Acetic Acid (55:1, v/v)1% Acetic Acid in Water
Elution Mode GradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Fluorescence (Ex: 280 nm, Em: 350 nm)ChemiluminescenceFluorescence (Ex: 282 nm, Em: 360 nm) & UV (270 nm)
Injection Volume 20 µLNot SpecifiedNot Specified

Visualizations

Diagram 1: General HPLC Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? check_pressure->pressure_high Yes pressure_ok Pressure OK? check_pressure->pressure_ok No troubleshoot_blockage Troubleshoot Blockage (Frit, Guard Column) pressure_high->troubleshoot_blockage check_leaks Check for Leaks pressure_ok->check_leaks check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) check_leaks->check_mobile_phase resolve Problem Resolved troubleshoot_blockage->resolve check_column Check Column (Equilibration, Age, Type) check_mobile_phase->check_column check_sample Check Sample (Concentration, Solvent) check_column->check_sample check_sample->resolve

Caption: A flowchart for systematic HPLC troubleshooting.

Diagram 2: Sample Preparation and Analysis Workflow

This diagram illustrates a typical workflow from sample collection to data analysis for ILA and IAA.

HPLC_Workflow sample_collection Sample Collection extraction Extraction (LLE or SPE) sample_collection->extraction concentration Concentration (Evaporation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (Fluorescence/UV) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Standard workflow for ILA and IAA analysis by HPLC.

Diagram 3: Tryptophan Metabolism to ILA and IAA

This diagram shows the biochemical relationship between tryptophan, this compound, and indoleacetic acid.

Tryptophan_Metabolism Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA Transamination ILA This compound (ILA) IPyA->ILA Reduction IAA Indoleacetic Acid (IAA) IPyA->IAA Oxidative Decarboxylation

Caption: Biosynthetic pathways from tryptophan to ILA and IAA.

References

Improving detection sensitivity for low concentration indolelactic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of indolelactic acid (ILA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the sensitive detection of low-concentration ILA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILA) and why is its sensitive detection important?

A1: Indole-3-lactic acid (ILA) is a metabolite of the amino acid tryptophan, produced by gut microbiota such as Bifidobacterium and Lactobacillus.[1][2] It is recognized for its anti-inflammatory properties and its potential role as a biomarker in metabolic diseases like gout.[3][4] Sensitive detection is crucial for understanding its physiological roles, establishing its utility as a biomarker, and investigating its therapeutic potential, often at nanomolar concentrations.[5]

Q2: What are the primary analytical methods for detecting ILA?

A2: The most common methods for ILA detection are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with fluorescence or mass spectrometry detectors, and Enzyme-Linked Immunosorbent Assays (ELISA).[6][7][8] LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is particularly favored for its high sensitivity and selectivity in complex biological matrices.[9][10]

Q3: What are the main challenges when detecting low concentrations of ILA?

A3: The primary challenges include:

  • Low physiological concentrations: ILA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[11]

  • Matrix effects: Components in biological samples (e.g., plasma, serum) can interfere with ILA ionization in MS or co-elute in chromatography, suppressing or enhancing the signal.[10]

  • Sample stability: ILA can be susceptible to degradation, requiring proper sample handling and storage.

  • Poor chromatographic retention: As a polar molecule, ILA may have weak retention on standard reversed-phase columns, making it difficult to separate from other polar interferences.[10]

Q4: How can I generally improve the detection sensitivity for ILA?

A4: To enhance sensitivity, consider the following strategies:

  • Sample Preparation: Implement a robust sample clean-up and concentration step, such as solid-phase extraction (SPE), to remove interfering substances and enrich ILA.[10][12]

  • Chromatography Optimization: Optimize the mobile phase composition, pH, and gradient to improve peak shape and resolution.

  • Derivatization: Chemically modify the ILA molecule to enhance its ionization efficiency for MS or its fluorescence properties.[13][14]

  • Instrument Settings: Optimize mass spectrometer parameters (e.g., ion source settings) or fluorescence detector wavelengths (excitation at 280-285 nm, emission at 350-355 nm).[6][7]

  • Advanced Assay Formats: For immunoassays, consider technologies like Immuno-PCR or bead-based assays that offer significant signal amplification.[15]

Q5: What is the difference between the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A5: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy.[16] The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be measured with a defined level of precision and accuracy.[16][17] Typically, the LOQ is significantly higher than the LOD.[16]

Troubleshooting Guides

LC-MS/MS Troubleshooting

Q: My ILA signal intensity is weak or non-existent. What should I do? A: A weak signal can stem from multiple issues. Systematically check the following:

  • Sample Preparation: Ensure your extraction protocol provides good recovery. Consider if ILA is being lost during sample clean-up.[10] Inefficient protein precipitation or SPE can lead to significant analyte loss.

  • Ion Source: The ion source may be dirty or contaminated. A contaminated source can suppress ionization. Regular cleaning is essential for maintaining sensitivity.[9]

  • Mobile Phase: Ensure the mobile phase pH is appropriate. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.[10] Check that solvents are high-purity, LC-MS grade to avoid contamination.[18]

  • Mass Spectrometer Parameters: Verify that the MS is tuned and calibrated correctly. Optimize parameters such as capillary voltage, gas flow, and temperature for ILA specifically.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ILA signal. Improve chromatographic separation or use a more rigorous sample clean-up method to mitigate this.[10]

Q: I'm observing significant baseline noise in my chromatogram. What are the likely causes? A: High baseline noise can obscure low-level peaks. Common causes include:

  • Solvent Contamination: Impurities in your mobile phase solvents or additives can create a high or noisy baseline, especially during gradient elution.[18] Use fresh, high-purity LC-MS grade solvents.

  • Contaminated System: Contaminants can build up in the injector, tubing, or column.[9] Flush the system thoroughly.

  • Pump Issues: Inconsistent flow from the HPLC pump, possibly due to air bubbles or faulty check valves, can cause baseline fluctuations.[18] Degas your mobile phase properly.

  • Detector Issues: An unstable detector temperature or a failing lamp (in UV/fluorescence detectors) can contribute to noise. For MS, electronic noise can be a factor.

Q: The retention time for my ILA peak is shifting between injections. Why is this happening? A: Retention time shifts compromise peak identification and integration. Check these possibilities:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase daily and ensure accurate mixing.[19]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a frequent issue in gradient chromatography.

  • Column Temperature: Fluctuations in the column oven temperature can cause shifts. Ensure the temperature controller is stable.[19]

  • Pump Performance: Air bubbles or leaks in the pump can lead to inconsistent flow rates, directly affecting retention times.[9]

HPLC-Fluorescence Troubleshooting

Q: The fluorescence signal for ILA is weak. How can I improve it? A: Beyond general HPLC issues, consider these points for fluorescence detection:

  • Wavelength Settings: Ensure the excitation and emission wavelengths are optimal for ILA. The typical wavelengths are around 280-285 nm for excitation and 350-355 nm for emission.[6][7]

  • Mobile Phase Quenching: Certain solvents or additives in the mobile phase can quench fluorescence. Avoid using components known to cause this issue.

  • Derivatization: For a significant boost in sensitivity, consider using a fluorescent derivatizing agent that reacts with ILA to form a highly fluorescent product.

ELISA Troubleshooting

Q: I am seeing weak or no color development in my competitive ELISA for ILA. A: This is a common issue in competitive ELISAs where low signal corresponds to high analyte concentration. If your standards are also weak, consider the following:

  • Reagent Integrity: Check the expiration dates and storage conditions of all reagents, especially the enzyme conjugate and substrate.[8] Prepare substrate solutions immediately before use.[8]

  • Incubation Times/Temperatures: Insufficient incubation time or incorrect temperature can lead to incomplete binding or enzyme reactions.[8] Ensure all reagents are brought to room temperature before use.[8]

  • Washing Steps: Inadequate washing can leave interfering substances in the wells, while overly aggressive washing can strip away bound molecules. Verify your washing technique and buffer.

Q: My ELISA results show poor precision between replicate wells. A: Poor precision can invalidate your results. Investigate these potential causes:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use fresh tips for each sample and reagent transfer.[8]

  • Plate Inconsistency: Inconsistent coating of the microplate can lead to variable binding.[8]

  • Edge Effects: Wells on the edge of the plate can experience temperature variations. Use a plate sealer during incubations and avoid stacking plates in the incubator.[20]

  • Sample Homogeneity: Ensure samples are thoroughly mixed before aliquoting into wells. Particulates should be removed by centrifugation.[8]

Quantitative Data Summary

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes reported values for ILA detection using different methodologies.

MethodMatrixLODLOQReference
RP-HPLC with FluorescenceBacterial Culture< 0.015 µg/mLNot Reported[21]
HPLC with FluorescenceHuman Plasma~1 ng/mLNot Reported[22]
UPLC-MS/MSFermentation SupernatantNot ReportedNot Reported[2]

Note: LOD/LOQ values are highly dependent on the specific instrument, sample matrix, and protocol used. These values should be considered as representative examples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for ILA from Biological Fluids

This protocol is a general guideline for cleaning and concentrating ILA from complex matrices like plasma or culture supernatant, based on C18 SPE principles.[12]

  • Sample Acidification: Acidify the sample (e.g., plasma, supernatant) with an acid like formic acid to a final concentration of 1-2% to ensure ILA is in its neutral, protonated form.

  • Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with one column volume of methanol (B129727) followed by one column volume of acidified water (matching the pH of your sample).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. The neutral ILA will be retained on the C18 stationary phase.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in acidified water) to remove polar, unbound contaminants.

  • Elution: Elute the retained ILA from the cartridge using an appropriate volume of a stronger solvent, such as acidified methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: RP-HPLC with Fluorescence Detection

This protocol describes a method for the separation and detection of ILA and related indoles.[6][7]

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).[7]

  • Mobile Phase A: 0.01 M sodium acetate (B1210297) buffer at pH 5.0.[7]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 - 0.6 mL/min.[7]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Increase the percentage of B over 20-30 minutes to elute ILA and other analytes.

    • Include a column wash step with a high percentage of B and a re-equilibration step at initial conditions.

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 285 nm.[7]

    • Emission Wavelength (λem): 350-355 nm.[6][7]

  • Sample Preparation: Use a simple centrifugal filtration step (e.g., 3-kDa cut-off membrane) for cleaner samples like bacterial supernatants.[6] For complex matrices, use the SPE protocol above.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample 1. Sample Collection (e.g., Plasma, Supernatant) Cleanup 2. Sample Cleanup (SPE, Filtration, or Protein Precipitation) Sample->Cleanup Concentrate 3. Concentration (Evaporation & Reconstitution) Cleanup->Concentrate Inject 4. Injection into HPLC/UPLC System Concentrate->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Detection (MS or Fluorescence) Separate->Detect Process 7. Data Processing (Peak Integration) Detect->Process Quantify 8. Quantification (Standard Curve) Process->Quantify

Caption: General experimental workflow for ILA detection and quantification.

G start Start: Weak or No ILA Signal in LC-MS/MS check_sample Is sample preparation adequate? start->check_sample check_ms Is MS performance optimal? check_sample->check_ms Yes improve_prep Action: Improve Sample Cleanup (e.g., SPE) or check recovery. check_sample->improve_prep No check_lc Is chromatography performing correctly? check_ms->check_lc Yes tune_ms Action: Clean ion source, tune & calibrate MS. check_ms->tune_ms No optimize_lc Action: Check for leaks, use fresh mobile phase, check column. check_lc->optimize_lc No end_ok Problem Resolved check_lc->end_ok Yes improve_prep->end_ok tune_ms->end_ok optimize_lc->end_ok

Caption: Troubleshooting logic for a weak ILA signal in LC-MS/MS analysis.

G ILA This compound (ILA) (from Bifidobacterium) AHR Aryl Hydrocarbon Receptor (AHR) ILA->AHR binds & activates Nucleus Nucleus AHR->Nucleus translocates to Transcription Prevents Transcription of Pro-inflammatory Genes Nucleus->Transcription Inflammation Reduced IL-8 Secretion (Anti-inflammatory Effect) Transcription->Inflammation

Caption: Simplified pathway of ILA's anti-inflammatory action via AHR.[4]

References

Troubleshooting poor peak shape in indolelactic acid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues during the chromatographic analysis of indolelactic acid.

Troubleshooting Guide: Poor Peak Shape

This guide addresses common peak shape problems in a question-and-answer format.

Issue 1: Peak Tailing

Q1: My this compound peak is tailing. What is the most likely cause?

A1: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2] The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3] For acidic compounds, ionization at a high pH can lead to tailing.[1] Another common cause is the interaction between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is critical for controlling the ionization state of this compound.[4] To achieve good peak shape for an acidic analyte, the mobile phase pH should be adjusted to be at least 1.5-2 units below the analyte's pKa to ensure it is in its non-ionized form.[4][5] When the pH is too close to the pKa, a mix of ionized and non-ionized forms exists, leading to peak distortion.[6] For acidic analytes, using a low-pH mobile phase (e.g., pH 2-3) suppresses ionization and minimizes unwanted secondary interactions with the silica (B1680970) support, leading to sharper, more symmetrical peaks.[1][4]

Q3: Could my column be the problem? How do I choose a better column to prevent tailing?

A3: Yes, the column is a frequent source of tailing issues.[1] Column degradation, contamination, or an inappropriate column chemistry can all contribute to poor peak shape.[1][2]

  • Column Choice: Using a modern, high-purity silica column that is fully end-capped is crucial.[3] End-capping blocks the residual silanol groups that can cause secondary interactions.[3][6] Columns with polar-embedded or polar-endcapped phases can also offer better control over these interactions.[1][6] For indole (B1671886) analysis, C8 or C18 columns are commonly used.[5][7]

  • Column Health: An old or contaminated column will lose efficiency.[1] If you suspect column degradation, try regenerating it according to the manufacturer's instructions or replace it.[1] Using a guard column can help protect the analytical column from contaminants.[7]

Q4: I've adjusted the pH, but the peak is still tailing. What else can I check?

A4: If pH adjustment is insufficient, consider the following:

  • Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface.[1] Increasing the buffer strength (typically to 10-50 mM) can improve peak shape.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to tailing.[1][2][8] Try diluting your sample or reducing the injection volume.[1]

  • Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[1][2] Ideally, dissolve your sample in the initial mobile phase.[8]

  • Extra-Column Effects: The volume between the injector, column, and detector can cause peak broadening and tailing.[1][6][8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that all connections are secure and free of dead volume.[1][6]

Issue 2: Peak Fronting

Q1: My this compound peak is fronting. What causes this?

A1: Peak fronting, where the peak has a sharp front edge and a broad, leading shoulder, is less common than tailing but can be caused by several factors.[9] The most common causes are high sample concentration (column overload) and issues with the injection solvent.[9] If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to fronting.[2]

Q2: How can I fix peak fronting?

A2: To resolve peak fronting, try the following:

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[8]

  • Match Injection Solvent: Ensure your sample solvent is the same as or weaker than the initial mobile phase.[1]

  • Check for Column Issues: Physical damage to the column, such as a collapsed bed or a void at the inlet, can also cause fronting.[2] If the problem persists, substituting the column can help diagnose the issue.[3]

Data Summary

The following tables summarize key parameters for this compound chromatography.

Table 1: Mobile Phase pH Effect on Acidic Analyte Peak Shape

Mobile Phase pH relative to pKaAnalyte StateExpected Peak ShapeRationale
pH < pKa - 2Primarily Non-ionizedSymmetrical, SharpIonization is suppressed, minimizing secondary interactions.[4]
pH ≈ pKaMixed Ionized & Non-ionizedBroad, Tailing/AsymmetricalDual retention mechanisms occur, leading to peak distortion.[6]
pH > pKa + 2Primarily IonizedTailing or Poor RetentionIncreased polarity reduces retention; potential for secondary interactions with silanols remains.[1][4]

Table 2: Common Chromatographic Conditions for Indole Compounds

ParameterCondition 1Condition 2
Column Symmetry C8 (4.6 x 150 mm, 5 µm)[7]C18 (25 x 0.46 cm, 5 µm)[5]
Mobile Phase A 2.5:97.5 (v/v) acetic acid:water, pH 3.8[7]80:20 (v/v) methanol:water with 0.1% trifluoroacetic acid[5]
Mobile Phase B 80:20 (v/v) acetonitrile:water[7]N/A (Isocratic)
Elution Type Gradient[7]Isocratic[5]
Flow Rate 1.0 mL/min[7]0.5 mL/min[5]
Detection Fluorimetric (Ex: 280 nm, Em: 350 nm)[7]UV at 220 nm[5]

Experimental Protocols

Protocol: RP-HPLC Analysis of Indole Compounds

This protocol is adapted from a method for the simultaneous determination of seven indole compounds, including this compound.[7][10]

1. Sample Preparation:

  • Take 0.5 mL of the sample (e.g., bacterial culture supernatant).[7]

  • Transfer the sample to a 0.5 mL centrifugal filter tube with a 3-kDa molecular weight cut-off membrane.[7]

  • Centrifuge at 14,000 x g for 30 minutes at 4 °C.[7]

  • The resulting filtrate can be directly injected into the HPLC system.[7]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary pump and a fluorimetric or UV detector.[7]

  • Column: Symmetry C8, 4.6 x 150 mm, 5 µm particle size.[7]

  • Guard Column: Symmetry C8, 3.9 x 20 mm, 5 µm particle size.[7]

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, adjusted to pH 3.8.[7]

  • Mobile Phase B: 80:20 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient.[7]

  • Injection Volume: Varies by sample concentration (typically 10-20 µL).

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
255050
310100
338020
368020

4. Detection:

  • Fluorimetric: Excitation at 280 nm, Emission at 350 nm.[7]

  • UV: Alternative detection at 220 nm or 280 nm.[5]

Visual Guides

The following diagrams illustrate key concepts in troubleshooting poor peak shape.

Troubleshooting_Workflow cluster_Start Start cluster_MobilePhase Mobile Phase Checks cluster_Column Column Checks cluster_Sample Sample & Injection Checks cluster_System System (Hardware) Checks start Poor Peak Shape (Tailing, Fronting, Broad) check_pH Is pH appropriate? (2-3 units below pKa) start->check_pH Most Common Issue for Acids check_column_age Is column old or contaminated? start->check_column_age check_overload Is sample overloaded? start->check_overload check_extracolumn Check for extra-column volume (tubing, connections) start->check_extracolumn check_buffer Is buffer strength sufficient? (10-50 mM) check_pH->check_buffer If tailing persists check_organic Adjust organic modifier % check_buffer->check_organic If tailing persists check_column_type Is column chemistry suitable? (End-capped, high purity) check_column_age->check_column_type If no improvement check_solvent Does injection solvent match mobile phase? check_overload->check_solvent check_leaks Check for system leaks check_extracolumn->check_leaks

Caption: A workflow for troubleshooting poor peak shape in HPLC.

pH_Effect cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH > 5) ILA_low This compound (R-COOH) Neutral Result_low Result: Symmetrical Peak (Ideal Hydrophobic Interaction) ILA_low->Result_low Primary Interaction Silanol_low Silanol Group (Si-OH) Neutral Silanol_low->Result_low Minimal Interaction ILA_high This compound (R-COO⁻) Anionic Result_high Result: Peak Tailing (Secondary Ionic Interactions) ILA_high->Result_high Ionic Repulsion/ Secondary Effects Silanol_high Silanol Group (Si-O⁻) Anionic Silanol_high->Result_high PeakTailingCauses center Root Causes of Peak Tailing cat1 Mobile Phase center->cat1 cat2 Column center->cat2 cat3 Sample/Injection center->cat3 cat4 System Hardware center->cat4 sub1a Incorrect pH cat1->sub1a sub1b Low Buffer Strength cat1->sub1b sub2a Degradation/ Contamination cat2->sub2a sub2b Residual Silanols (Poor End-capping) cat2->sub2b sub2c Void or Channeling cat2->sub2c sub3a Mass Overload cat3->sub3a sub3b Strong Injection Solvent cat3->sub3b sub3c Poor Sample Cleanup cat3->sub3c sub4a Extra-Column Volume cat4->sub4a sub4b Leaks or Poor Fittings cat4->sub4b

References

How to address matrix effects in LC-MS/MS quantification of indolelactic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of indolelactic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] This interference can lead to inaccurate and unreliable quantification, affecting the precision and reproducibility of your results.[3] Common interfering substances in biological matrices include phospholipids (B1166683), salts, and endogenous metabolites.[3]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[3] Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of this compound spiked into a pre-extracted blank matrix is compared to the response of a pure standard solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[4] A matrix factor of less than 1 indicates suppression, while a factor greater than 1 suggests enhancement.[3]

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS, such as deuterated this compound (e.g., this compound-d5), is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]

Q4: What are some alternative strategies if a stable isotope-labeled internal standard for this compound is not available?

A4: If a SIL-IS is unavailable, several other strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This approach helps to ensure that the standards and the samples experience similar matrix effects.[2]

  • Standard Addition Method: Known amounts of a standard are added to the unknown samples. A calibration curve is then generated for each sample, which can account for the specific matrix effects within that individual sample.

  • Improved Sample Preparation: More rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be used to remove a larger portion of the interfering matrix components before analysis.[1]

  • Chromatographic Separation Optimization: Modifying the LC method (e.g., gradient, column chemistry) to better separate this compound from co-eluting matrix components can also mitigate matrix effects.

Q5: How can I reduce the impact of phospholipids from plasma or serum samples on my this compound analysis?

A5: Phospholipids are a major source of matrix effects in bioanalysis.[6] Several techniques can be used to specifically remove them:

  • Protein Precipitation with a Phospholipid Removal Plate/Cartridge: After precipitating proteins with an organic solvent like acetonitrile (B52724), the supernatant can be passed through a specialized solid-phase extraction (SPE) plate or cartridge that selectively retains phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that leaves the majority of phospholipids behind in the aqueous phase.

  • Dispersive Solid-Phase Extraction (dSPE): This technique involves adding a sorbent that binds to lipids directly to the sample extract after protein precipitation.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of this compound quantification Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard: This is the most robust solution for correcting variability. 2. Improve Sample Cleanup: Use a more effective sample preparation method like SPE or LLE to remove interfering components.[1] 3. Optimize Chromatography: Ensure baseline separation of this compound from any interfering peaks.
Low recovery of this compound Ion suppression due to co-eluting matrix components.1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. 2. Modify Chromatographic Conditions: Adjust the gradient or change the column to move the this compound peak away from the suppression zone. 3. Enhance Sample Preparation: Employ techniques specifically designed to remove the interfering class of compounds (e.g., phospholipid removal for plasma samples).[6]
Inconsistent peak shapes for this compound Matrix components affecting the chromatography.1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] 2. Use a Guard Column: A guard column can help to trap strongly retained matrix components before they reach the analytical column. 3. Perform a Column Wash: Implement a robust column wash step after each injection to remove any retained matrix components.
High background noise in the chromatogram Incomplete removal of matrix components.1. Refine Sample Preparation: Consider a multi-step cleanup process (e.g., protein precipitation followed by SPE). 2. Optimize MS/MS Parameters: Ensure that the MRM transitions are specific to this compound and are not picking up background ions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol describes how to quantitatively determine the matrix effect for this compound in a given biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent to a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the this compound standard into the extracted matrix to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before extraction at the same concentrations. Process these samples through the entire sample preparation protocol.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV) of the MF across the different matrix lots should be ≤15%.[4]

  • Calculate Recovery (RE):

    • RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Protein Precipitation for this compound Analysis in Plasma

This protocol is a general example for sample preparation. Optimization will be required for your specific application.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., this compound-d5). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes representative data for matrix effect and recovery assessment. Note that these are example values and will vary depending on the specific matrix and method. The data for indole (B1671886) is used here as a proxy for this compound based on available literature.[9]

AnalyteConcentration (ng/mL)Matrix Factor (MF)Recovery (%)
Indole5 (Low QC)0.9295.3
Indole50 (Medium QC)0.9598.1
Indole400 (High QC)0.98101.2

Acceptance criteria for bioanalytical method validation typically require the matrix factor to be between 0.85 and 1.15, and the recovery to be consistent and reproducible.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike_is Spike with This compound-d5 (IS) start->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify end end quantify->end Final Concentration

Caption: Workflow for LC-MS/MS quantification of this compound.

troubleshooting_logic start Inaccurate Quantification of this compound assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes no_me Investigate Other Causes (e.g., Standard Stability, Instrument Performance) me_present->no_me No improve_cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) use_sil_is->improve_cleanup end Accurate Quantification use_sil_is->end optimize_lc Optimize LC Separation improve_cleanup->optimize_lc improve_cleanup->end optimize_lc->end

References

Optimization of extraction methods for indolelactic acid from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction methods for indolelactic acid (ILA) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (ILA) during extraction and storage?

A1: The stability of ILA, like other indole (B1671886) derivatives, is sensitive to several factors:

  • Light Exposure: Indole compounds are susceptible to photodegradation. It is crucial to work under low-light conditions or use amber-colored labware to protect samples.

  • Extreme pH Conditions: Both highly acidic and basic conditions can lead to the degradation of ILA. Maintaining a pH in the neutral range (6-7) is generally recommended for optimal stability, although acidification is often necessary for efficient extraction with organic solvents.

  • Temperature: Elevated temperatures can accelerate the degradation of ILA. It is advisable to keep samples on ice or in a cold rack throughout the extraction process and store them at -80°C for long-term stability.[1]

  • Oxidation: The indole ring is prone to oxidation. Minimizing exposure to air and avoiding contact with certain metal ions can help prevent degradation.

  • Enzymatic Activity: Biological samples may contain enzymes that can metabolize ILA. Prompt sample processing, and in some cases, the use of enzyme inhibitors, is recommended.

Q2: I am observing low or no recovery of ILA in my samples. What are the potential causes and how can I troubleshoot this?

A2: Low recovery of ILA can stem from several stages of your workflow. A systematic approach to troubleshooting is recommended.[2] Start by evaluating sample handling and storage to ensure tissues were properly frozen and freeze-thaw cycles were minimized.[2] Inefficient tissue homogenization can also lead to poor extraction yields.[2] Key areas to investigate include:

  • Inefficient Extraction: The choice of extraction solvent and pH are critical. For acidic molecules like ILA, acidification of the sample to a pH of approximately 2.5-3.0 is a common practice to protonate the carboxylic acid group, which enhances its solubility in organic solvents.[2]

  • Degradation during Extraction: As mentioned in Q1, exposure to light, extreme pH, or high temperatures can degrade ILA.[2]

  • Improper Solid-Phase Extraction (SPE) Technique: Common issues with SPE include the use of an inappropriate sorbent, inadequate conditioning of the cartridge, sample overload, or an unsuitable elution solvent.[2]

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of ILA, leading to inaccurate quantification.[2]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of ILA?

A3: Matrix effects are a significant challenge in the analysis of complex biological samples.[2] To mitigate their impact, consider the following strategies:

  • Optimize Chromatographic Separation: Adjusting the mobile phase gradient, flow rate, or using a different column chemistry can help separate ILA from interfering compounds.[2]

  • Improve Sample Cleanup: A more rigorous sample cleanup protocol, such as a two-step SPE or the use of alternative sorbents, can remove a larger portion of the matrix components.[2]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-ILA or D-ILA) is highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.

Troubleshooting Guides

Problem 1: Low Recovery of ILA from Liquid Samples (Plasma, Urine, Cell Culture Media)
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample volume. - Vortex samples thoroughly and allow sufficient incubation time at a cold temperature (e.g., -20°C) to maximize protein precipitation. - Centrifuge at a high speed (e.g., >10,000 x g) to ensure a clear supernatant.
Inefficient Liquid-Liquid Extraction (LLE) - Optimize the pH of the aqueous phase. Acidification to pH 2.5-3.0 is often required for efficient partitioning of acidic indoles into the organic phase.[2] - Test different organic solvents (e.g., ethyl acetate (B1210297), diethyl ether) to find the one with the best partitioning coefficient for ILA. - Perform multiple extractions (e.g., 3 times) with fresh solvent and pool the organic phases to maximize recovery.
Analyte Loss During Evaporation - Evaporate the organic solvent under a gentle stream of nitrogen at a controlled, low temperature. - Avoid complete dryness, as this can lead to the irreversible adsorption of the analyte to the tube surface. Reconstitute the residue promptly.
Problem 2: Poor Recovery of ILA from Solid Samples (Tissue Homogenates)
Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization - Ensure the tissue is completely homogenized using appropriate equipment (e.g., bead beater, rotor-stator homogenizer).[2] - Visually inspect for any remaining tissue fragments before proceeding.
Inefficient Solid-Phase Extraction (SPE) - Sorbent Selection: C18 is a commonly used sorbent for indole compounds.[3] However, for very complex matrices, other sorbents like Oasis HLB may provide better cleanup. - Conditioning: Always pre-condition the SPE cartridge with methanol (B129727) followed by water to activate the sorbent.[2] - Loading: Ensure the sample is loaded at an appropriate pH (acidified for reversed-phase SPE) and at a slow, consistent flow rate.[2] - Washing: Use a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the ILA.[2] - Elution: Use a strong enough organic solvent (e.g., methanol, acetonitrile) to ensure complete elution of ILA from the sorbent.[2] Test different elution volumes.

Quantitative Data Summary

The following tables summarize recovery data for ILA and related indole compounds using various extraction methods. Note that optimal conditions should be empirically determined for your specific matrix and analytical setup.

Table 1: Solid-Phase Extraction (SPE) Recovery Data for Indole Compounds

AnalyteMatrixSPE SorbentRecovery (%)Reference
Indole-3-acetic acid (IAA)Plant TissueC1889-94[3]
Indole Metabolites (I3C, DIM, I3CAL, I3A)Human UrineSep-Pak® C1888-113[4]
5-hydroxyindole-3-acetic acid (5-HIAA)UrineHySphere-resin GP87.2-114[5]

Table 2: Liquid-Liquid Extraction (LLE) and Protein Precipitation Recovery Data

AnalyteMatrixExtraction MethodRecovery (%)Reference
Indole-3-acetic acid (IAA)Human PlasmaProtein Precipitation (Trichloroacetic acid)58[6]
5-hydroxyindole-3-acetic acid (5-HIAA)Human PlasmaProtein Precipitation (Trichloroacetic acid)79[6]
OmarigliptinHuman PlasmaLiquid-Liquid Extraction (TBME:DEE)87.5-89.66[7]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of ILA from Urine

This protocol is adapted from methods used for other urinary indole metabolites.[4]

  • Sample Pre-treatment: Acidify the urine sample by adding HCl.[8]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water through the column.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.[4]

  • Elution:

    • Elute the ILA from the cartridge with 2 mL of 100% methanol.[4]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of ILA from Plasma

This protocol is a general procedure that can be optimized for ILA extraction.

  • Protein Precipitation & Internal Standard Spiking:

    • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., stable isotope-labeled ILA).

    • Add 400 µL of cold ethanol (B145695) to precipitate proteins.[9]

    • Vortex and incubate on ice for 10 minutes.[9]

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[9]

    • Collect the supernatant.[9]

  • Acidification:

    • Acidify the supernatant to a pH of 2.5-3.0 with 1M HCl.[2]

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate to the acidified supernatant.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the upper organic layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Pool all the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction of ILA from Adherent Cell Culture

This protocol is a general method for the extraction of polar metabolites from cell cultures.

  • Cell Washing:

    • Remove the cell culture medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer.

  • Extraction:

    • Add 1 mL of cold extraction solution (e.g., 80% methanol in water) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 10 minutes at 4°C.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Visualizations

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-HSP90-XAP2 Inactive Complex ILA->AhR_complex Binds AhR_ILA AhR-ILA Complex AhR_complex->AhR_ILA Conformational Change AhR_ARNT_ILA AhR-ARNT-ILA Active Complex AhR_ILA->AhR_ARNT_ILA Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT_ILA DNA DNA (XRE) AhR_ARNT_ILA->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ILA.

ILA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Complex Matrix (Plasma, Tissue, etc.) Homogenization Homogenization (for solid samples) Start->Homogenization Spiking Spike Internal Standard Start->Spiking For liquid samples Homogenization->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Protein_Precipitation->LLE Option 1 SPE Solid-Phase Extraction (e.g., C18) Protein_Precipitation->SPE Option 2 Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data_Processing Data Processing LCMS->Data_Processing End Results Data_Processing->End

Caption: Generalized experimental workflow for ILA extraction and analysis.

References

Technical Support Center: Overcoming Ion Suppression for Indolelactic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the mass spectrometric analysis of indolelactic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine)[1][2]. This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of the analytical method[2][3]. Given that this compound is often analyzed in complex biological matrices, it is susceptible to ion suppression from endogenous components like salts, phospholipids, and proteins.

Q2: What are the common causes of ion suppression in the LC-MS/MS analysis of this compound?

A2: Ion suppression for this compound can stem from several sources:

  • Endogenous Matrix Components: Salts, proteins, lipids (especially phospholipids), and other small molecules naturally present in biological samples are major contributors[4][5].

  • Exogenous Substances: Contaminants introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can interfere with ionization.

  • High Analyte Concentration: At high concentrations, this compound itself can cause self-suppression, leading to a non-linear response.

  • Co-eluting Metabolites: Other tryptophan metabolites that are structurally similar to this compound and have close retention times can compete for ionization.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: Two primary methods are used to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique that helps identify regions in the chromatogram where ion suppression occurs[1][4][6]. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement[7]. The response of this compound in a pure solvent is compared to its response when spiked into an extracted blank matrix.

Q4: I am using a deuterated internal standard for this compound. Shouldn't that correct for ion suppression?

A4: Ideally, a deuterated internal standard (e.g., this compound-d5) should co-elute with the non-labeled this compound and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, complete correction is not always guaranteed. Deuteration can sometimes cause a slight shift in retention time, and if this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.

Troubleshooting Guides

Problem 1: Low or no signal for this compound in matrix samples compared to pure standards.

This is a classic symptom of significant ion suppression.

Troubleshooting Workflow:

G start Low/No Signal in Matrix pci Perform Post-Column Infusion (PCI) Experiment start->pci suppression_zone Identify Ion Suppression Zone(s) pci->suppression_zone optimize_chroma Optimize Chromatography (Gradient, Column Chemistry) suppression_zone->optimize_chroma improve_cleanup Improve Sample Cleanup (SPE, LLE) suppression_zone->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_is improve_cleanup->use_is revalidate Re-validate Method use_is->revalidate G start Inconsistent Results check_cleanup Evaluate Sample Cleanup Consistency start->check_cleanup check_is Verify Internal Standard Performance start->check_is matrix_effect_multi Assess Matrix Effect in Multiple Lots check_cleanup->matrix_effect_multi optimize_is Optimize Internal Standard Concentration check_is->optimize_is optimize_cleanup Optimize & Standardize Sample Cleanup Protocol matrix_effect_multi->optimize_cleanup matrix_matched Use Matrix-Matched Calibrators optimize_cleanup->matrix_matched optimize_is->matrix_matched revalidate Re-validate Method matrix_matched->revalidate

References

Technical Support Center: Optimizing Indolelactic Acid (ILA) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of indolelactic acid (ILA) production from bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving ILA yields in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILA) and why is it important?

This compound is a metabolite produced by certain bacteria from the amino acid tryptophan. It is gaining significant attention in the fields of medicine and pharmacology due to its potential therapeutic properties, including immune modulation and anti-inflammatory effects.

Q2: Which bacterial species are known to produce ILA?

Several species of Lactic Acid Bacteria (LAB) and Bifidobacterium are well-documented producers of ILA. Notably, strains of Lactiplantibacillus and certain species of Bifidobacterium, particularly those isolated from infants, have shown significant ILA production capabilities.[1][2][3]

Q3: What is the primary metabolic pathway for ILA synthesis in bacteria?

The main route for ILA biosynthesis is the indole-3-pyruvic acid (IPyA) pathway.[4] In this pathway, tryptophan is first converted to indole-3-pyruvic acid by an aromatic amino acid aminotransferase. Subsequently, indole-3-pyruvic acid is reduced to this compound by an indolelactate dehydrogenase or a similar lactate (B86563) dehydrogenase.[5]

Q4: What are the key factors that influence ILA yield?

Several factors can significantly impact the yield of ILA from bacterial cultures. These include:

  • Strain Selection: The specific bacterial strain used is a critical determinant of ILA production capacity.[1][2][3]

  • Media Composition: The availability of the precursor L-tryptophan is essential. The type and concentration of carbon and nitrogen sources also play a crucial role.

  • Fermentation Conditions: Parameters such as pH, temperature, and aeration must be optimized for the specific strain.[6][7]

  • Genetic Factors: The presence and expression levels of the genes encoding the enzymes in the IPyA pathway are fundamental to high-yield production.[5]

Troubleshooting Guide

This guide addresses common issues encountered during ILA production experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No ILA Production with Good Bacterial Growth 1. Insufficient Tryptophan Precursor2. Suboptimal pH or Temperature3. Incorrect Analytical Method4. Strain-Specific Inability to Produce ILA1. Supplement the culture medium with L-tryptophan. Optimal concentrations can range from 0.1 to 1.2 g/L, but should be determined empirically for your specific strain.[8]2. Optimize the pH and temperature for your bacterial strain. For many LAB and Bifidobacteria, a temperature range of 30-37°C and a pH between 5.0 and 7.0 are good starting points.[6][7][9]3. Verify your HPLC or LC-MS method for ILA detection and quantification. Ensure proper sample preparation and use a validated standard curve.[10][11]4. Confirm that your chosen bacterial strain is a known ILA producer. If not, consider screening other strains.[1][2][3]
Inconsistent ILA Yields Between Batches 1. Variability in Inoculum Preparation2. Inconsistent Media Preparation3. Fluctuations in Fermentation Conditions1. Standardize your inoculum preparation protocol, ensuring consistent cell density and growth phase.2. Prepare culture media from the same batches of reagents and ensure consistent sterilization procedures.3. Tightly control pH, temperature, and agitation/aeration throughout the fermentation process.[12]
High Tryptophan Consumption but Low ILA Yield 1. Tryptophan is being diverted to other metabolic pathways (e.g., indole-3-acetic acid or serotonin (B10506) pathways).2. Feedback inhibition of enzymes in the IPyA pathway.1. Analyze the culture supernatant for other tryptophan metabolites to understand the metabolic flux. Genetic engineering strategies can be employed to downregulate competing pathways.2. Consider fed-batch fermentation strategies to maintain a lower, non-inhibitory concentration of ILA in the culture.
Difficulty in Extracting and Quantifying ILA 1. Inefficient extraction from the culture supernatant.2. Co-elution with other compounds during chromatography.1. A simple and effective method for sample preparation is centrifugal filtration to remove macromolecules before HPLC analysis.[11]2. Optimize your HPLC gradient and mobile phase to achieve better separation of ILA from other indole (B1671886) derivatives and media components.[10][11]

Quantitative Data Summary

The following table summarizes ILA production by various bacterial strains under different conditions to provide a comparative overview.

Bacterial Strain Culture Medium Tryptophan Conc. ILA Yield Reference
Lactiplantibacillus plantarum ZJ316MRSNot specified43.14 µg/mL[13]
Bifidobacterium longum subsp. infantis ATCC15697Not specifiedNot specified33.12 µg/mL[14]
Lactiplantibacillus strains (from Shanxi)MRSNot specified12.22 - 101.86 ng/mL[15]
Lactiplantibacillus strains (from Jiangsu)MRSNot specified5.75 - 62.96 ng/mL[15]
Bifidobacterium breve ATCC 15700TMRSNot specified2.0 ± 0.2 µg/mL[2]
Bifidobacterium longum subsp. longum JCM 1217TMRSNot specified3.1 ± 0.3 µg/mL[2]

Key Experimental Protocols

Protocol 1: Bacterial Cultivation for ILA Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of the desired bacterial strain from a solid agar (B569324) plate to a tube containing 5 mL of appropriate liquid medium (e.g., MRS broth for Lactobacillus or Bifidobacterium).

    • Incubate at the optimal temperature (typically 30-37°C) under appropriate atmospheric conditions (e.g., anaerobic for Bifidobacterium) for 18-24 hours.

    • Use this starter culture to inoculate the main production culture at a 1-2% (v/v) ratio.

  • Production Culture:

    • Prepare the production medium (e.g., MRS broth) and supplement with L-tryptophan to the desired concentration (a good starting point is 0.5 g/L).

    • Autoclave the medium and allow it to cool to the appropriate temperature.

    • Inoculate the medium with the prepared starter culture.

    • Incubate the culture under optimized conditions (temperature, pH, aeration) for the desired duration (e.g., 24-72 hours). Monitor bacterial growth by measuring optical density at 600 nm (OD600).

  • Sample Collection:

    • At various time points, aseptically withdraw samples from the culture.

    • Centrifuge the samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.

    • Collect the supernatant for ILA quantification. The supernatant can be stored at -20°C or -80°C until analysis.

Protocol 2: Quantification of ILA by HPLC
  • Sample Preparation:

    • Thaw the collected culture supernatant samples.

    • To remove proteins and other macromolecules, pass the supernatant through a centrifugal filter with a molecular weight cutoff of 3 kDa. Centrifuge at 14,000 x g for 30 minutes at 4°C.[11]

    • The filtrate is now ready for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from 10% B to 75% B over 20 minutes, followed by an increase to 95% B for 5 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm for high sensitivity and specificity.[10]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using pure ILA of known concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Run the standards and samples on the HPLC system.

    • Determine the concentration of ILA in the samples by comparing the peak area to the standard curve.

Visualizations

Indole-3-Pyruvic Acid (IPyA) Pathway for ILA Synthesis

IPyA_Pathway tryptophan L-Tryptophan ipya Indole-3-Pyruvic Acid (IPyA) tryptophan->ipya Aromatic Amino Acid Aminotransferase ila This compound (ILA) ipya->ila Indolelactate Dehydrogenase

Caption: The Indole-3-Pyruvic Acid (IPyA) pathway for the biosynthesis of this compound (ILA).

General Workflow for Improving ILA Yield

ILA_Optimization_Workflow cluster_strain Strain Selection & Improvement cluster_fermentation Fermentation Optimization cluster_analysis Analysis & Quantification strain_screening Screening of Natural Isolates (LAB, Bifido) media_optimization Media Optimization (Tryptophan, C/N sources) strain_screening->media_optimization genetic_engineering Genetic Engineering (Overexpression of key enzymes) genetic_engineering->media_optimization process_optimization Process Parameter Optimization (pH, Temperature, Aeration) media_optimization->process_optimization extraction Extraction from Supernatant process_optimization->extraction quantification HPLC/LC-MS Quantification extraction->quantification high_ila_yield High ILA Yield quantification->high_ila_yield

Caption: A logical workflow for optimizing the yield of this compound from bacterial cultures.

Troubleshooting Logic for Low ILA Yield

Troubleshooting_Logic rectangle_node rectangle_node start Low ILA Yield check_growth Good Bacterial Growth? start->check_growth no_growth Troubleshoot Culture Conditions (Media, Temp, etc.) check_growth->no_growth No check_tryptophan Sufficient Tryptophan? check_growth->check_tryptophan Yes add_tryptophan Supplement with L-Tryptophan check_tryptophan->add_tryptophan No check_conditions Optimal pH & Temperature? check_tryptophan->check_conditions Yes optimize_conditions Optimize Fermentation Parameters check_conditions->optimize_conditions No check_strain Known ILA Producer Strain? check_conditions->check_strain Yes screen_strains Screen Different Strains check_strain->screen_strains No genetic_issue Consider Genetic Modification check_strain->genetic_issue Yes

Caption: A decision-making diagram for troubleshooting low yields of this compound.

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Multiple Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of multiple indole (B1671886) compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating multiple indole compounds? A1: The most prevalent method is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] C18 and C8 columns are frequently used as the stationary phase, providing good separation for a wide range of indole derivatives.[2][3][4]

Q2: Which mobile phases are typically recommended for indole analysis? A2: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][5] To improve peak shape and resolution, especially for acidic or basic indoles, an additive such as 0.1% formic acid is often included in the aqueous phase.[3][6]

Q3: What detection method offers the best sensitivity and selectivity for complex samples? A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving high sensitivity and selectivity.[7][8][9] Operating in Multiple Reaction Monitoring (MRM) mode allows for precise quantification of target analytes even in complex biological matrices.[3][8][10] For methods without mass spectrometry, fluorescence detection can also offer high sensitivity for naturally fluorescent indole compounds.[4][11]

Q4: How can I prepare samples from biological matrices like plasma or culture supernatants? A4: Common sample preparation techniques include protein precipitation using a cold organic solvent like acetonitrile, which is a straightforward method for removing proteins.[7][12] For cleaner samples, solid-phase extraction (SPE) using C18 cartridges can be employed to pre-concentrate and purify indole compounds.[3] A simple and fast alternative for bacterial culture supernatants is a single centrifugal filtration step.[1][4]

Q5: Why is an internal standard important in quantitative analysis? A5: An internal standard (IS), ideally an isotopically labeled version of the analyte (e.g., indole-d7 (B3044205) for indole), is crucial for accurate quantification.[7][12] It helps to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[9]

Troubleshooting Guides

Chromatographic Issues

Q1: My peaks are tailing. What is the cause and how can I fix it? A1: Peak tailing is a common problem when analyzing basic indole derivatives.[6] It is often caused by secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[6]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3 with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing unwanted interactions.[6][13]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[6]

    • Add a Basic Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-2.0%) to the mobile phase can help improve peak shape.[14]

    • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample or reducing the injection volume.[6]

Q2: I am seeing poor resolution between two or more of my indole compounds. How can I improve the separation? A2: Poor resolution can compromise accurate quantification. Several parameters can be adjusted to enhance the separation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times, which can improve the separation of early-eluting peaks.[6]

    • Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[6]

    • Adjust the Gradient: If using a gradient elution, make the slope of the gradient shallower in the region where the compounds of interest are eluting. This provides more time for separation.

    • Select a Different Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or one with a different particle size or length to alter selectivity.

Q3: I am observing double peaks or split peaks for a single compound. What is happening? A3: Peak splitting can occur for several reasons, often related to the injection conditions.

  • Troubleshooting Steps:

    • Injection Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase is a common cause.[6] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[6]

    • Column Contamination or Damage: A blocked frit or a void at the head of the column can distort the sample path. Try flushing the column or using a guard column to protect it.

Mass Spectrometry Issues

Q1: I am experiencing low signal intensity for my analytes. What should I check? A1: Low signal intensity, or ion suppression, is a frequent challenge in LC-MS/MS analysis, often caused by matrix effects.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your sample preparation protocol. If using protein precipitation, consider adding a solid-phase extraction (SPE) or liquid-liquid extraction step to remove more matrix components.[3][9]

    • Optimize Ionization Source: The choice of ionization source can significantly impact signal intensity. While Electrospray Ionization (ESI) is common, some indole compounds may ionize more efficiently with Atmospheric Pressure Chemical Ionization (APCI).[7][12]

    • Check MS Parameters: Re-optimize source parameters such as capillary voltage, gas flows, and temperatures for your specific compounds.[8] Ensure the collision energy in MRM mode is optimized for the best fragmentation.[12][15]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression, sometimes leading to a net increase in analyte signal.

Data Presentation

Table 1: Example HPLC Parameters for Indole Compound Analysis
ParameterRecommended Setting
Column C18 or C8 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][3][5]
Mobile Phase A Water + 0.1% Formic Acid[3][5][7]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[2][5]
Gradient Program Example: 5% B to 95% B over 20 minutes[5]
Flow Rate 0.6 - 1.0 mL/min[5][13]
Column Temperature 30 °C[5][13]
Injection Volume 5 - 10 µL[5][13]
Detection UV at 280 nm or 254 nm[3][5][13] or Fluorimetric (λex = 280/λem = 350 nm)[1][4]
Table 2: Example Mass Spectrometry Parameters for Indole Quantification
ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[7][8][12]
Scan Type Multiple Reaction Monitoring (MRM)[3][7][8]
Capillary Voltage ~3300 V (ESI)[8]
Source Temperature 120 °C[8]
Desolvation Temperature 350 °C[8]
Cone Gas Flow 40 L/h[8]
Desolvation Gas Flow 400 L/h[8]
Example MRM Transition (Indole) Precursor Ion (m/z): 118.1 -> Product Ion (m/z): 91.1[7][12]
Example MRM Transition (Indole-d7 IS) Precursor Ion (m/z): 124.15 -> Product Ion (m/z): 96.1[7][12]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is suitable for analyzing indoles in serum or plasma.[7][12]

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is used for cleaning and concentrating indoles from complex samples like fruit juice or culture media.[3]

  • Condition the C18 SPE Cartridge: Sequentially pass 2 mL of methanol, 2 mL of 50:50 methanol-water, and 2 mL of acidified water (pH 3 with formic acid) through the cartridge.

  • Load the Sample: Acidify the sample to pH 3 with formic acid and load it onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of acidified water (pH 3) to remove polar interferences.

  • Elute the Analytes: Elute the retained indole compounds with 5 mL of 80:20 methanol-water.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase before injection.

Protocol 3: HPLC-MS/MS Analysis

This protocol outlines a general method for the simultaneous analysis of multiple indoles.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.[5]

  • Injection: Inject 5-10 µL of the prepared sample into the system.[5]

  • Gradient Elution: Run the gradient program. A typical program might start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute all compounds, hold for a few minutes, and then return to the initial conditions.[5]

  • Mass Spectrometry Detection: Operate the mass spectrometer in MRM mode, monitoring the specific precursor-to-product ion transitions for each target indole compound and internal standard.[10]

  • Data Analysis: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve using standards of known concentrations to quantify the indoles in the samples.[9]

Visualizations

G General Workflow for Indole Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Culture, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Choose Method SPE Solid-Phase Extraction (SPE) Sample->SPE Choose Method Filtration Centrifugal Filtration Sample->Filtration Choose Method HPLC RP-HPLC Separation (C18/C8 Column) Precipitation->HPLC SPE->HPLC Filtration->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification (Internal Standard) MS->Quant Report Final Report Quant->Report

Caption: General workflow for the purification and analysis of indole compounds.

Troubleshooting Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing, Splitting) IsBasic Is the compound basic? Start->IsBasic SolventMismatch Is sample solvent stronger than mobile phase? IsBasic->SolventMismatch No AdjustpH Lower mobile phase pH (e.g., add 0.1% Formic Acid) IsBasic->AdjustpH Yes ChangeSolvent Dissolve sample in initial mobile phase SolventMismatch->ChangeSolvent Yes CheckColumn Check for column void or contamination SolventMismatch->CheckColumn No EndCapped Use an end-capped column AdjustpH->EndCapped

Caption: Decision tree for troubleshooting common chromatographic peak shape issues.

References

Technical Support Center: Measurement of Indolelactic Acid in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring indolelactic acid (ILA) in tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the extraction, purification, and quantification of ILA from complex tissue matrices.

Q1: My ILA signal is very low or undetectable. What are the potential causes and solutions?

A: Low or no signal for ILA is a common issue that can stem from several factors throughout the experimental workflow.

  • Poor Extraction Efficiency: ILA may be tightly bound to tissue components.

    • Solution: Ensure thorough homogenization of the tissue sample. Methods like bead beating or cryo-homogenization using a microtome-cryostat can be effective for tough, collagen-rich tissues. Optimize your extraction buffer; a common choice is an acidic methanol (B129727) or acetone (B3395972) solution to precipitate proteins and release small molecules.

  • Analyte Degradation: Indole (B1671886) compounds can be sensitive to oxidation and enzymatic degradation.

    • Solution: Immediately snap-freeze tissue samples in liquid nitrogen after collection and store them at -80°C. Keep samples on ice throughout the extraction process. The use of antioxidants in the homogenization buffer can also be considered.

  • Inefficient Purification: Loss of ILA during the solid-phase extraction (SPE) cleanup step is possible.

    • Solution: Ensure the SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced [HLB] sorbent) is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A weak wash (e.g., water with 0.1% formic acid) will remove polar interferences, while an appropriate elution solvent (e.g., 80% methanol with 0.1% formic acid) will recover the ILA.

  • Suboptimal LC-MS/MS Conditions: The instrument may not be sensitive enough, or the parameters may not be optimized for ILA.

    • Solution: Develop a sensitive Multiple Reaction Monitoring (MRM) method by optimizing the precursor and product ion transitions for ILA. Ensure the electrospray ionization (ESI) source parameters (e.g., temperature, gas flow) are optimized for ILA, which is typically analyzed in negative ion mode.

  • Matrix Effects: Co-eluting compounds from the tissue matrix can suppress the ionization of ILA in the mass spectrometer.

    • Solution: Improve chromatographic separation to resolve ILA from interfering compounds. A deuterated internal standard (ILA-d4 or similar) is highly recommended to compensate for ion suppression.[1][2]

Q2: I'm observing poor peak shape (tailing, fronting, or split peaks) for my ILA standard and samples. How can I resolve this?

A: Poor peak shape compromises resolution and the accuracy of quantification.

  • Column Contamination: Buildup of matrix components on the analytical column is a frequent cause.

    • Solution: Use a guard column and implement a robust sample clean-up protocol, such as SPE. Regularly flush the column with a strong solvent.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

  • Secondary Interactions: The acidic nature of ILA can lead to interactions with active sites on the column packing material.

    • Solution: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to keep ILA in its protonated form, which generally results in better peak shape on reversed-phase columns.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly tightened.

Q3: My results are not reproducible between samples. What could be the cause of this variability?

A: Inconsistent results often point to variability in sample preparation or matrix effects.

  • Inconsistent Homogenization: Incomplete or variable homogenization will lead to different extraction efficiencies between samples.

    • Solution: Standardize the homogenization procedure, including time, speed, and sample-to-bead/probe ratio.

  • Variable Matrix Effects: The composition of the matrix can vary between different tissue samples, leading to different degrees of ion suppression or enhancement.[1][2]

    • Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard (e.g., deuterated ILA) added at the very beginning of the sample preparation process. This standard will experience similar matrix effects as the endogenous ILA, allowing for accurate correction.

  • Sample Carryover: Analyte from a high-concentration sample can be carried over in the autosampler and injected with the subsequent sample.

    • Solution: Optimize the autosampler wash protocol, using a strong solvent to rinse the needle and injection port between samples. Injecting a blank sample after a high-concentration sample can confirm if carryover is occurring.

Q4: How do I know if my extraction and purification steps are efficient?

A: Determining the recovery of your analyte is crucial for validating your method.

  • Solution: Perform a recovery experiment by spiking a known amount of an ILA standard into a blank tissue homogenate (a sample with no endogenous ILA, if possible). Process this spiked sample alongside a non-spiked sample and a standard in a clean solvent. The recovery can be calculated by comparing the analyte response in the extracted sample to the response of the standard in the clean solvent. High recovery rates, often in the range of 89-94% or higher, have been reported for similar indole compounds with optimized SPE procedures.

Quantitative Data Summary

The following tables provide reference data for analytical methods and representative concentrations of indole compounds in biological matrices. Note that endogenous concentrations of ILA can vary significantly depending on the species, tissue type, and physiological state.

Table 1: Representative LC-MS/MS Method Parameters for Indole Compound Analysis

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Gradient Optimized for separation from matrix components
Ionization Mode Electrospray Ionization (ESI), typically negative mode for ILA
MS Analysis Multiple Reaction Monitoring (MRM)
Internal Standard Deuterated this compound (e.g., ILA-d4)

Table 2: Representative Concentrations of Indole Compounds in Murine Tissues

Note: Data for the related compound Indole is provided as a reference for expected concentration ranges in different tissues. ILA concentrations may vary.

CompoundTissueConcentration Range (ng/g or ng/mL)Reference
IndoleSerum0.8 - 38.7 ng/mL[3][4]
IndoleLungs4.3 - 69.4 ng/g[3][4]
IndoleCecum1043.8 - 12,124.4 ng/g[3][4]

Experimental Protocols

Protocol 1: Extraction and SPE Purification of ILA from Tissue

This protocol provides a general workflow for the extraction and purification of ILA from tissue samples prior to LC-MS/MS analysis.

1. Sample Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Place the frozen tissue in a 2 mL tube containing ceramic or stainless steel beads. c. Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol containing 0.1% formic acid) and a deuterated internal standard. d. Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), keeping the sample on ice between cycles. e. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) using a C18 Cartridge: a. Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge. b. Equilibration: Pass 3 mL of ultrapure water containing 0.1% formic acid through the cartridge. Do not allow the cartridge to dry. c. Loading: Load the supernatant from the extraction step onto the SPE cartridge. d. Washing: Wash the cartridge with 3 mL of ultrapure water with 0.1% formic acid to remove polar impurities. e. Elution: Elute the retained ILA with 1-2 mL of 80% methanol containing 0.1% formic acid into a clean collection tube. f. Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% methanol in water with 0.1% formic acid). g. Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ILA Quantification

The following diagram illustrates the complete workflow from tissue collection to data analysis for the quantification of this compound.

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis A 1. Tissue Collection (Snap-freeze in Liquid N2) B 2. Homogenization (in 80% Methanol with Internal Standard) A->B C 3. Centrifugation (14,000 x g, 4°C) B->C D 4. Supernatant Collection C->D E 5. Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F 6. Elution E->F G 7. Dry & Reconstitute F->G H 8. LC-MS/MS Analysis (MRM Mode) G->H I 9. Data Processing & Quantification H->I

Caption: Workflow for ILA extraction and analysis.

ILA-Mediated Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound is a known ligand for the Aryl Hydrocarbon Receptor (AHR). This pathway is crucial for mediating its anti-inflammatory and other biological effects.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR HSP90 AIP ILA->AHR_complex Binds AHR_ARNT AHR ARNT AHR_complex->AHR_ARNT Translocates & Dimerizes XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2) XRE->Target_Genes Activates

Caption: ILA activates the AHR signaling pathway.

References

Selection of internal standards for indolelactic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of indolelactic acid (ILA).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantitative analysis of this compound (ILA) by LC-MS?

A1: The most suitable internal standard for the quantitative analysis of ILA is a stable isotope-labeled (SIL) version of the analyte, such as Indole-3-lactic acid-d5 (ILA-d5) .[1][2] SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: ILA-d5 has nearly identical chemical and physical properties to ILA, ensuring they behave similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation.[3]

  • Co-elution: The SIL internal standard co-elutes with the native analyte, meaning they experience the same degree of ionization suppression or enhancement from matrix components at the same time.[3] This is crucial for accurately correcting for matrix effects.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively compensated for, leading to higher accuracy and precision in quantification.[4][5]

Q2: Can I use a structural analog as an internal standard for ILA analysis?

A2: While a structural analog (a molecule with a similar but not identical structure to ILA) can be used, it is not the preferred choice. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to ILA. These differences can lead to less accurate correction for analytical variability and matrix effects. If a SIL internal standard is not available, a structural analog that is closely related to ILA and not present in the samples could be considered after thorough validation.

Q3: What are the typical MRM transitions for ILA and its deuterated internal standard?

A3: For quantitative analysis by tandem mass spectrometry, you will need to optimize the multiple reaction monitoring (MRM) transitions. While specific transitions should be determined empirically on your instrument, a common approach for similar indole (B1671886) compounds like indole-3-acetic acid (IAA) can be adapted. For ILA (molecular weight ~205.2 g/mol ), the precursor ion ([M+H]⁺) would be m/z 206.2. Fragmentation would likely lead to a characteristic product ion. For Indole-3-lactic acid-d5, the precursor ion would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 211.2 for d5).

Example MRM Transitions (Hypothetical - requires optimization):

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
This compound (ILA)206.2To be determinedThe product ion would be a stable fragment resulting from the collision-induced dissociation of the precursor ion.
This compound-d5 (ILA-d5)211.2To be determinedThe product ion for the internal standard should also be a stable and abundant fragment.

Researchers should infuse a standard solution of ILA and ILA-d5 into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response
  • Possible Cause 1: Inconsistent sample preparation.

    • Solution: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the very beginning of the sample preparation process.[4] Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard.

  • Possible Cause 2: Degradation of the internal standard.

    • Solution: Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh internal standard working solutions regularly.

  • Possible Cause 3: Ion suppression.

    • Solution: While a SIL internal standard co-elutes with the analyte to correct for matrix effects, severe and variable ion suppression can still impact the signal intensity.[5][6][7][8] Improve sample cleanup procedures to remove interfering matrix components. Consider diluting the sample if sensitivity allows.

Issue 2: Poor Peak Shape for ILA and/or Internal Standard
  • Possible Cause 1: Incompatible sample solvent.

    • Solution: The solvent used to dissolve the final extract for injection should be as similar as possible to the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.

  • Possible Cause 2: Column contamination or degradation.

    • Solution: Implement a column washing procedure after each analytical batch. If peak shape does not improve, consider replacing the guard column or the analytical column.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure ILA is in a single ionic state. Adding a small amount of an ion-pairing agent might be necessary, but this should be done with caution as it can affect MS sensitivity.

Issue 3: No or Low Signal for ILA
  • Possible Cause 1: Incorrect MS parameters.

    • Solution: Verify the MRM transitions, collision energy, and ion source parameters. Infuse a standard solution to ensure the instrument is properly tuned for ILA.

  • Possible Cause 2: Analyte degradation.

    • Solution: ILA may be sensitive to light, temperature, or pH. Protect samples from light and keep them at a low temperature. Evaluate the stability of ILA under your sample preparation and storage conditions.

  • Possible Cause 3: Inefficient extraction.

    • Solution: Optimize the sample preparation procedure. This may involve testing different extraction solvents or using a solid-phase extraction (SPE) method for cleaner extracts and better recovery.

Experimental Protocols

Protocol 1: General Workflow for ILA Analysis

This protocol outlines a general workflow for the quantification of ILA in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Supernatant) Spike Spike with ILA-d5 Internal Standard Sample->Spike Extraction Protein Precipitation (e.g., with cold Acetonitrile) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (ILA / ILA-d5) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: General experimental workflow for ILA analysis.

Protocol 2: Sample Preparation from Plasma
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of Indole-3-lactic acid-d5 (ILA-d5) in methanol. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument.

Signaling Pathway

This compound is a tryptophan metabolite that has been shown to be involved in modulating immune and inflammatory responses, primarily through the activation of the Aryl Hydrocarbon Receptor (AHR).[9][10][11][12]

G cluster_nucleus Nuclear Translocation ILA This compound (ILA) AHR Aryl Hydrocarbon Receptor (AHR) ILA->AHR binds & activates ARNT ARNT AHR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to Nucleus Nucleus TargetGenes Target Gene Expression (e.g., CYP1A1, Nrf2) XRE->TargetGenes induces Inflammation Modulation of Inflammatory Response TargetGenes->Inflammation

Caption: ILA signaling through the AHR pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Indolelactic Acid and Indolepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key tryptophan metabolites produced by the gut microbiota: Indole-3-lactic acid (ILA) and Indole-3-propionic acid (IPA). While both molecules are recognized for their roles in host-microbe interactions and their potential therapeutic applications, this document aims to delineate their distinct and overlapping functions based on available experimental data.

Introduction

Indolelactic acid (ILA) and indolepropionic acid (IPA) are both derivatives of the essential amino acid tryptophan, produced through metabolic pathways of the intestinal microbiota. Their presence in systemic circulation allows them to exert effects on various physiological processes, including immune modulation, oxidative stress, and neuronal function. Understanding the nuances of their biological activities is crucial for the development of targeted therapeutic strategies.

Comparative Analysis of Biological Activities

The following sections detail the known biological activities of ILA and IPA, with a focus on their antioxidant, anti-inflammatory, and neuroprotective properties, as well as their interactions with key cellular receptors.

Antioxidant Activity

Both ILA and IPA have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals. However, direct comparative studies quantifying their relative potency are limited.

Table 1: Comparison of Antioxidant Properties

FeatureThis compound (ILA)Indolepropionic Acid (IPA)References
Radical Scavenging Documented antioxidant activity, but specific quantitative data on radical scavenging (e.g., IC50 for DPPH or ABTS) is not consistently reported in direct comparison to IPA.Potent scavenger of hydroxyl radicals. Shown to protect against lipid peroxidation and DNA damage.[1][2]
Pro-oxidant Activity Not reported to have pro-oxidant effects.Notably lacks pro-oxidant intermediate generation, a favorable characteristic compared to some other antioxidants.[3]
Anti-inflammatory Effects

ILA and IPA both exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and influencing cytokine production.

Table 2: Comparison of Anti-inflammatory Effects

FeatureThis compound (ILA)Indolepropionic Acid (IPA)References
Mechanism of Action Reduces IL-8 secretion in response to IL-1β stimulus in intestinal epithelial cells.[4][5]Inhibits the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7][8][4][5][6][7][8]
Cellular Targets Immature intestinal enterocytes.[4][5]Chondrocytes, liver cells, colon cells, astrocytes, and muscle cells.[6][4][5][6]
Neuroprotective Properties

Both metabolites have been implicated in neuroprotection, with evidence suggesting their potential in mitigating neuronal damage and dysfunction.

Table 3: Comparison of Neuroprotective Properties

FeatureThis compound (ILA)Indolepropionic Acid (IPA)References
Mechanism of Action Enhances NGF-induced neurite outgrowth in PC12 cells, potentially through the Ras/ERK pathway.[9]Attenuates neuronal damage and oxidative stress in ischemic models by reducing lipid peroxidation and DNA damage.[10] Protects against Aβ-induced neurotoxicity.[9][10]
In Vivo Evidence Gavage of ILA has been shown to protect against ischemic stroke in rats.[11]Orally administered IPA has demonstrated neuroprotective effects in Mongolian gerbils subjected to transient forebrain ischemia.[10][10][11]
Receptor Activation

A key differentiator between ILA and IPA lies in their ability to activate the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are critical regulators of immune responses and xenobiotic metabolism.

Table 4: Comparison of Receptor Activation

ReceptorThis compound (ILA)Indolepropionic Acid (IPA)References
Aryl Hydrocarbon Receptor (AhR) Reported to be inactive as an AhR agonist.Shows negligible activation of AhR. However, some studies suggest IPA can act as an AhR ligand to mediate certain effects.[8]
Pregnane X Receptor (PXR) Less characterized as a PXR ligand.A known PXR agonist, which contributes to its anti-inflammatory effects and enhancement of intestinal barrier function.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language.

cluster_ILA This compound (ILA) Pathway ILA This compound NGF NGF ILA->NGF enhances TrkA TrkA Receptor NGF->TrkA RasERK Ras/ERK Pathway TrkA->RasERK Neurite Neurite Outgrowth RasERK->Neurite cluster_IPA Indolepropionic Acid (IPA) Pathways IPA Indolepropionic Acid PXR PXR IPA->PXR AhR AhR IPA->AhR negligible NFkB_inhibit NF-κB Inhibition PXR->NFkB_inhibit Barrier ↑ Intestinal Barrier Function PXR->Barrier Inflam_Cytokines ↓ Pro-inflammatory Cytokines NFkB_inhibit->Inflam_Cytokines cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Seed Cells (e.g., intestinal epithelial cells) pretreat Pre-treat with ILA or IPA (various concentrations) start->pretreat stimulate Stimulate with Pro-inflammatory Agent (e.g., IL-1β or LPS) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (e.g., IL-8, TNF-α) by ELISA collect->measure end Analyze Data measure->end

References

Indolelactic Acid vs. Other Tryptophan Metabolites: A Comparative Guide to Aryl Hydrocarbon Receptor Ligand Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and mucosal barrier function.[1][2] While initially identified as the receptor for environmental toxins like dioxin, it is now understood that a host of endogenous molecules can modulate its activity. Among the most significant of these are metabolites of the essential amino acid tryptophan.[3] These molecules, generated through host enzymatic pathways or by the gut microbiota, exhibit a wide range of affinities and functional outcomes upon binding to the AHR.

This guide provides an objective comparison of indolelactic acid (ILA) and other major tryptophan metabolites as AHR ligands, supported by experimental data. We will delve into their relative potencies, the pathways that produce them, and the experimental methods used to characterize their interactions with the AHR.

Tryptophan Metabolism: The Origin of Endogenous AHR Ligands

Dietary tryptophan is metabolized through three principal pathways, each yielding distinct AHR ligands.

  • The Kynurenine (B1673888) Pathway: Primarily occurring in host cells, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) and accounts for the majority of tryptophan catabolism.[4][5] It produces metabolites such as kynurenine (Kyn) and kynurenic acid (KA).[1][6][7]

  • The Indole (B1671886) Pathway (Microbiota-Dependent): Gut bacteria metabolize tryptophan to produce a variety of indole derivatives, including indole, indole-3-acetic acid (IAA), tryptamine, and this compound (ILA).[3][4] The concentration of these metabolites can be significant in the gut, suggesting a key role in local AHR activation.[1]

  • The Serotonin Pathway: This pathway, occurring in enterochromaffin cells and neurons, converts tryptophan to the neurotransmitter serotonin.

The generation of these diverse metabolites creates a complex signaling environment where multiple molecules compete for and cooperate in the activation of the AHR.

G cluster_host Host Metabolism cluster_microbiota Microbiota Metabolism subgraph_node subgraph_node TRP Tryptophan Kyn_path Kynurenine Pathway (IDO/TDO) TRP->Kyn_path Ser_path Serotonin Pathway TRP->Ser_path Indole_path Indole Pathway TRP->Indole_path Kyn Kynurenine (Kyn) Kyn_path->Kyn KA Kynurenic Acid (KA) Kyn->KA AHR_ligands AHR Ligands Kyn->AHR_ligands KA->AHR_ligands Serotonin Serotonin Ser_path->Serotonin Indole Indole Indole_path->Indole ILA This compound (ILA) Indole_path->ILA IAA Indole-3-Acetic Acid (IAA) Indole_path->IAA Tryptamine Tryptamine Indole_path->Tryptamine Indole->AHR_ligands ILA->AHR_ligands IAA->AHR_ligands Tryptamine->AHR_ligands

Figure 1. Major Tryptophan Metabolic Pathways Producing AHR Ligands.
The Canonical AHR Signaling Pathway

The activation of the AHR follows a well-defined sequence of events. In its inactive state, the AHR resides in the cytoplasm within a chaperone protein complex including Hsp90, p23, and AIP (also known as XAP2).[8][9] Ligand binding induces a conformational change, causing the release of these chaperones. This unmasks a nuclear localization signal, allowing the AHR to translocate into the nucleus.[10] There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[9][10] This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[10][11][12] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytoplasm_node cytoplasm_node nucleus_node nucleus_node ligand_node ligand_node receptor_node receptor_node protein_node protein_node complex_node complex_node dna_node dna_node L Ligand (e.g., ILA) AhR_complex {AhR | {Hsp90 | p23 | AIP}} L->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Chaperone Dissociation AhR_nuc AhR AhR_active->AhR_nuc Nuclear Translocation AhR_ARNT AhR:ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds DNA Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription

Figure 2. The Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Quantitative Comparison of AHR Ligand Activity

The efficacy of tryptophan metabolites as AHR ligands varies significantly. This is typically quantified by measuring their binding affinity (Kd or Ki) and their ability to induce AHR-dependent gene expression (EC50). While direct comparative studies testing all metabolites under identical conditions are rare, the available data allows for a robust relative assessment.

MetaboliteSourceAHR Binding AffinityAHR Activation (EC50)EfficacySpecies Notes
This compound (ILA) MicrobiotaData not widely availableReported AHR activator[13][14][15]Activates AHR to modulate immune responses[14][15]Produced by Lactobacillus and Bifidobacterium species[13][14]
Kynurenine (Kyn) HostLow affinity~13 µM (mouse AHR)Full agonist, can be higher than FICZ[16]Considered a pro-ligand; can convert to more active forms[16]
Kynurenic Acid (KA) HostMore potent than Kynurenine[5]Potent endogenous ligand[1]Activates human AHR[1]Involved in inflammatory signaling loops with AHR[5]
Indole-3-Acetic Acid (IAA) MicrobiotaLow affinity (EC50 ~0.5 mM)[1]Weak agonist / Partial antagonist[17]Induces CYP1B1 but not CYP1A1 in some cells[17]Activity is cell- and gene-dependent[17]
Tryptamine MicrobiotaLow affinity (EC50 ~0.2 mM)[1]Weak agonist / Partial antagonist[17]Can effectively antagonize TCDD-induced CYP1A1[17]Activity is cell- and gene-dependent[17]
Indole MicrobiotaLow affinity; antagonist activity observedWeak agonist / Partial antagonist[18]Can inhibit TCDD-induced AHR activity[18]Preferentially activates human AHR over mouse AHR[1]
FICZ PhotoproductHigh affinity (~79 nM, human AHR)[19]Potent agonistHigh efficacy, often used as a positive controlAffinity is similar to the potent xenobiotic TCDD[1]

Note: EC50 and affinity values can vary significantly between different experimental systems (e.g., cell lines, species, assay type). The data presented is for relative comparison.

Summary of Findings:

  • This compound (ILA) is an established AHR activator produced by beneficial gut bacteria.[13][14] While detailed binding and dose-response data is less prevalent in comparative literature, its role in AHR-mediated immune modulation is recognized.[15]

  • Kynurenine (Kyn) itself is a low-affinity ligand, but it can be present at high physiological concentrations and may be converted into more potent derivatives.

  • Kynurenic Acid (KA) is a more potent AHR ligand than its precursor, kynurenine.[1][5]

  • Microbial metabolites like IAA , Tryptamine , and Indole generally exhibit low affinity.[1] However, their high concentrations in the gut lumen suggest they are significant local modulators of AHR activity.[1] Interestingly, they often act as selective AHR modulators (SAhRMs), displaying both agonist and antagonist activity depending on the target gene and cellular context.[17][18]

  • FICZ , a tryptophan photoproduct, is a very high-affinity endogenous ligand, comparable to the potent toxicant TCDD, and serves as a benchmark for AHR activation.[1][19]

Experimental Protocols

The characterization of AHR ligands relies on standardized in vitro assays.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the AHR.

Methodology:

  • Receptor Preparation: A source of AHR protein is prepared, typically from the cytosolic fraction of a cell line (e.g., Hepa-1) or from recombinant, purified AHR protein.[19][20]

  • Incubation: The receptor preparation is incubated with a constant, saturating concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD).[20]

  • Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., ILA, Kynurenine). A control with no competitor determines maximum binding.

  • Separation: After incubation, the bound and free radioligand are separated. A common method is the hydroxylapatite (HAP) assay, where the receptor-ligand complex binds to the HAP, which is then pelleted and washed.[20]

  • Quantification: The radioactivity in the pellet is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

DRE-Driven Reporter Gene Assay

This cell-based functional assay measures the ability of a ligand to activate the AHR signaling pathway and induce the transcription of a target gene.

Methodology:

  • Cell Line: A suitable cell line that expresses a functional AHR pathway (e.g., human hepatoma HepG2, mouse hepatoma Hepa-1c1c7) is used.

  • Reporter Construct: The cells are transiently or stably transfected with a plasmid containing a DRE sequence upstream of a reporter gene, such as firefly luciferase.

  • Treatment: The transfected cells are treated with various concentrations of the test compounds for a defined period (e.g., 4-24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD or FICZ) are included.

  • Lysis and Assay: After treatment, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer after the addition of the appropriate substrate.

  • Data Analysis: Luciferase activity is normalized to total protein content or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to control for differences in cell number and transfection efficiency. The data is plotted as fold induction over vehicle control versus the log concentration of the ligand. A dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy.

G step_node step_node input_node input_node output_node output_node process_node process_node start Plate Cells (e.g., HepG2) transfect Transfect with DRE-Luciferase Plasmid start->transfect treat Treat with Ligands (ILA, Kyn, etc.) transfect->treat incubate Incubate (e.g., 24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis measure->analyze results Determine EC50 and Efficacy analyze->results

Figure 3. Experimental Workflow for a DRE-Driven Reporter Gene Assay.

References

Indolelactic Acid: A Comparative Guide to its Validation as an Inflammatory Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of indolelactic acid (ILA) with established biomarkers for various inflammatory conditions. It includes a summary of their performance, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in evaluating the potential of ILA as a novel biomarker.

Executive Summary

This compound (ILA), a tryptophan metabolite produced by the gut microbiota, is emerging as a potential biomarker for several inflammatory conditions. Its anti-inflammatory properties are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn modulates key inflammatory signaling pathways such as NF-κB and STAT1. This guide compares ILA with current standard-of-care biomarkers in Inflammatory Bowel Disease (IBD), Atopic Dermatitis, Necrotizing Enterocolitis (NEC), and Chronic Kidney Disease (CKD), presenting available performance data and detailed methodologies for their measurement.

Comparative Analysis of this compound and Established Inflammatory Biomarkers

The following tables summarize the performance characteristics of ILA in comparison to established biomarkers for specific inflammatory conditions. It is important to note that while research on ILA is promising, direct head-to-head comparative studies with extensive quantitative data are still emerging.

Inflammatory Bowel Disease (IBD)
BiomarkerMatrixMethodSensitivitySpecificityArea Under Curve (AUC)Notes
This compound (ILA) Feces, SerumLC-MS/MSData emergingData emergingData emergingFecal ILA levels are negatively correlated with IBD progression.[1] Depletion of indole (B1671886) metabolites, including ILA, is observed in both serum and colons of colitic mice and humans with active ulcerative colitis.
C-Reactive Protein (CRP) SerumImmunoassay49% (for endoscopic activity in IBD)92% (for endoscopic activity in IBD)~0.6-0.81 (for active UC)A widely used, non-specific marker of systemic inflammation. Levels can be influenced by extra-intestinal inflammation.
Fecal Calprotectin FecesELISA88% (for endoscopically active IBD)73% (for endoscopically active IBD)~0.93 (distinguishing IBD from IBS)A sensitive marker of neutrophil influx into the gut lumen, indicating intestinal inflammation.
Atopic Dermatitis
BiomarkerMatrixMethodCorrelation with Severity (r-value)Notes
This compound (ILA) Serum, SkinLC-MS/MS, Topical applicationN/A (mechanistic studies)ILA has been shown to suppress AD-like responses in human skin equivalents by affecting AD-associated genetic biomarkers and improving skin barrier protein expression.[2]
TARC/CCL17 SerumELISA~0.51-0.63Currently considered a superior biomarker for assessing AD severity, though levels can vary among patients with similar clinical scores.[3]
Necrotizing Enterocolitis (NEC)
BiomarkerMatrixMethodPerformanceNotes
This compound (ILA) N/AIn vitro studiesReduces IL-8 response after IL-1β stimulus in immature intestinal enterocytes.ILA is identified as an anti-inflammatory molecule secreted by Bifidobacterium longum subsp. infantis, a probiotic that protects against NEC.[4][5][6]
Intestinal Fatty Acid-Binding Protein (I-FABP) Plasma, UrineELISACut-off of 5.5 ng/ml for plasma I-FABP showed 75% sensitivity and 100% specificity for NEC compared to other pathologies (AUC 0.95).[7]A promising biomarker for enterocyte damage in NEC.[8][9]
Chronic Kidney Disease (CKD)
BiomarkerMatrixMethodPerformanceNotes
This compound (ILA) Plasma, UrineLC-MS/MSPlasma and urinary ILA are reliable predictors of CKD.[10][11] Positively correlated with creatinine (B1669602) and BUN.[10][11]Plasma and urinary ILA levels are positively correlated with inflammatory markers like hs-CRP.[10][11]
Serum Creatinine SerumColorimetric AssayStandard biomarker for estimating GFR.Levels can be influenced by muscle mass, diet, and age.
Blood Urea Nitrogen (BUN) SerumColorimetric AssayStandard biomarker for kidney function.Can be affected by protein intake and liver function.
High-Sensitivity C-Reactive Protein (hs-CRP) SerumImmunoassayPositively correlated with ILA in CKD patients.[10][11]A general marker of inflammation, which is a component of CKD pathophysiology.

Signaling Pathways and Experimental Workflows

This compound Anti-Inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of ILA involves the activation of the Aryl Hydrocarbon Receptor (AhR). This initiates a cascade of downstream signaling events that ultimately suppress inflammatory responses.

ILA_Signaling_Pathway ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR activates AhR_Complex AhR-ARNT Complex AhR->AhR_Complex ARNT ARNT ARNT->AhR_Complex XRE Xenobiotic Response Element (XRE) AhR_Complex->XRE binds to NFkB NF-κB Pathway AhR_Complex->NFkB inhibits STAT1 STAT1 Pathway AhR_Complex->STAT1 inhibits Nrf2 Nrf2 Pathway XRE->Nrf2 activates Anti_Inflammation Anti-inflammatory Response & Oxidative Stress Reduction Nrf2->Anti_Inflammation Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α) NFkB->Inflammation STAT1->Inflammation

ILA Anti-Inflammatory Signaling Pathway
General Workflow for Biomarker Validation

The validation of a novel biomarker like ILA follows a structured workflow from discovery to clinical application.

Biomarker_Validation_Workflow Discovery Discovery (Metabolomics) Preclinical Preclinical Validation (In vitro & Animal Models) Discovery->Preclinical Assay Analytical Method Development & Validation (e.g., LC-MS/MS) Preclinical->Assay Clinical Clinical Validation (Patient Cohorts) Assay->Clinical Evaluation Performance Evaluation (Sensitivity, Specificity, AUC) Clinical->Evaluation Application Clinical Application (Diagnosis, Prognosis, Monitoring) Evaluation->Application

Biomarker Validation Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for the quantification of ILA and the key established biomarkers discussed in this guide.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method for the targeted quantification of ILA.

  • 1. Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., indole-3-acetic acid-d4).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • 2. LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for ILA and the internal standard need to be optimized for the specific instrument. For example, in negative mode, a possible transition for ILA could be m/z 204 -> 130.

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

  • 3. Data Analysis:

    • Generate a calibration curve using standards of known ILA concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Quantify ILA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Fecal Calprotectin by ELISA

This protocol is based on a typical commercially available sandwich ELISA kit.

  • 1. Fecal Sample Extraction:

    • Weigh approximately 50-100 mg of stool into a pre-weighed extraction tube.

    • Add the appropriate volume of extraction buffer provided in the kit (e.g., 2.5 mL for 50 mg of stool to achieve a 1:50 dilution).

    • Vortex vigorously for 1 minute to homogenize the sample.

    • Centrifuge at 3,000 x g for 10 minutes.

    • The supernatant is the fecal extract. Further dilute the extract as per the kit's instructions (e.g., 1:150 with incubation buffer).

  • 2. ELISA Procedure:

    • Prepare calibrators and controls as per the kit instructions.

    • Add 100 µL of diluted calibrators, controls, and diluted fecal extracts to the appropriate wells of the anti-calprotectin antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature).

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the HRP-conjugated detection antibody to each well.

    • Incubate as specified (e.g., 30 minutes at room temperature).

    • Wash the plate 3-5 times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15 minutes at room temperature).

    • Add 100 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm within 30 minutes.

  • 3. Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Generate a standard curve by plotting the absorbance of the calibrators against their concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Determine the concentration of calprotectin in the samples from the standard curve, taking into account the dilution factors.

Quantification of Serum C-Reactive Protein (CRP) by High-Sensitivity Immunoassay

This protocol describes a typical automated immunoturbidimetric assay.

  • 1. Principle:

    • Latex particles coated with anti-human CRP antibodies are agglutinated when mixed with a serum sample containing CRP. The degree of turbidity caused by this agglutination is proportional to the CRP concentration and is measured by a photometer.

  • 2. Sample Handling:

    • Collect blood in a serum separator tube.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Serum can be stored at 2-8°C for a few days or frozen for longer-term storage.

  • 3. Automated Analyzer Procedure:

    • Load the serum samples, calibrators, and controls onto the automated analyzer.

    • The analyzer automatically pipettes the sample and the latex reagent into a reaction cuvette.

    • The mixture is incubated, and the change in absorbance is measured over time.

    • The CRP concentration is calculated by the instrument's software based on a calibration curve.

Quantification of Serum TARC/CCL17 by ELISA

This protocol is based on a typical commercially available sandwich ELISA kit.

  • 1. Sample Handling:

    • Collect serum or plasma (using EDTA or heparin as an anticoagulant).

    • Centrifuge to separate the serum/plasma.

    • Samples can be stored at 2-8°C for a short period or frozen for longer-term storage.

  • 2. ELISA Procedure:

    • Prepare standards and controls according to the kit manual.

    • Add 50-100 µL of standards, controls, and samples to the wells of the anti-TARC antibody-coated microplate.

    • Incubate as specified (e.g., 2 hours at room temperature).[10]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the biotin-conjugated detection antibody and incubate (e.g., 1 hour at room temperature).

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution.

    • Read the absorbance at 450 nm.

  • 3. Data Analysis:

    • Similar to the fecal calprotectin ELISA, generate a standard curve and calculate the TARC concentration in the samples.

Quantification of Intestinal Fatty Acid-Binding Protein (I-FABP) by ELISA

This protocol is based on a typical commercially available sandwich ELISA kit.[1][12][13][14]

  • 1. Sample Handling:

    • Collect serum, plasma (EDTA or heparin), or urine.

    • Centrifuge to clarify the samples.

    • Store samples at -20°C or -80°C if not assayed immediately.

  • 2. ELISA Procedure:

    • Prepare standards and controls as per the kit instructions.

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate as specified in the manual.

    • Wash the plate.

    • Add the HRP-conjugated detection antibody.

    • Incubate.

    • Wash the plate.

    • Add TMB substrate and incubate.

    • Add stop solution.

    • Read the absorbance at 450 nm.

  • 3. Data Analysis:

    • Generate a standard curve and calculate the I-FABP concentration in the samples.

Conclusion and Future Directions

This compound shows considerable promise as a non-invasive biomarker for various inflammatory conditions, reflecting both gut microbiota activity and host inflammatory status. Its mechanistic link to the anti-inflammatory AhR pathway provides a strong biological rationale for its use. However, for ILA to be adopted into routine clinical practice, further validation is required. Specifically, large-scale clinical trials that directly compare the diagnostic and prognostic performance of ILA against established biomarkers in well-defined patient cohorts are needed. Standardization of analytical methods for ILA quantification is also crucial for ensuring inter-laboratory reproducibility. As our understanding of the role of the microbiome in inflammatory diseases grows, microbiota-derived metabolites like ILA are poised to become valuable tools for personalized medicine.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Indolelactic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of indolelactic acid (ILA), a key tryptophan metabolite. The selection of an appropriate analytical method is critical for accurate and reliable measurement in research and clinical settings. This document presents a summary of performance characteristics based on published experimental data, detailed experimental protocols, and visual workflows to aid in methodology selection and cross-validation efforts.

Method Performance Comparison

The choice between HPLC and LC-MS for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. While LC-MS generally offers superior sensitivity and specificity, HPLC can be a robust and cost-effective alternative for certain applications. The following tables summarize the key performance parameters for both methods based on available literature.

Validation Parameter HPLC with Fluorescence Detection LC-MS/MS Key Considerations
Linearity (Range) 0.0625–125 µg/mL (r² ≥ 0.998)[1]1 to 200 ng/mL (for various tryptophan metabolites)[2][3]LC-MS/MS typically offers a wider dynamic range and is suitable for trace-level quantification.
Limit of Detection (LOD) < 0.015 µg/mL[1]0.05 µM[4]LC-MS/MS provides significantly lower detection limits, making it ideal for samples with low ILA concentrations.
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD.0.05 to 2 µM[4]The lower LOQ of LC-MS/MS allows for more precise measurement of low-abundance ILA.
Precision (%RSD) Not explicitly stated.Intra-day and inter-day precision < 13.96%[4]Both methods can achieve acceptable precision, but this is highly dependent on the specific protocol and instrumentation.
Accuracy (% Recovery) Not explicitly stated.Intra-day and inter-day accuracy < 13.96%[4]Accuracy is crucial for reliable quantification and should be thoroughly validated for the specific matrix being analyzed.
Specificity Good, but susceptible to interference from co-eluting fluorescent compounds.Excellent, based on mass-to-charge ratio and fragmentation patterns.LC-MS/MS is the preferred method for complex matrices where specificity is a primary concern.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. The following are representative protocols for the analysis of this compound and related indole (B1671886) compounds by HPLC and LC-MS.

HPLC Method with Fluorescence Detection

This protocol is adapted from a method for the simultaneous determination of seven indolic compounds, including this compound, in bacterial culture supernatants[1].

  • Sample Preparation:

    • Centrifuge bacterial culture supernatants.

    • Pass the supernatant through a 0.22 µm syringe filter.

    • The filtrate can be directly injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: Symmetry C8 column.

    • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8.

    • Mobile Phase B: 80:20 (v/v) acetonitrile (B52724):H₂O.

    • Gradient Elution: A multi-step gradient is employed to separate the analytes.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.

LC-MS/MS Method

This protocol is a general representation based on methods for the analysis of tryptophan metabolites in biological samples[2][4][5].

  • Sample Preparation (Protein Precipitation):

    • To a sample aliquot (e.g., plasma, serum, or tissue homogenate), add a deuterated internal standard.

    • Add ice-cold acetonitrile (typically 3 volumes) to precipitate proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient Elution: A gradient from low to high organic phase is typically used to elute the analytes.

    • Flow Rate: Adapted to the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Methodology Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of HPLC and LC-MS methods and a logical comparison of the two techniques.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation & Comparison cluster_Outcome Outcome Sample Biological Sample (e.g., Plasma, Supernatant) Spike Spike with this compound Standards & Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Split Split Sample Aliquots Extract->Split HPLC HPLC Analysis Split->HPLC Aliquot 1 LCMS LC-MS Analysis Split->LCMS Aliquot 2 Data_HPLC HPLC Data (Peak Area, Retention Time) HPLC->Data_HPLC Data_LCMS LC-MS Data (Peak Area, Mass Spectra) LCMS->Data_LCMS Compare Compare Performance Metrics: - Linearity - Accuracy - Precision - LOD/LOQ Data_HPLC->Compare Data_LCMS->Compare Report Cross-Validation Report Compare->Report

Cross-validation experimental workflow.

MethodComparison cluster_HPLC HPLC cluster_LCMS LC-MS ILA This compound Measurement HPLC_Node High-Performance Liquid Chromatography ILA->HPLC_Node LCMS_Node Liquid Chromatography-Mass Spectrometry ILA->LCMS_Node HPLC_Pros Pros: - Cost-effective - Robust - Widely available HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower sensitivity - Potential for interference - Longer run times HPLC_Node->HPLC_Cons Disadvantages LCMS_Pros Pros: - High sensitivity - High specificity - Shorter run times (UHPLC) - Structural information LCMS_Node->LCMS_Pros Advantages LCMS_Cons Cons: - Higher cost (instrumentation & maintenance) - Matrix effects can be significant - Requires specialized expertise LCMS_Node->LCMS_Cons Disadvantages

Logical comparison of HPLC and LC-MS.

References

A Comparative Analysis of Indolelactic Acid and Synthetic Agonists for Aryl Hydrocarbon Receptor (AHR) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a significant therapeutic target in immunology, oncology, and toxicology. As a ligand-activated transcription factor, its modulation by various compounds, both endogenous and synthetic, is of considerable interest. This guide provides a comparative overview of the efficacy of indolelactic acid (ILA), a gut microbiota-derived tryptophan metabolite, and several well-characterized synthetic AHR agonists. The information is compiled from publicly available experimental data to aid researchers in selecting appropriate AHR modulators for their studies.

Efficacy Comparison of AHR Agonists

The efficacy of AHR agonists is typically quantified by their half-maximal effective concentration (EC50) and the maximum response they elicit (Emax). The following table summarizes the reported EC50 values for this compound and a selection of synthetic AHR agonists. It is crucial to note that these values are highly dependent on the experimental system, including the cell line, reporter construct, and incubation time. Therefore, direct comparison across different studies should be approached with caution.

Compound NameAgonist TypeCell LineAssay TypeReported EC50Reference
This compound (ILA) Endogenous (Microbial Metabolite)H9C2, PC12VariesNot consistently reported; activity confirmed[1][2][3]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Synthetic (Halogenated Aromatic Hydrocarbon)HepG2Luciferase Reporter~0.03 nM - 3.3 nM[4]
6-Formylindolo[3,2-b]carbazole (FICZ) Synthetic (Tryptophan Photoproduct Analog)HepG2Luciferase Reporter~70 pM[5]
β-Naphthoflavone (BNF) Synthetic (Flavonoid)VariousDNA Binding Assay~8.4 nM[4]
Omeprazole Synthetic (Proton Pump Inhibitor)HepG2Luciferase ReporterEC50 varies[6]
Indirubin Natural (Indole derivative)Human Hepatoma CellsDRE-driven reporter~100 nM[7]

Note on this compound (ILA) Activity: While several studies confirm that ILA can activate the AHR signaling pathway, leading to downstream effects, obtaining consistent and direct EC50 values from the literature is challenging. Some studies have even reported it as inactive in specific assays, highlighting the context-dependent nature of its AHR agonism. Its potency is generally considered to be significantly lower than that of potent synthetic agonists like TCDD.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams, created using Graphviz, illustrate the canonical AHR signaling pathway and a typical experimental workflow for assessing AHR activation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 complex Activated_AHR Activated AHR-Ligand Complex AHR_complex->Activated_AHR Conformational Change Ligand Ligand (e.g., ILA, TCDD) Ligand->AHR_complex Binding ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Dimerization ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiation

Canonical AHR Signaling Pathway.

AHR_Activation_Workflow start Start: AHR Agonist Screening cell_culture 1. Cell Culture (e.g., HepG2 cells stably expressing XRE-luciferase reporter) start->cell_culture treatment 2. Treatment (Incubate cells with varying concentrations of test compounds) cell_culture->treatment reporter_assay 3. Luciferase Reporter Assay (Measure luminescence) treatment->reporter_assay qpcr 4. qPCR for Target Genes (e.g., CYP1A1) (Validate AHR activation) treatment->qpcr data_analysis 5. Data Analysis (Calculate EC50 and Emax values) reporter_assay->data_analysis qpcr->data_analysis end End: Efficacy Determination data_analysis->end

Experimental Workflow for AHR Agonist Screening.

Detailed Experimental Protocols

For researchers looking to perform their own comparative studies, the following are detailed methodologies for two key experiments used to assess AHR activation.

AHR-Responsive Luciferase Reporter Gene Assay

This assay provides a high-throughput method to screen for and characterize AHR agonists by measuring the induction of a reporter gene (luciferase) under the control of AHR-responsive elements.

Materials:

  • Cell Line: Human hepatoma HepG2 cells stably transfected with an AHR-responsive luciferase reporter plasmid (e.g., pXRE-luc).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining the stable cell line.

  • Test Compounds: this compound, synthetic AHR agonists (e.g., TCDD, FICZ), and vehicle control (e.g., DMSO).

  • Assay Plate: White, clear-bottom 96-well microplates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™).

  • Luminometer: Plate-reading luminometer.

Protocol:

  • Cell Seeding: Seed the AHR-responsive HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.[9] Include wells with vehicle control and a positive control (e.g., a known concentration of TCDD).

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.[8]

    • Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data to the vehicle control to determine the fold induction.

    • Plot the fold induction against the log of the compound concentration and fit a dose-response curve to calculate the EC50 and Emax values.

CYP1A1 Gene Expression Analysis by Quantitative PCR (qPCR)

This assay confirms AHR activation by measuring the upregulation of a well-known AHR target gene, Cytochrome P450 1A1 (CYP1A1).

Materials:

  • Cell Line: HepG2 cells or other AHR-responsive cell lines.

  • Cell Culture Medium: As described above.

  • Test Compounds: As described above.

  • RNA Extraction Kit: Commercially available kit (e.g., Qiagen RNeasy).

  • Reverse Transcription Kit: For cDNA synthesis (e.g., Bio-Rad iScript™ cDNA Synthesis Kit).

  • qPCR Master Mix: Containing SYBR Green or a probe-based system.

  • Primers: Specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Instrument: Real-time PCR detection system.

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with test compounds as described in the luciferase assay protocol (steps 1-4). A 6-well or 12-well plate format is typically used to obtain sufficient RNA.

  • RNA Extraction: After the 24-hour treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and the synthesized cDNA.

    • Pipette the reaction mix into a qPCR plate.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample.

    • Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

This comprehensive guide provides a foundation for understanding and comparing the efficacy of this compound and synthetic AHR agonists. The provided protocols offer a starting point for researchers to conduct their own investigations into the nuanced world of AHR modulation.

References

A Comparative Guide to the Metabolomics of High vs. Low Indolelactic Acid-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolelactic acid (ILA), a tryptophan metabolite produced by gut microbiota, is gaining significant attention for its role in host-microbe interactions and its potential therapeutic applications. Strains of Bifidobacterium and Lactobacillus are notable producers of ILA, with production levels varying significantly between species and even strains. This guide provides a comparative overview of the metabolomics of high versus low ILA-producing bacteria, summarizing key quantitative data and outlining the experimental protocols used for their characterization.

Data Presentation: Quantitative Comparison of ILA Production

The ability to produce ILA is not uniform across all bacterial species. Notably, bifidobacteria commonly found in the gut of breastfed infants are prolific producers of ILA. The following table summarizes ILA production levels by various bacterial strains as reported in the scientific literature.

Bacterial Species/StrainClassificationILA Concentration (mg/L)Reference
Lactiplantibacillus plantarum ZJ316High Producer43.14 ± 1.02[1][2]
Lactiplantibacillus plantarum ZFM55Moderate Producer30.89 ± 0.57[1]
Lactiplantibacillus plantarum ZFM9Moderate Producer25.08 ± 1.13[1]
Bifidobacterium longum subsp. infantisHigh Producer22.17–33.12[1]
Infant-type Human-Residential Bifidobacteria (HRB) (e.g., B. longum subsp. longum, B. longum subsp. infantis, B. breve, B. bifidum)High ProducersSignificantly higher than other species[3][4][5]
Adult-type HRB and non-HRBLow ProducersLower than infant-type HRB[5]

Metabolic Pathways and Signaling

The production of ILA from tryptophan by gut bacteria primarily involves two key enzymatic steps. Subsequently, ILA can influence host physiology through various signaling pathways.

Bacterial ILA Production Pathway

There are two proposed metabolic routes for the bacterial synthesis of ILA from tryptophan.[3] One pathway involves the deamination of tryptophan by an amino acid oxidase.[3] A more commonly cited pathway involves the conversion of tryptophan to indolepyruvic acid by an aromatic amino acid aminotransferase, which is then reduced to ILA by a phenyllactate dehydrogenase.[3]

ILA Production Pathway Tryptophan Tryptophan Indolepyruvic_Acid Indolepyruvic_Acid Tryptophan->Indolepyruvic_Acid Aromatic Amino Acid Aminotransferase ILA ILA Indolepyruvic_Acid->ILA Phenyllactate Dehydrogenase

Bacterial synthesis of this compound (ILA) from Tryptophan.
Host Signaling Pathways Influenced by ILA

ILA, a key microbial metabolite, plays a significant role in modulating host immune responses and maintaining intestinal homeostasis. It primarily exerts its effects by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR).[6][7][8] Activation of AhR by ILA triggers a cascade of downstream signaling events, including the activation of the Nrf2 pathway, which is crucial for cellular antioxidant responses.[6][7] Furthermore, ILA has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[6][7]

ILA Signaling Pathway cluster_bacteria Bacterium cluster_host Host Cell ILA ILA AhR AhR ILA->AhR activates Nrf2 Nrf2 Pathway AhR->Nrf2 activates NFkB NF-κB Pathway AhR->NFkB inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation_Reduction Reduced Inflammation NFkB->Inflammation_Reduction

ILA-mediated host signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments in the comparative metabolomic analysis of ILA-producing bacteria.

Bacterial Culture and Metabolite Extraction

A generalized workflow for preparing bacterial cultures and extracting metabolites for analysis is crucial for reproducible results.

Experimental Workflow Start Bacterial Strain (High/Low ILA Producer) Culture Anaerobic Culture (e.g., MRS Broth + Tryptophan) Start->Culture Centrifugation Centrifugation to Separate Supernatant Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Supernatant->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Metabolite Identification Analysis->Data Comparison Comparative Metabolomic Analysis Data->Comparison

General workflow for comparative metabolomics.

1. Bacterial Strains and Culture Conditions:

  • Strains: High and low ILA-producing strains of bacteria (e.g., Lactiplantibacillus plantarum, Bifidobacterium species) are selected.

  • Culture Medium: Strains are typically cultured in a rich medium such as De Man, Rogosa and Sharpe (MRS) broth, often supplemented with L-tryptophan as a precursor for ILA production.[1]

  • Growth Conditions: Bacteria are grown under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours) to reach the stationary phase.[1]

2. Sample Preparation for Metabolomic Analysis:

  • Cell-Free Supernatant: After incubation, the bacterial cultures are centrifuged to pellet the cells. The resulting cell-free supernatant is collected for metabolite analysis.

  • Metabolite Extraction: Metabolites from the supernatant are often extracted using methods like liquid-liquid extraction with a solvent such as ethyl acetate. The organic phase, containing the metabolites, is then dried and reconstituted in a suitable solvent for analysis.

Untargeted Metabolomics using LC-MS/MS

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Chromatographic Separation: The extracted metabolites are separated on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of metabolites. Data is acquired in a data-dependent or data-independent manner to obtain both precursor ion and fragment ion information.

2. Data Analysis:

  • Data Processing: Raw data files are processed using specialized software to perform peak picking, alignment, and normalization.

  • Metabolite Identification: Metabolites are putatively identified by comparing their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authenticated using chemical standards where possible.

  • Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are employed to identify significant differences in the metabolic profiles of high and low ILA-producing strains.

This guide provides a foundational understanding of the comparative metabolomics of ILA-producing bacteria. Further research employing these methodologies will continue to elucidate the intricate metabolic capabilities of these beneficial microbes and their impact on human health.

References

Comparative Analysis of Indolelactic Acid's Anti-inflammatory Effects in Primary Intestinal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Indolelactic Acid Against Other Microbiota-Derived Metabolites

The gut microbiome plays a pivotal role in maintaining intestinal homeostasis, in part through the production of various metabolites that modulate host immune responses. Among these, this compound (ILA), a tryptophan metabolite, has emerged as a promising anti-inflammatory agent. This guide provides a comparative analysis of ILA's anti-inflammatory efficacy in primary intestinal cells against two other well-characterized gut microbial metabolites: butyrate (B1204436) and indole-3-propionic acid (IPA). The information presented herein is supported by experimental data to aid in the evaluation of ILA as a potential therapeutic candidate for inflammatory bowel diseases (IBD).

Performance Comparison: ILA vs. Alternatives

The anti-inflammatory properties of ILA, butyrate, and IPA are multifaceted, involving distinct yet sometimes overlapping mechanisms of action. The following tables summarize the available quantitative data on their effects on key inflammatory markers in intestinal epithelial cells.

Table 1: Comparative Efficacy in Reducing Pro-inflammatory Cytokine Secretion

CompoundCell TypeInflammatory StimulusTarget CytokineConcentration RangeMaximum InhibitionReference
This compound (ILA) Human immature small intestinal cells (H4)IL-1βIL-81-20 µMSignificant reduction[1]
Human intestinal epithelial cells (HT-29)TNF-α/LPSIL-81-10 mMSignificant attenuation[2][3]
Butyrate Human colonic epithelial cells (Caco-2)IL-1βIL-80-20 mMEnhanced secretion[4]
Porcine alveolar macrophagesLPSTNF-α0.5-4 mMLinear reduction[5]
Indole-3-Propionic Acid (IPA) Human colonic epithelial cells (NCM460)LPSIL-1β, IL-6, TNF-α0.05-5 mMDose-dependent inhibition[6][7]

Table 2: Overview of Anti-inflammatory Mechanisms

FeatureThis compound (ILA)ButyrateIndole-3-Propionic Acid (IPA)
Primary Receptor/Target Aryl hydrocarbon Receptor (AhR), Nuclear factor erythroid 2-related factor 2 (Nrf2)Histone deacetylases (HDACs), G-protein coupled receptors (GPRs)Aryl hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR)
Key Signaling Pathway Modulation Activation of AhR/Nrf2 pathways; Inhibition of NF-κB and STAT1 signalingInhibition of NF-κB activationActivation of AhR and PXR; Inhibition of NF-κB signaling
Reported Effects on Intestinal Barrier Enhances intestinal barrier functionReinforces epithelial defense barrierImproves intestinal barrier function by upregulating tight junction proteins

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_ILA This compound (ILA) Pathway cluster_Butyrate Butyrate Pathway cluster_IPA Indole-3-Propionic Acid (IPA) Pathway ILA This compound AhR Aryl hydrocarbon Receptor (AhR) ILA->AhR activates Nrf2 Nrf2 ILA->Nrf2 activates NFkB NF-κB ILA->NFkB inhibits Anti-inflammatory\nGene Expression Anti-inflammatory Gene Expression AhR->Anti-inflammatory\nGene Expression Antioxidant\nResponse Antioxidant Response Nrf2->Antioxidant\nResponse Pro-inflammatory\nCytokines (IL-8) Pro-inflammatory Cytokines (IL-8) NFkB->Pro-inflammatory\nCytokines (IL-8) Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs inhibits NFkB_B NF-κB Butyrate->NFkB_B inhibits Chromatin\nRemodeling Chromatin Remodeling HDACs->Chromatin\nRemodeling Gene Expression\n(e.g., anti-inflammatory) Gene Expression (e.g., anti-inflammatory) Chromatin\nRemodeling->Gene Expression\n(e.g., anti-inflammatory) Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB_B->Pro-inflammatory\nCytokines IPA Indole-3-Propionic Acid AhR_IPA Aryl hydrocarbon Receptor (AhR) IPA->AhR_IPA activates PXR Pregnane X Receptor (PXR) IPA->PXR activates NFkB_IPA NF-κB IPA->NFkB_IPA inhibits Immune\nModulation Immune Modulation AhR_IPA->Immune\nModulation Barrier Function\nEnhancement Barrier Function Enhancement PXR->Barrier Function\nEnhancement NFkB_IPA->Pro-inflammatory\nCytokines

Caption: Signaling pathways of ILA, Butyrate, and IPA.

cluster_workflow Experimental Workflow Isolate Primary\nIntestinal Crypts Isolate Primary Intestinal Crypts Culture Crypts\nin Matrigel Culture Crypts in Matrigel Isolate Primary\nIntestinal Crypts->Culture Crypts\nin Matrigel Induce Inflammation\n(e.g., LPS, TNF-α) Induce Inflammation (e.g., LPS, TNF-α) Culture Crypts\nin Matrigel->Induce Inflammation\n(e.g., LPS, TNF-α) Treat with\nTest Compound\n(ILA, Butyrate, IPA) Treat with Test Compound (ILA, Butyrate, IPA) Induce Inflammation\n(e.g., LPS, TNF-α)->Treat with\nTest Compound\n(ILA, Butyrate, IPA) Collect Supernatant Collect Supernatant Treat with\nTest Compound\n(ILA, Butyrate, IPA)->Collect Supernatant Lyse Cells Lyse Cells Treat with\nTest Compound\n(ILA, Butyrate, IPA)->Lyse Cells Measure Cytokines\n(ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines\n(ELISA) Analyze Protein/RNA\n(Western Blot/qPCR) Analyze Protein/RNA (Western Blot/qPCR) Lyse Cells->Analyze Protein/RNA\n(Western Blot/qPCR)

Caption: Workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of ILA and its alternatives.

Isolation and Culture of Primary Intestinal Epithelial Cells

This protocol is adapted from methods for isolating murine intestinal crypts.[1][2][8]

  • Materials:

    • Mouse small intestine

    • Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)

    • Dissociation Reagent 1: DPBS with 2 mM EDTA and 10 µM Y27632

    • Dissociation Reagent 2: DPBS with 10 µM Y27632

    • Matrigel

    • Crypt Culture Medium (CCM)

    • 70 µm and 40 µm cell strainers

    • Centrifuge, pipettes, culture plates

  • Procedure:

    • Euthanize the mouse and dissect the small intestine.

    • Flush the intestine with ice-cold DPBS to remove luminal contents.

    • Open the intestine longitudinally and scrape the mucosal surface to detach villi.

    • Cut the intestine into 2-4 mm pieces and wash repeatedly with DPBS until the supernatant is clear.

    • Incubate the tissue fragments in Dissociation Reagent 1 on ice for 20 minutes.

    • Transfer the intestine to pre-warmed Dissociation Reagent 2 and incubate at 37°C for 10 minutes.

    • Shake the tube vigorously for 30 seconds to release the epithelium from the basement membrane.

    • Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers.

    • Centrifuge the filtered solution at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in CCM and mix with Matrigel.

    • Plate 50 µl of the Matrigel/cell mixture into the center of pre-warmed 24-well plates.

    • Allow the Matrigel to solidify at 37°C for 10 minutes.

    • Add 0.5 ml of CCM to each well and culture in a 37°C, 5% CO2 incubator.

In Vitro Inflammation Assay and Cytokine Measurement

This protocol outlines the induction of inflammation and subsequent measurement of cytokine levels.[3][9]

  • Materials:

    • Cultured primary intestinal epithelial cells (as described above)

    • Inflammatory stimuli (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β))

    • Test compounds (ILA, Butyrate, IPA)

    • Cell culture medium

    • ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)

    • 96-well ELISA plates

    • Plate reader

  • Procedure:

    • Seed primary intestinal cells in appropriate culture plates and allow them to form a confluent monolayer or organoids.

    • Pre-treat the cells with various concentrations of the test compounds (ILA, butyrate, or IPA) for a specified period (e.g., 1-24 hours).

    • Induce inflammation by adding the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the culture medium.

    • Incubate the cells for a designated time (e.g., 6-24 hours) to allow for cytokine production.

    • Collect the cell culture supernatant.

    • Perform an ELISA to quantify the concentration of the target cytokine in the supernatant according to the manufacturer's instructions.[9][10][11][12][13]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.

    • Block non-specific binding sites.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the wells.

    • Add a detection antibody conjugated to an enzyme.

    • Add a substrate that produces a measurable signal in the presence of the enzyme.

    • Measure the signal using a plate reader and calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory effects in primary intestinal cells, primarily through the activation of the AhR and Nrf2 pathways and the inhibition of pro-inflammatory signaling cascades like NF-κB. When compared to other microbiota-derived metabolites, ILA's mechanism of action is distinct from that of butyrate, which predominantly acts as an HDAC inhibitor. Its mode of action shares some similarities with IPA, as both can activate the AhR.

The provided data indicates that ILA is effective in reducing pro-inflammatory cytokine secretion. However, direct, head-to-head comparative studies with butyrate and IPA under identical experimental conditions are necessary to definitively establish its relative potency. The experimental protocols and pathway diagrams included in this guide offer a framework for researchers to conduct such validation studies and further explore the therapeutic potential of this compound in the context of intestinal inflammation.

References

Indolelactic Acid: A Comparative Analysis of its Function in Immature versus Mature Enterocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – New research highlights the divergent roles of indolelactic acid (ILA), a metabolite produced by the gut microbiota from tryptophan, in immature and mature intestinal epithelial cells, known as enterocytes. These findings carry significant implications for pediatric and adult gut health, particularly in the context of inflammatory intestinal conditions. This guide provides a comprehensive comparison of ILA's functions, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Functional Comparison of this compound in Immature vs. Mature Enterocytes

This compound exhibits distinct anti-inflammatory and regulatory functions that are contingent on the developmental stage of enterocytes. In the immature intestine, ILA plays a crucial protective role against inflammation, a function that appears to be altered in mature enterocytes.

Key Functional Differences:
  • Anti-inflammatory Response: The most striking difference lies in the anti-inflammatory properties of ILA. In immature enterocytes, ILA effectively reduces the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) when stimulated by Interleukin-1 beta (IL-1β).[1][2] This protective effect is notably absent in mature enterocytes under the same conditions.[1] However, in mature intestinal epithelial cell models, ILA has been shown to attenuate IL-8 production induced by other inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS).[3][4]

  • Signaling Pathways: The mechanisms through which ILA exerts its effects differ between the two cell types. In immature enterocytes, the anti-inflammatory action of ILA is dependent on the Aryl Hydrocarbon Receptor (AHR) and Toll-like receptor 4 (TLR4).[1] ILA's interaction with AHR prevents the transcription of IL-8.[1][2] In mature enterocytes, ILA also activates the AHR pathway, but it additionally involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway to combat inflammation.[3][4] Furthermore, in intestinal epithelial cells, ILA has been demonstrated to inhibit glycolysis, NF-κB, and HIF signaling pathways to reduce the production of chemokines CCL2 and CCL7, thereby limiting the recruitment of inflammatory macrophages.[5][6][7]

  • Developmental Regulation: The differential response to ILA underscores the developmental regulation of intestinal innate immunity.[8][9] The distinct signaling pathways and outcomes suggest that the cellular machinery and regulatory networks in enterocytes evolve with maturation, altering their response to microbial metabolites.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of ILA on immature and mature enterocytes.

Cell Type/ModelStimulusILA ConcentrationMeasured EffectOutcomeReference
Immature Human Enterocytes (H4 cells)IL-1βNot specifiedIL-8 secretionSignificant reduction in IL-8[1]
Immature Human Enterocytes (NEC primary cell line)IL-1βVarious concentrationsIL-8 secretionSignificant anti-inflammatory effect[1]
Immature Human Enteroids (15 & 22 weeks gestation)IL-1βVarious concentrationsIL-8 secretionSignificant anti-inflammatory effect[1]
Mature Human Enterocytes (Caco-2 cells)TNF-α1-10 mMIL-8 mRNA expressionSignificant attenuation of IL-8 increase[3]
Mature Human Enterocytes (Caco-2 cells)LPS1-10 mMIL-8 mRNA expressionSignificant attenuation of IL-8 increase[3]
Macrophage Cell LineLPS1-10 mMNF-κB activationSignificant attenuation[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of ILA in immature and mature enterocytes, as well as a general experimental workflow for studying its effects.

ILA_Immature_Enterocyte cluster_extracellular Extracellular cluster_cell Immature Enterocyte cluster_nucleus Nucleus ILA This compound (ILA) AHR AHR ILA->AHR Activates IL1b IL-1β TLR4 TLR4 IL1b->TLR4 Binds NFkB_complex NF-κB Complex TLR4->NFkB_complex Activates IL8_gene IL-8 Gene AHR->IL8_gene Inhibits Transcription NFkB_complex->IL8_gene Promotes Transcription Transcription Transcription IL8_gene->Transcription Leads to

ILA Signaling in Immature Enterocytes.

ILA_Mature_Enterocyte cluster_extracellular Extracellular cluster_cell Mature Enterocyte cluster_nucleus Nucleus ILA This compound (ILA) AHR AHR ILA->AHR Activates Inflammatory_Stimuli Inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor NFkB NF-κB Receptor->NFkB Activates Nrf2 Nrf2 AHR->Nrf2 Activates IL8_Gene IL-8 Gene AHR->IL8_Gene Inhibits Transcription NFkB->IL8_Gene Promotes Transcription Antioxidant_Genes Antioxidant Genes (e.g., GPX2, SOD2) Nrf2->Antioxidant_Genes Promotes Transcription Experimental_Workflow start Start: Cell Culture cell_lines Immature (e.g., H4) and Mature (e.g., Caco-2) Enterocyte Cell Lines start->cell_lines treatment Treatment with ILA and/or Inflammatory Stimuli cell_lines->treatment incubation Incubation Period treatment->incubation collection Collection of Supernatant and Cell Lysates incubation->collection analysis Analysis collection->analysis elisa ELISA for Cytokine Quantification (e.g., IL-8) analysis->elisa qpcr qPCR for Gene Expression Analysis analysis->qpcr western_blot Western Blot for Protein Expression analysis->western_blot end End: Data Comparison elisa->end qpcr->end western_blot->end

References

A Head-to-Head Comparison of Indolelactic Acid and Butyrate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two gut microbiota metabolites, indolelactic acid (ILA) and butyrate (B1204436), and their respective effects on cancer cell lines. The following sections detail their impact on key cancer hallmarks, outline the experimental protocols used to generate this data, and visualize the signaling pathways involved.

Executive Summary

Both this compound and butyrate, products of dietary fiber and tryptophan metabolism by the gut microbiome, have demonstrated significant anti-cancer properties in vitro. While both compounds can inhibit proliferation, induce apoptosis, and affect cell migration, their efficacy and underlying mechanisms can vary depending on the cancer cell type and the specific molecular pathways they modulate. This guide aims to provide a clear, evidence-based comparison to inform future research and drug development efforts.

Data Presentation: Quantitative Effects on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of this compound and butyrate on various cancer cell lines.

Table 1: Effects on Cell Viability and Proliferation

CompoundCancer Cell Line(s)AssayConcentration(s)Incubation TimeObserved Effect
This compound MC38, HCT116 (Colorectal)CCK8, EdUConcentration-dependent48 hoursInhibition of proliferation[1]
Butyrate HCT116 (Colorectal)Not SpecifiedIC50: 1.14 mM24 hoursInhibition of proliferation[2][3]
HT-29 (Colorectal)Not SpecifiedIC50: 2.42 mM48 hoursInhibition of proliferation[2][3]
Caco-2 (Colorectal)Not SpecifiedIC50: 2.15 mM72 hoursInhibition of proliferation[2][3]
HCT116, HT-29 (Colorectal)Not Specified0.2, 0.5 mM48 hoursStimulation of proliferation in HCT116[4]
HCT116, HT-29 (Colorectal)Not Specified2 mM and higher48 hoursReduction of proliferation in HCT116[4]
MCF-7, MDA-MB-468 (Breast)MTTDose and time-dependentNot SpecifiedCytotoxic effect[5]
HSC-4, SCC-9 (Oral Squamous Cell Carcinoma)CCK-8, EdU0, 1.25, 2.5, 5 mM48 hoursInhibition of viability and proliferation[6]

Table 2: Effects on Apoptosis

CompoundCancer Cell Line(s)AssayConcentration(s)Incubation TimeObserved Effect
This compound MC38, HCT116 (Colorectal)Not SpecifiedNot SpecifiedNot SpecifiedReduced resistance to apoptosis[1]
Butyrate HCT116 (Colorectal)Flow Cytometry10 mmol/L24 hoursInduction of apoptosis[7]
HCT116 (Colorectal)ELISA (Histone release, Caspase-3 activation)Not SpecifiedNot SpecifiedInduction of apoptosis[8]
VACO 5 (Colon)Not SpecifiedNot Specified30 hoursInduction of apoptosis[9]
MCF-7, MCF-7ras, BT-20, T47-D (Breast)Not SpecifiedDose-dependent24-48 hoursInduction of apoptosis[10]
HCT116, HT-29, Caco-2 (Colorectal)Not Specified4 mMNot SpecifiedStronger induction of apoptosis in HCT116 compared to others[2][3]

Table 3: Effects on Cell Cycle

CompoundCancer Cell Line(s)AssayConcentration(s)Incubation TimeObserved Effect
This compound ----Data not available in the provided search results
Butyrate Various (Colon, Liver, Lung, Bladder)Not SpecifiedDose-dependentNot SpecifiedG0/G1 phase arrest[11]
Gynecologic Cancer CellsNot SpecifiedNot SpecifiedNot SpecifiedG1 and G2/M arrest[12]
Anaplastic Thyroid CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedG1 and G2/M phase arrest[13]
Breast Cancer CellsNot Specified2.5 mM48 hoursG1 arrest (MCF-7, MCF-7ras, T47-D, BT-20), G2/M arrest (MDA-MB-231)[10]
Oral Squamous Cell CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedG1 phase arrest[6]
Prostate Cancer CellsNot SpecifiedNot Specified48 hoursInhibition of cell cycle regulatory proteins (cyclin D1/CDK4, CDK6, cyclin E/CDK2)[14]

Table 4: Effects on Cell Migration and Invasion

CompoundCancer Cell Line(s)AssayConcentration(s)Incubation TimeObserved Effect
This compound MC38, HCT116 (Colorectal)TranswellConcentration-dependentNot SpecifiedInhibition of migration[1]
Butyrate HCT116, HT-29, Caco-2 (Colorectal)Not Specified0-4 mMNot SpecifiedDose-dependent inhibition of migration and invasion[15]
Oral Squamous Cell CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedPromotion of migration and invasion[6]
HCT116, HT-29, LoVo, HCT8 (Colorectal)Not SpecifiedNot SpecifiedNot SpecifiedDecreased invasion capacity[16]

Signaling Pathways

This compound Signaling

This compound has been shown to exert its anti-cancer effects, at least in colorectal cancer, through a novel mechanism that is independent of the aryl hydrocarbon receptor (AHR). It directly targets the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation. This inhibition of STAT3 phosphorylation leads to the downregulation of Hexokinase 2 (HK2), a critical enzyme in glycolysis. The subsequent suppression of glycolysis impedes the metabolic processes that fuel rapid cancer cell growth.[1][17][18]

ILA_Pathway ILA This compound pSTAT3 p-STAT3 ILA->pSTAT3 Inhibits phosphorylation STAT3 STAT3 HK2 Hexokinase 2 (HK2) pSTAT3->HK2 Reduces expression Glycolysis Glycolysis HK2->Glycolysis Inhibits Proliferation Cell Proliferation & Survival Glycolysis->Proliferation Inhibits

Caption: this compound Signaling Pathway in Colorectal Cancer Cells.

Butyrate Signaling

Butyrate's anti-cancer mechanisms are multifaceted and can vary by cancer type. A primary mechanism is its function as a histone deacetylase (HDAC) inhibitor.[11] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, altering gene expression. This can result in the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest, and the downregulation of pro-survival proteins.[11] Butyrate can also modulate several key signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and mTOR pathways, and can induce apoptosis through both intrinsic and extrinsic pathways.[8][19] In some contexts, it can also influence cancer cell metabolism by inhibiting glucose transport.[20][21]

Butyrate_Pathway Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histone_Ac Histone Acetylation Butyrate->Histone_Ac Increases Other_Pathways Modulation of: - PI3K/Akt - Wnt/β-catenin - mTOR Butyrate->Other_Pathways Gene_Exp Altered Gene Expression Histone_Ac->Gene_Exp p21 p21 Gene_Exp->p21 Upregulates Apoptosis Apoptosis Gene_Exp->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Other_Pathways->Cell_Cycle_Arrest Other_Pathways->Apoptosis

Caption: Key Signaling Mechanisms of Butyrate in Cancer Cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this comparison. Researchers should refer to the specific publications for detailed methodologies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or butyrate in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[22]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or butyrate for the specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[22]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with this compound or butyrate at the desired concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[22]

Cell Migration Assay (Transwell Assay)

This assay measures the migratory capacity of cancer cells.

Protocol:

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours.

  • Assay Setup: Place transwell inserts (with an 8 µm pore size membrane) into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the test compound (this compound or butyrate) at various concentrations. Seed the cells into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours) at 37°C.

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.[17]

Experimental Workflow Visualization

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation MTT Cell Viability (MTT) IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis (Flow Cytometry) Apoptotic_Quant Quantification of Apoptotic Cells Apoptosis->Apoptotic_Quant CellCycle Cell Cycle (Flow Cytometry) CellCycle_Dist Cell Cycle Phase Distribution CellCycle->CellCycle_Dist Migration Migration (Transwell) Migration_Quant Quantification of Migrated Cells Migration->Migration_Quant Conclusion Head-to-Head Comparison IC50->Conclusion Apoptotic_Quant->Conclusion CellCycle_Dist->Conclusion Migration_Quant->Conclusion Cancer_Cells Cancer Cell Lines Treatment Treatment with This compound or Butyrate Cancer_Cells->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle Treatment->Migration

Caption: General workflow for comparing the in vitro effects of ILA and Butyrate.

References

Indolelactic Acid's Protective Effects: Confirming the Pivotal Role of Nrf2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Indolelactic acid (ILA), a metabolite produced by the gut microbiota from tryptophan, has garnered significant attention for its therapeutic potential in a range of preclinical disease models. Emerging evidence strongly indicates that a key mechanism underpinning its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a comprehensive comparison of ILA's performance with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to objectively evaluate its role in Nrf2-mediated cytoprotection.

ILA-Mediated Nrf2 Activation: A Mechanistic Overview

This compound consistently demonstrates the ability to upregulate and activate the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[1][2][3][4][5][6][7][8] The primary mechanism of ILA-induced Nrf2 activation involves the Aryl Hydrocarbon Receptor (AhR).[2][3][4][6][7][8] ILA acts as a ligand for AhR, initiating a signaling cascade that leads to the increased expression of Nrf2.

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the enhanced transcription of a battery of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) peroxidase 2 (GPX2), and superoxide (B77818) dismutase 2 (SOD2).[4][6] The upregulation of these genes fortifies cellular defenses against oxidative stress and inflammation, which are central to the pathogenesis of numerous diseases.

The protective effects of the ILA-AhR-Nrf2 axis have been demonstrated in various disease models, including:

  • Intestinal Ischemia/Reperfusion Injury: ILA administration has been shown to ameliorate tissue damage in preclinical models of intestinal ischemia/reperfusion.[1][5]

  • Doxorubicin-Induced Cardiotoxicity: ILA protects against chemotherapy-induced heart damage by inhibiting ferroptosis, a form of iron-dependent cell death, in an Nrf2-dependent manner.[3][6]

  • Intestinal Barrier Dysfunction: ILA has been found to improve the integrity of the intestinal barrier, a critical function for maintaining gut health.[2][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the effects of this compound on Nrf2 signaling and its downstream targets.

Table 1: In Vitro Effects of this compound on Nrf2 Pathway Activation

Cell LineTreatment & ConcentrationTarget Gene/ProteinFold Change vs. ControlReference
HT-29ILA (various)Nrf2Increased[8]
HT-29ILA (various)HO-1Increased[8]
HT-29ILA (various)NQO1Increased[8]
H9C2ILANrf2 (nuclear)Increased[6]
H9C2ILAHO-1Increased[6]
MacrophagesILA (1-10 mM)Nrf2-targeted genesIncreased[4]
Intestinal Epithelial CellsILA (1-10 mM)CYP1A1, GPX2, SOD2, NQO1Increased[4]

Table 2: In Vivo Effects of this compound on Nrf2 Pathway Activation

Animal ModelDisease ModelILA DosageKey FindingsReference
MiceIntestinal Ischemia/ReperfusionNot specifiedILA administration improved Nrf2 expression. Protective effects were absent in Nrf2 knockout mice.[1][5]
MiceDoxorubicin-Induced CardiotoxicityNot specifiedILA supplementation increased Nrf2 and HO-1 levels. Cardioprotective effects were abolished in Nrf2-deficient mice.[3][6]
MiceDextran Sodium Sulfate-Induced ColitisNot specifiedILA ameliorated intestinal barrier injury by activating the AhR-Nrf2 pathway.[7]

Comparative Performance

While ILA is a potent activator of the Nrf2 pathway, it is important to consider its performance relative to other tryptophan metabolites and well-established Nrf2 activators.

Table 3: Comparison of this compound with Other Nrf2 Modulators

CompoundSource/ClassMechanism of Nrf2 ActivationNoted AdvantagesNoted Disadvantages/Unknowns
This compound (ILA) Tryptophan MetabolitePrimarily AhR-dependentEndogenously produced by gut microbiota, favorable safety profile in preclinical studies.Full pharmacokinetic and pharmacodynamic profiles in humans are still under investigation.
Indole-3-Propionic Acid (IPA) Tryptophan MetabolitePotent antioxidant, also an AhR ligand.[9]Strong neuroprotective and antioxidant properties.[9]Direct comparative studies with ILA on Nrf2 activation are limited.
Sulforaphane Isothiocyanate (from broccoli)Covalent modification of Keap1 cysteines.[10]Well-characterized and potent Nrf2 activator.Potential for off-target effects due to its reactive nature.
Curcumin Polyphenol (from turmeric)Multiple proposed mechanisms, including Keap1 modification.[11]Broad anti-inflammatory and antioxidant effects.Low bioavailability can limit its therapeutic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm the role of Nrf2 in ILA's effects.

Western Blot for Nrf2 and Downstream Targets

Objective: To quantify the protein expression levels of Nrf2, HO-1, and NQO1 in cells or tissues following ILA treatment.

Protocol:

  • Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensity using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., Nqo1, Ho-1).

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes and a housekeeping gene (e.g., Gapdh, Actb).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to untreated controls.

Nrf2-ARE Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of Nrf2 in response to ILA treatment.

Protocol:

  • Cell Culture and Transfection: Culture cells (e.g., HepG2) and transfect them with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Compound Treatment: Treat the transfected cells with various concentrations of ILA or a positive control (e.g., sulforaphane) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle-treated control.[12]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

ILA_Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AhR AhR ILA->AhR binds Nrf2_cyto Nrf2 AhR->Nrf2_cyto upregulates expression Keap1 Keap1 Keap1->Nrf2_cyto sequesters & targets for degradation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: ILA-mediated activation of the Nrf2 signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., HT-29, H9C2) ila_treatment_vitro ILA Treatment cell_culture->ila_treatment_vitro analysis_vitro Analysis: - Western Blot (Nrf2, HO-1) - qRT-PCR (Nqo1, Ho-1) - Luciferase Assay (ARE activity) ila_treatment_vitro->analysis_vitro animal_model Animal Model (e.g., WT and Nrf2 KO Mice) disease_induction Disease Induction (e.g., I/R, Doxorubicin) animal_model->disease_induction ila_treatment_vivo ILA Administration analysis_vivo Analysis: - Histology - Biomarker Assays (ELISA) - Protein/Gene Expression in Tissues ila_treatment_vivo->analysis_vivo disease_induction->ila_treatment_vivo start Hypothesis: ILA protects via Nrf2 cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo conclusion Conclusion: Confirm role of Nrf2 in ILA's protective effects

References

Safety Operating Guide

Navigating the Safe Disposal of Indolelactic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like indolelactic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate that it can cause skin and serious eye irritation.[1][2] Therefore, it is crucial to adhere to good laboratory practices and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Use suitable gloves to prevent skin contact.[1]

  • Eye Protection: Wear safety glasses or goggles to protect against potential eye irritation.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Handling:

  • Avoid generating dust, especially in confined spaces, as dusts can form explosive mixtures with air.[1]

  • Ensure adequate ventilation in the work area.[3]

  • Avoid contact with skin and eyes.[1][3]

  • Do not ingest. Although not classified as harmful by ingestion, it is best to avoid oral contact.[1]

  • Wash hands thoroughly after handling.[3]

Hazard Identification and Classification

To provide a clear understanding of the potential risks associated with this compound, the following table summarizes its hazard ratings from various sources.

Hazard CategoryCHEMWATCH HAZARD RATINGS[1]GHS Classification[2]
Toxicity 0 (Min/Nil)Not Classified
Body Contact 0 (Min/Nil)H315: Causes skin irritation, H319: Causes serious eye irritation
Reactivity 1 (Low)The product is non-reactive under normal conditions.[3]
Flammability 1 (Low)Combustible solid which burns but propagates flame with difficulty.[1]
Chronic Hazard 0 (Min/Nil)No information available

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][4] The following protocol provides a general framework for proper disposal.

Step 1: Waste Identification and Segregation

  • Unused/Uncontaminated this compound: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer for recycling possibilities.[1]

  • Contaminated this compound: Any this compound that has been used in experiments or has become contaminated must be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.

Step 2: Waste Collection and Storage

  • Collect all solid this compound waste in a clearly labeled, sealed container. The container should be appropriate for chemical waste and in good condition.

  • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1]

Step 3: Spill Management In the event of a spill:

  • Clear the area of personnel and ensure proper ventilation.[1]

  • Wearing appropriate PPE, sweep up the spilled solid material.[5]

  • Avoid generating dust during cleanup.[1][5]

  • Place the collected material into a suitable container for disposal.[5]

  • Clean the spill area with soap and water, and collect the wash water for treatment before disposal. Do not allow wash water to enter drains.[1]

Step 4: Final Disposal

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste disposal service with a completed waste manifest, accurately identifying the contents of the waste container.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_contaminated Is the material unused and uncontaminated? start->is_contaminated recycle Consult manufacturer for recycling options is_contaminated->recycle Yes treat_as_waste Treat as Chemical Waste is_contaminated->treat_as_waste No end Disposal Complete recycle->end collect Collect in a labeled, sealed container with contaminated materials treat_as_waste->collect store Store in a designated waste accumulation area collect->store spill Spill Occurs store->spill cleanup Follow Spill Management Protocol spill->cleanup Yes disposal Arrange for disposal via EHS or licensed contractor spill->disposal No cleanup->collect disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.